molecular formula C102H180F3N45O27 B10825625 P110 trifluoroacetate

P110 trifluoroacetate

Katalognummer: B10825625
Molekulargewicht: 2525.8 g/mol
InChI-Schlüssel: CIVMOPZZMWNWNB-AUKHCSASSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

P110 trifluoroacetate is a useful research compound. Its molecular formula is C102H180F3N45O27 and its molecular weight is 2525.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality P110 trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about P110 trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C102H180F3N45O27

Molekulargewicht

2525.8 g/mol

IUPAC-Name

(3S)-3-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C100H179N45O25.C2HF3O2/c1-52(2)43-67(90(167)144-69(44-53(3)4)93(170)145-42-16-26-71(145)92(169)142-58(20-10-36-121-95(108)109)81(158)130-50-76(152)133-70(51-146)78(105)155)143-91(168)68(46-77(153)154)132-74(150)48-127-73(149)47-129-80(157)57(19-9-35-120-94(106)107)134-85(162)62(22-12-38-123-97(112)113)138-87(164)64(24-14-40-125-99(116)117)140-89(166)66(31-32-72(104)148)141-88(165)65(25-15-41-126-100(118)119)139-86(163)63(23-13-39-124-98(114)115)137-84(161)61(18-6-8-34-102)136-83(160)60(17-5-7-33-101)135-82(159)59(21-11-37-122-96(110)111)131-75(151)49-128-79(156)56(103)45-54-27-29-55(147)30-28-54;3-2(4,5)1(6)7/h27-30,52-53,56-71,146-147H,5-26,31-51,101-103H2,1-4H3,(H2,104,148)(H2,105,155)(H,127,149)(H,128,156)(H,129,157)(H,130,158)(H,131,151)(H,132,150)(H,133,152)(H,134,162)(H,135,159)(H,136,160)(H,137,161)(H,138,164)(H,139,163)(H,140,166)(H,141,165)(H,142,169)(H,143,168)(H,144,167)(H,153,154)(H4,106,107,120)(H4,108,109,121)(H4,110,111,122)(H4,112,113,123)(H4,114,115,124)(H4,116,117,125)(H4,118,119,126);(H,6,7)/t56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-;/m0./s1

InChI-Schlüssel

CIVMOPZZMWNWNB-AUKHCSASSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O

Kanonische SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CO)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Guide: P110 Trifluoroacetate in Mitochondrial Fission Modulation

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into P110 trifluoroacetate , a selective peptide inhibitor of the Drp1-Fis1 interaction. It is designed for researchers requiring actionable protocols, mechanistic clarity, and experimental rigor.

Executive Summary

P110 trifluoroacetate (P110-TFA) is a rationally designed heptapeptide conjugated to a TAT carrier sequence. Unlike general mitochondrial fission inhibitors (e.g., Mdivi-1) that blunt global Drp1 activity, P110 selectively blocks the interaction between Dynamin-related protein 1 (Drp1) and Mitochondrial fission 1 protein (Fis1) .[1][2][3][4][5]

This selectivity is critical: The Drp1-Fis1 axis is primarily engaged during pathological stress (oxidative stress, ischemia, neurotoxicity), whereas physiological fission (required for mitophagy and biogenesis) relies on Drp1 interactions with Mff and MiD49/51. Consequently, P110 inhibits aberrant fragmentation and apoptosis without compromising basal mitochondrial homeostasis.[3][5][6]

Chemical & Pharmacological Profile

Structural Specifications

P110 is a chimeric peptide comprising a homology domain derived from Drp1 (residues 49–55) linked to a TAT transduction domain for cell permeability.

PropertySpecification
Peptide Name P110 Trifluoroacetate
Sequence H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Gly-Asp-Leu-Leu-Pro-Arg-Gly-Ser-NH₂ (TAT-GG-P110)
Functional Domain DLLPRGS (Homologous to Drp1 residues 49–55)
Carrier Domain YGRKKRRQRRR (TAT 47–57)
Linker GG (Diglycine spacer)
Molecular Weight ~2427.8 Da (Free base)
Salt Form Trifluoroacetate (TFA).[1] The TFA counter-ion improves solubility and stability during HPLC purification.
Solubility Water: >1 mg/mL (often up to 5–10 mg/mL). Stock solutions in DMSO or sterile water are standard.
Mechanism of Action (The Drp1-Fis1 Axis)

P110 functions as a decoy.[2] It mimics the Drp1 sequence that binds to Fis1.[3] By saturating Fis1 receptors on the outer mitochondrial membrane (OMM), it prevents the recruitment of activated Drp1 during stress events.

Key Differentiator:

  • Mdivi-1: Inhibits Drp1 GTPase activity and self-assembly. Affects all fission events.

  • P110: Sterically hinders only the Drp1-Fis1 interface.[3] Drp1 is still free to bind Mff/MiD49/51 for housekeeping fission.

Mechanistic Visualization

The following diagram illustrates the selective inhibition pathway of P110 compared to physiological fission.

P110_Mechanism cluster_stress Pathological Stress (Ischemia/ROS) cluster_physio Physiological Homeostasis Stress Cellular Stress (ROS, Aβ, MPP+) Drp1_Act Drp1 Activation (S616 Phos) Stress->Drp1_Act Fis1 Fis1 Receptor (Mitochondrial Surface) Drp1_Act->Fis1 Recruitment Mff Mff / MiD49/51 Receptors Drp1_Act->Mff Path_Fission Pathological Fission (Fragmentation/Apoptosis) Fis1->Path_Fission Basal Basal Metabolism Basal->Drp1_Act Phys_Fission Physiological Fission (Mitophagy/Biogenesis) Mff->Phys_Fission P110 P110 Peptide (Inhibitor) P110->Fis1 BLOCKS Interaction P110->Mff No Effect

Caption: P110 selectively blocks the Drp1-Fis1 interaction (Pathological) while sparing the Drp1-Mff axis (Physiological).

Experimental Protocols

In Vitro Application (Cell Culture)

Objective: Prevent mitochondrial fragmentation in SH-SY5Y, HK-2, or primary neurons under stress (e.g., MPP+, H2O2).

Reagents:

  • P110-TFA Stock: 1 mM in sterile water or DMSO (Store at -80°C).

  • Control Peptide: TAT-scrambled or TAT-only (Essential for validating peptide specificity).

Protocol:

  • Seeding: Plate cells to reach 70–80% confluency.

  • Pre-treatment (Critical): Add P110 (1 µM) to the culture media 30 minutes prior to stress induction.

    • Note: 1 µM is the consensus effective concentration.[7] Higher doses (10 µM) may be used but require toxicity controls.

  • Stress Induction: Add stressor (e.g., 2 mM MPP+ or 100 µM H₂O₂) in the presence of P110.

  • Incubation: Incubate for 1–24 hours depending on the assay endpoint.

  • Validation Assays:

    • Morphology: Stain with MitoTracker Deep Red. Use confocal microscopy to quantify aspect ratio and form factor.

    • Interaction: Perform Co-IP. Pull down Drp1 and immunoblot for Fis1.[3][8] P110 treatment should abolish this band.[3][6]

In Vivo Application (Rodent Models)

Objective: Neuroprotection or organ protection (IRI) in mice/rats.

Formulation:

  • Dissolve P110-TFA in sterile saline or PBS.

  • Alert: Ensure pH is near physiological (7.4) if using high concentrations, as TFA is acidic.

Dosing Regimens:

Model Route Dose Frequency Reference
Parkinson’s (MPTP) IP 3 mg/kg Daily (osmotic pump) or BID Qi et al., 2013
Alzheimer’s (5xFAD) SC / Pump 3 mg/kg/day Continuous (3 months) Joshi et al., 2018
Renal IRI IP 0.5 mg/kg Single dose (30 min pre-ischemia) Li et al., 2024

| Sepsis (LPS) | IP | 0.5 mg/kg | Single dose | MedChemExpress |

Workflow Visualization:

InVivo_Protocol Prep Stock Prep Dissolve in Saline (Freshly made) Admin Administration (IP or Osmotic Pump) 0.5 - 3.0 mg/kg Prep->Admin < 30 mins Challenge Injury Induction (Ischemia / Neurotoxin) Admin->Challenge Pre-treatment (30m - 24h) Analysis Tissue Analysis (IHC / Western / TEM) Challenge->Analysis Endpoint

Caption: Standard in vivo workflow for P110 administration and assessment.

Troubleshooting & Validation

Common Pitfalls
  • TFA Toxicity: In sensitive primary cultures, the TFA counter-ion can sometimes cause mild cytotoxicity.

    • Solution: If observed, perform a salt exchange to acetate or hydrochloride, or include a vehicle control containing an equivalent amount of TFA.

  • Peptide Stability: P110 is a peptide.[3][5][7][8][9][10][11][12] Avoid repeated freeze-thaw cycles. Aliquot stock (1 mM) into single-use tubes at -80°C.

  • False Negatives: P110 is stress-dependent . It will not alter mitochondrial morphology in healthy, unstressed control cells.[3] This is a feature, not a bug.

Validation Checklist

Every experiment using P110 must include:

  • TAT Control: A group treated with TAT-only peptide to rule out carrier effects.

  • Western Blot: Verify Drp1 levels. P110 should not change total Drp1 levels, only its mitochondrial localization or interaction with Fis1.[3][4][6]

  • Positive Control: Use Mdivi-1 (10–50 µM) as a comparator for total fission inhibition.

References

  • Qi, X., et al. (2013). "A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity."[4] Journal of Cell Science.[4]

  • Joshi, A. U., et al. (2018). "Drp1/Fis1 interaction mediates mitochondrial dysfunction, bioenergetic failure and cognitive decline in Alzheimer's disease."[4] Oncotarget.

  • Haileselassie, B., et al. (2019). "Mitochondrial fission as a target for neuroprotection." Current Opinion in Pharmacology.

  • Li, H., et al. (2024). "Inhibition of Drp1-Fis1 interaction alleviates aberrant mitochondrial fragmentation and acute kidney injury." Cell Death & Disease.[3][8]

  • Filichia, E., et al. (2016). "Inhibition of Drp1 mitochondrial translocation provides neural protection in dopaminergic system in a Parkinson’s disease model." Scientific Reports.[4][9]

Sources

P110 Trifluoroacetate: Precision Inhibition of DRP1-Fis1 Mediated Mitochondrial Fission

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Application Protocol

Executive Summary

P110 trifluoroacetate is a rationally designed, cell-permeable peptide inhibitor that selectively targets the interaction between Dynamin-related protein 1 (DRP1) and Mitochondrial fission 1 protein (Fis1).[1] Unlike broad-spectrum dynamin inhibitors (e.g., Dynasore) or non-selective mitochondrial division inhibitors (e.g., Mdivi-1), P110 offers a high degree of specificity. It inhibits pathological mitochondrial fission driven by oxidative stress without interfering with basal, homeostatic fission required for mitochondrial biogenesis.[2]

This guide details the mechanistic basis, physicochemical handling, and validated experimental protocols for deploying P110 in preclinical research, specifically for neurodegenerative and ischemic disease models.

Mechanistic Profile: The DRP1-Fis1 Axis

Mitochondrial dynamics are governed by a balance of fusion and fission. Under stress conditions (e.g., ROS, excitotoxicity), DRP1 is recruited from the cytosol to the outer mitochondrial membrane (OMM).[2] While DRP1 interacts with multiple adaptors (Mff, MiD49, MiD51), the DRP1-Fis1 interaction is specifically upregulated during pathological stress, driving excessive fragmentation and subsequent apoptosis.

Mechanism of Action

P110 is a heptapeptide homologous to the DRP1-binding sequence of Fis1, conjugated to a TAT carrier peptide.[2] It acts as a decoy, competitively binding to DRP1 and preventing its interaction with Fis1.[1][2][3]

  • Selectivity: P110 inhibits DRP1 GTPase activity only in the presence of Fis1 or under stress conditions. It does not inhibit DRP1 interaction with Mff or MiD49/51, preserving physiological fission.[2]

  • Downstream Effects: Prevention of mitochondrial fragmentation, reduction of mitochondrial ROS (mtROS) production, and preservation of ATP levels.

Pathway Visualization

The following diagram illustrates the specific node of inhibition within the mitochondrial fission signaling cascade.

P110_Mechanism Stress Cellular Stress (ROS, Ischemia, Aβ) DRP1_Cyto DRP1 (Cytosolic) Stress->DRP1_Cyto Activates DRP1_Act Activated DRP1 (S616 Phos) DRP1_Cyto->DRP1_Act Translocation Complex DRP1-Fis1 Complex DRP1_Act->Complex Recruitment Fis1 Fis1 Receptor (Mitochondrial Surface) Fis1->Complex Fission Pathological Fragmentation Complex->Fission Constriction Apoptosis Cytochrome c Release & Apoptosis Fission->Apoptosis P110 P110 Peptide (Inhibitor) P110->Complex BLOCKS

Figure 1: P110 selectively blocks the pathological recruitment of DRP1 to Fis1 under stress conditions, preventing downstream apoptosis.

Physicochemical Properties & Handling

Proper handling of the trifluoroacetate (TFA) salt form is critical for peptide stability and solubility.

PropertySpecification
Sequence YGRKKRRQRRR -GG-DLLPRGS -NH₂ (TAT-Linker-P110)
Molecular Weight ~2411.8 Da (Free base); Salt form varies by batch
Form Trifluoroacetate salt (Lyophilized powder)
Solubility Water: >10 mg/mL; PBS: Soluble (Avoid high salt initially)
Stability Hygroscopic. Store at -20°C (1 month) or -80°C (6 months).
Reconstitution Dissolve in sterile, endotoxin-free water to 1-5 mM stock. Aliquot immediately to avoid freeze-thaw cycles.

Critical Note on TFA: The trifluoroacetate counter-ion can be cytotoxic at high concentrations in sensitive primary cultures. For in vivo use or sensitive cells, consider exchanging to a hydrochloride or acetate salt if toxicity is observed, though P110 is generally well-tolerated at standard doses.

Experimental Application Guide

In Vitro (Cell Culture) Protocol

This protocol is validated for neuronal (SH-SY5Y), cardiac (cardiomyocytes), and renal cell lines.

Reagents:

  • P110 Stock Solution (1 mM in water).

  • Control Peptide P113 (Sequence: YGRKKRRQRRR-GG-DLAVRGS). P113 is the Fis1 homolog that does not bind DRP1.[3][4]

Workflow:

  • Seeding: Plate cells to reach 70-80% confluency.

  • Pre-treatment: Add P110 directly to the culture media to a final concentration of 1 µM .

    • Note: Higher doses (up to 5 µM) may be tested, but 1 µM is typically sufficient for inhibition.

  • Incubation: Incubate for 30 minutes at 37°C. This allows TAT-mediated cell entry.

  • Stress Induction: Add the stressor (e.g., MPP+ for Parkinson's, H₂O₂ for oxidative stress) without washing out P110.

  • Assay: Harvest cells after the appropriate stress duration (e.g., 4-24 hours).

Readouts:

  • Mitochondrial Morphology: Stain with MitoTracker or anti-TOM20. P110-treated cells should retain elongated mitochondria compared to fragmented controls.

  • Co-Immunoprecipitation (Co-IP): Immunoprecipitate DRP1; blot for Fis1.[5] P110 should significantly reduce DRP1-Fis1 pull-down.[5]

In Vivo (Animal Model) Protocol

P110 crosses the blood-brain barrier (BBB) due to the TAT sequence.

Dosing Strategy:

ParameterAcute Models (e.g., Ischemia, Sepsis)Chronic Models (e.g., Alzheimer's, HD)
Dose 0.5 - 3.0 mg/kg 3.0 mg/kg/day
Route Intraperitoneal (IP) or IVSubcutaneous (SC) Osmotic Pump
Frequency Single bolus or daily for <7 daysContinuous infusion or Daily IP
Vehicle Sterile Saline or PBSSterile Saline

Protocol Example (Acute Renal Injury):

  • Prepare P110 in sterile saline at 0.5 mg/mL.

  • Administer 1 mg/kg IP 30 minutes prior to ischemic insult.

  • (Optional) Administer a booster dose 24 hours post-injury.

Experimental Workflow Visualization

P110_Workflow cluster_0 Preparation cluster_1 In Vitro Treatment cluster_2 Analysis Step1 Reconstitute P110 (1 mM Stock in H2O) Step2 Aliquot & Freeze (-80°C) Step1->Step2 Step3 Cell Seeding (70% Confluence) Step2->Step3 Thaw Step4 Add P110 (1 µM) 30 min Pre-incubation Step3->Step4 Step5 Add Stressor (MPP+, H2O2, etc.) Step4->Step5 Step6 Imaging (Mitochondrial Length) Step5->Step6 Step7 Biochemistry (Co-IP: DRP1/Fis1) Step5->Step7

Figure 2: Standardized workflow for in vitro evaluation of P110 efficacy.

Therapeutic Potential & Case Studies[2][3][5][6][7]

Neurodegeneration (Alzheimer's & Parkinson's)

In the 5XFAD mouse model of Alzheimer's, P110 treatment (3 mg/kg/day via pump) for 3 months significantly reduced mitochondrial fragmentation, amyloid-beta accumulation, and cognitive deficits. In Parkinson's models (MPP+), it prevents dopaminergic neuronal loss by blocking the DRP1-Fis1 interaction, which is critical for ROS-induced cell death.

Ischemia-Reperfusion Injury (IRI)

P110 has shown efficacy in cardiac and renal IRI. By inhibiting fission during the reperfusion phase (when ROS burst occurs), it prevents the opening of the mitochondrial permeability transition pore (mPTP) and subsequent necrosis.

Troubleshooting & Controls

  • Degradation: Peptides are susceptible to proteases. For in vivo experiments exceeding 24 hours without pumps, consider retro-inverso formulations or daily dosing.

  • Control Failure: Always use P113 (inactive homolog) alongside P110. If P113 also shows an effect, the result may be due to the TAT carrier or non-specific peptide effects.

  • Solubility Issues: If the peptide precipitates in PBS, dissolve in water first, then dilute into the buffer/media.

References

  • Qi, X., et al. (2013). "A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity." Journal of Cell Science, 126(3), 789-802.

  • Joshi, A. U., et al. (2018). "Drp1/Fis1 interaction mediates mitochondrial dysfunction, bioenergetic failure and cognitive decline in Alzheimer's disease." Oncotarget, 9(6), 6128-6143.

  • Disatnik, M. H., et al. (2016). "Acute inhibition of excessive mitochondrial fission after myocardial infarction prevents long-term heart failure." Journal of Clinical Investigation, 126(10), 3904-3916.

  • Haileselassie, B., et al. (2019). "Mitochondrial dysfunction mediated through dynamin-related protein 1 (Drp1) propagates sepsis-induced organ dysfunction." Molecular Medicine, 25, 1-14.

  • Filichia, E., et al. (2016). "Inhibition of Drp1 mitochondrial translocation provides neural protection in dopaminergic system in a Parkinson's disease model." Scientific Reports, 6, 32656.

Sources

In-vitro characterization of P110 trifluoroacetate.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

P110 is a rationally designed, cell-permeable peptide inhibitor that selectively targets the protein-protein interaction (PPI) between Drp1 (Dynamin-related protein 1) and Fis1 (Mitochondrial fission 1 protein).[1][2] Unlike generic GTPase inhibitors (e.g., Mdivi-1) which can blunt physiological fission necessary for mitochondrial biogenesis, P110 specifically blocks pathological, stress-induced mitochondrial fragmentation without affecting basal mitochondrial dynamics.[3]

This guide provides a rigorous technical framework for the in-vitro characterization of P110 trifluoroacetate. It addresses the specific handling requirements of the TFA salt form, details mechanistic validation assays, and outlines functional readouts required to confirm bioactivity in drug discovery pipelines.

Chemical Identity & Reconstitution

P110 is a chimeric peptide consisting of a Drp1-derived homology sequence fused to a TAT carrier peptide to facilitate plasma membrane traversal.[1]

Table 1: Physicochemical Properties

PropertySpecification
Sequence H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Gly-Asp-Leu-Leu-Pro-Arg-Gly-Ser-NH2
Short Hand TAT-linker-DLLPRGS
Molecular Weight ~2411.8 Da
Counterion Trifluoroacetate (TFA)
Solubility Soluble in water (>1 mg/mL)
Purity Requirement >95% (HPLC) for cellular assays to avoid TAT-related toxicity
Protocol: Reconstitution and pH Management

The trifluoroacetate counterion can significantly acidify culture media if not managed, potentially confounding data with pH-induced stress.

  • Solubilization: Dissolve lyophilized P110 powder in sterile, nuclease-free water to a stock concentration of 1 mM . Avoid dissolving directly in DMSO, as TAT peptides can aggregate.

  • Buffering: If using high stock concentrations (>5 mM), verify pH. Neutralize with a stoichiometric amount of dilute NaOH or dissolve in 100 mM Tris-HCl (pH 7.4) instead of water.

  • Storage: Aliquot into single-use volumes (e.g., 10-20 µL) and store at -80°C . Avoid freeze-thaw cycles, which degrade the TAT sequence and reduce cell permeability.

Mechanistic Validation: The Drp1-Fis1 Axis

To validate P110 activity, one must prove it prevents the physical association of Drp1 with Fis1, rather than simply inhibiting Drp1's enzymatic activity broadly.

Mechanism of Action Diagram

P110_Mechanism Stress Cellular Stress (ROS, Ischemia) Drp1_Cyto Drp1 (Cytosolic) Stress->Drp1_Cyto Activates Drp1_Mito Drp1 (Mitochondrial) Drp1_Cyto->Drp1_Mito Translocation Complex Drp1-Fis1 Complex Drp1_Mito->Complex Binds Fis1 Fis1 Fis1 (OMM Anchored) Fis1->Complex Fission Pathological Fragmentation Complex->Fission Stimulates Apoptosis Apoptosis / Neuronal Death Fission->Apoptosis P110 P110 Peptide (Inhibitor) P110->Complex  BLOCKS

Caption: P110 selectively intercepts the Drp1-Fis1 interaction triggered by cellular stress, preventing pathological fission.[1][3][4][5][6]

Primary Assay: Co-Immunoprecipitation (Co-IP)

This is the "Gold Standard" for verifying target engagement.[1]

  • Cell Model: SH-SY5Y or HEK293 cells.

  • Treatment: Pre-treat cells with 1 µM P110 for 30 minutes.

  • Induction: Induce mitochondrial stress (e.g., MPP+ 1-2 mM or H₂O₂ 100 µM) for 1 hour.[1]

  • Lysis: Use a mild lysis buffer (1% NP-40) to preserve protein complexes.[1]

  • IP: Pull down with anti-Fis1 antibody.

  • Blot: Probe for Drp1.

    • Result: Stress increases Drp1 pulldown.[2] P110 treatment significantly reduces Drp1 bands in the Fis1 IP fraction compared to vehicle control.

Functional Bioassays: Mitochondrial Dynamics

Once binding inhibition is confirmed, functional efficacy must be demonstrated by visualizing mitochondrial morphology.

Experimental Workflow: Fragmentation Analysis

Workflow Seed Seed Cells (Confocal Dish) PreTreat Pre-treatment (P110, 1 µM, 30 min) Seed->PreTreat Stress Stress Induction (e.g., H2O2, Rotenone) PreTreat->Stress Stain Staining (Anti-Tom20 / MitoTracker) Stress->Stain Image Confocal Imaging (60x Oil, Z-stack) Stain->Image Analysis ImageJ Analysis (Aspect Ratio & Form Factor) Image->Analysis

Caption: Step-by-step workflow for quantifying mitochondrial fragmentation inhibition by P110.

Protocol: Quantitative Morphology Analysis

Visual inspection is insufficient. You must quantify the "Aspect Ratio" (length/width) and "Form Factor" (branching complexity).[1]

  • Staining: Fix cells with 4% PFA. Permeabilize and stain with Anti-Tom20 (Outer Mitochondrial Membrane marker).[1] Do not use matrix markers (HSP60) as they may not reflect fission events accurately if the matrix is swollen.[1]

  • Imaging: Acquire Z-stacks (0.2 µm steps) using a confocal microscope. Maximize resolution (Nyquist sampling).

  • Analysis (ImageJ/Fiji):

    • Threshold the image to create a binary mask.

    • Use the "Analyze Particles" plugin.

    • Calculation:

      • Aspect Ratio (AR): Major_Axis / Minor_Axis. (High = Elongated; Low = Fragmented).[1]

      • Form Factor (FF): Perimeter² / (4π × Area).[1] (High = Branched; Low = Round).[1]

    • Success Criteria: P110-treated cells under stress should maintain AR and FF values comparable to unstressed controls (AR > 2.5), whereas stress-only cells will show AR ≈ 1.0 (spherical).[1]

Downstream Physiological Impacts[1]

Inhibition of fission should preserve mitochondrial function.[4][5][7][6]

Table 2: Key Physiological Readouts

AssayMethodologyExpected P110 Effect (Under Stress)
ROS Production DCFH-DA or MitoSOX Red stainingSignificant reduction in oxidative stress signal.[1]
ATP Production Luciferase-based ATP assayPreservation of ATP levels (prevention of bioenergetic collapse).[1]
Apoptosis Annexin V / Propidium Iodide Flow CytometryReduction in % Annexin V+ cells.
Membrane Potential JC-1 or TMRM DyeMaintenance of red/green ratio (prevention of ΔΨm loss).[1]

Experimental Controls & Troubleshooting

Trustworthiness relies on rigorous controls. The TAT carrier peptide itself can be bioactive or toxic at high doses.

  • Vehicle Control: Water (or buffer used for reconstitution).[1]

  • Carrier Control (Critical): TAT-only peptide (YGRKKRRQRRR).[1] This rules out effects mediated solely by the cell-penetrating sequence.[1]

  • Negative Control: Scrambled P110 . A peptide with the same amino acid composition as P110 but in a randomized order (e.g., TAT-GSLDPRLG).[1] This confirms the sequence specificity of the Drp1-Fis1 blockade.

  • Positive Control: Mdivi-1 (10-50 µM).[1] Note that Mdivi-1 is less specific (inhibits Drp1 GTPase broadly) but serves as a benchmark for fission inhibition.[1]

Troubleshooting Note: If cells detach or show vacuolization after treatment, the P110 concentration is likely too high (>5 µM).[1] The TAT sequence carries a high positive charge, which can disrupt membranes. Titrate down to 0.5 - 1.0 µM.

References

  • Qi, X., Qvit, N., Su, Y. C., & Mochly-Rosen, D. (2013). A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity.[7] Journal of Cell Science, 126(3), 789–802.[7] [Link]

  • Joshi, A. U., et al. (2018). Drp1/Fis1 interaction mediates mitochondrial dysfunction, bioenergetic failure and cognitive decline in Alzheimer's disease.[8] Oncotarget, 9(6), 6128–6143. [Link]

  • Filichia, E., et al. (2016). Inhibition of Drp1 mitochondrial translocation provides neural protection in dopaminergic system in a Parkinson’s disease model induced by MPTP. Scientific Reports, 6, 32656. [Link][1]

  • Disatnik, M. H., et al. (2016). Acute inhibition of excessive mitochondrial fission after myocardial infarction prevents long-term cardiac dysfunction. Journal of the American Heart Association, 5(11), e004654. [Link][1]

Sources

Technical Guide: P110 Trifluoroacetate in Neuronal Apoptosis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the application of P110 trifluoroacetate , a selective peptide inhibitor of the Drp1-Fis1 protein-protein interaction.[1] It is designed for researchers investigating mitochondrial dynamics in the context of neuronal apoptosis and neurodegeneration.

Selective Inhibition of the Drp1-Fis1 Axis: Mechanism, Protocol, and Validation

Executive Summary

Mitochondrial fragmentation is a hallmark of neuronal apoptosis in Alzheimer’s (AD), Parkinson’s (PD), and Huntington’s (HD) diseases.[1] The dynamin-related protein 1 (Drp1 ) is the master regulator of this fission.[2] However, broad inhibition of Drp1 is deleterious because it blocks physiological fission required for mitochondrial biogenesis and distribution.[1]

P110 trifluoroacetate represents a paradigm shift: it is a TAT-conjugated peptide that selectively inhibits the interaction between Drp1 and Fis1 (Mitochondrial Fission 1 protein). Unlike the small molecule Mdivi-1, which has been re-characterized as a Complex I inhibitor with off-target effects, P110 targets the specific pathological interface recruited during oxidative stress, sparing basal fission mediated by other adaptors (Mff, MiD49/51).[1]

Chemical Profile & Reconstitution

Researchers typically acquire P110 as a trifluoroacetate (TFA) salt .[1] The TFA counterion is a byproduct of solid-phase peptide synthesis (SPPS) and HPLC purification. Understanding its properties is critical for experimental consistency.[1]

PropertySpecification
Peptide Sequence DLLPRGS (Homology sequence) linked to YGRKKRRQRRR (TAT carrier)
Form Trifluoroacetate Salt (Lyophilized Powder)
Molecular Weight ~2427 g/mol (TAT-conjugated form)
Solubility Soluble in water (>1 mg/mL).
Stability Hygroscopic.[1] Store lyophilized at -20°C. Stable in solution at -80°C for 3 months.

Critical Handling Note: The TFA counterion renders the peptide acidic.[1] While the buffering capacity of culture media (e.g., Neurobasal/B27) easily neutralizes the standard 1 µM working concentration, stock solutions (e.g., 1-5 mM) in water will be acidic (pH ~2-3).[1] Do not neutralize the stock solution directly as this may precipitate the peptide; rely on the dilution into buffered media to adjust pH.[1]

Mechanistic Foundation: The Drp1-Fis1 Axis

Under homeostatic conditions, Drp1 facilitates division for mitochondrial distribution.[1][2] Under neuronal stress (e.g., Aβ oligomers, ROS), Drp1 is hyper-activated and recruited specifically to Fis1 on the outer mitochondrial membrane (OMM).[1] This interaction drives excessive fragmentation, cytochrome c release, and apoptosis.[1]

Visualization: Pathological Fission vs. P110 Blockade[2][3][4][5]

P110_Mechanism Stress Neuronal Stress (ROS, Aβ, Glutamate) Drp1_Act Drp1 (S616 Phos) Stress->Drp1_Act Activates Drp1_Cyto Drp1 (Cytosolic) Drp1_Cyto->Drp1_Act Interaction Pathological Drp1-Fis1 Complex Drp1_Act->Interaction Recruitment Fis1 Fis1 (OMM Receptor) Fis1->Interaction Frag Excessive Fragmentation Interaction->Frag Drives Fission P110 P110 Peptide (Inhibitor) P110->Interaction BLOCKS Survival Mitochondrial Integrity Neuronal Survival P110->Survival Promotes Apoptosis Cytochrome c Release & Apoptosis Frag->Apoptosis PTP Opening

Caption: P110 selectively intercepts the recruitment of activated Drp1 to Fis1, preventing the formation of the lethal fission complex while sparing physiological fission.

Experimental Framework: In Vitro Neuroprotection

This protocol is optimized for primary cortical neurons or differentiated SH-SY5Y cells.[1]

Phase 1: Preparation
  • Stock Solution: Dissolve 1 mg P110-TFA in sterile, endotoxin-free water to achieve a 1 mM stock. Aliquot (10-20 µL) and freeze at -80°C. Avoid freeze-thaw cycles.

  • Vehicle Control: Use a TAT-scrambled peptide (TAT-SCR) at the same molar concentration to control for TAT-mediated effects.[1]

Phase 2: Treatment Protocol

The "Pre-Incubation" strategy is critical.[1] P110 must occupy the Fis1 binding site before the stressor recruits Drp1.[1]

  • Culture: Grow neurons to maturity (DIV 14 for primary; differentiated for SH-SY5Y).[1]

  • Pre-treatment: Add P110 (1 µM) directly to the culture media.[1]

    • Note: 1 µM is the consensus effective dose.[1] Doses >5 µM may cause non-specific aggregation.[1]

    • Incubate for 30–60 minutes at 37°C.

  • Insult: Add the apoptotic stressor (e.g., 20 µM Aβ1-42, 100 µM H2O2, or 1 mM MPP+) without removing P110.[1]

  • Duration: Co-incubate for 24 hours.

Phase 3: Validation Assays (Self-Validating Systems)

To prove P110 is working via the intended mechanism, you must demonstrate three outcomes:

Assay TierMethodExpected P110 Outcome
1. Structural Confocal Microscopy (Tom20 or MitoTracker)Increased Aspect Ratio. Mitochondria should appear elongated/tubular rather than punctate.
2. Mechanistic Co-Immunoprecipitation (Co-IP) Pull down Fis1; blot for Drp1.[1] P110 should reduce Drp1 signal in the Fis1 pulldown compared to stress-only.
3. Functional TUNEL / Caspase-3 Assay Significant reduction in apoptotic nuclei or cleaved Caspase-3 levels.[1]

Data Synthesis & Analysis

When quantifying mitochondrial morphology (Tier 1), use automated software (e.g., ImageJ with "Mitochondrial Network Analysis" plugin) to avoid observer bias.

Key Metrics for P110 Efficacy:

  • Aspect Ratio (AR): (Major axis / Minor axis). P110 treatment should restore AR from ~1.5 (fragmented) to >2.5 (tubular).

  • Form Factor (FF): (Perimeter² / 4π·Area). Reflects branching complexity.[1] P110 preserves FF.[1][3]

Comparative Efficacy: P110 vs. Mdivi-1
FeatureP110 TrifluoroacetateMdivi-1
Target Drp1-Fis1 Interaction (Specific)Complex I / Drp1 (Debated)
Physiological Fission Spared (via Mff/MiD)Inhibited (Broad toxicity)
Neuronal Toxicity Low (Peptide based)Moderate (at high doses)
Mechanism Blocks pathological recruitmentModulates ROS/ETC

In Vivo Administration (Translational Outlook)

For researchers moving to animal models (e.g., 5XFAD mice, MPTP models):

  • Route: Subcutaneous (osmotic pump) or Intraperitoneal (IP).[1]

  • Dosage: 1.5 – 3.0 mg/kg/day .

  • BBB Permeability: The TAT sequence facilitates blood-brain barrier crossing.[1]

  • Outcome: Reduced plaque load, preserved synaptic density, and improved behavioral cognition.[1]

Troubleshooting & Optimization

  • Precipitation: If P110 precipitates in media, ensure the stock was not neutralized with strong base.[1] Dilute slowly into pre-warmed media.

  • Lack of Effect: Verify the stressor actually recruits Fis1.[1] Some stressors (e.g., Calcium overload) may bypass Fis1 and utilize Mff.[1] P110 is specific to Fis1-mediated stress.[1]

References

  • Qi, X., et al. (2013). "A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity."[1][4] Journal of Cell Science.[1] Link

  • Joshi, A. U., et al. (2018). "Drp1/Fis1 interaction mediates mitochondrial dysfunction, bioenergetic failure and cognitive decline in Alzheimer's disease."[1] Brain.[1] Link

  • Filichia, E., et al. (2016). "Inhibition of Drp1 mitochondrial translocation provides neuroprotection in dopaminergic neurons in a Parkinson's disease model."[1] Scientific Reports.[1] Link

  • Bordt, E. A., et al. (2017). "The putative Drp1 inhibitor mdivi-1 is a reversible mitochondrial complex I inhibitor that modulates reactive oxygen species."[1] Developmental Cell. Link

  • Guo, X., et al. (2013). "Inhibition of mitochondrial fragmentation diminishes Huntington’s disease-associated neurodegeneration."[1] Journal of Clinical Investigation. Link

Sources

The Silent Variable: Trifluoroacetate (TFA) in Peptide Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug discovery, reproducibility is the currency of success. While peptide purity (often >98% by HPLC) is a standard metric, the nature of the remaining 2%—and specifically the counter-ion profile—is frequently overlooked. Trifluoroacetic acid (TFA) is the workhorse of Solid-Phase Peptide Synthesis (SPPS) and purification, yet it acts as a "silent variable" in biological assays.

This guide dissects the role of TFA, not just as a chemical byproduct, but as a bioactive agent that can skew cellular data, alter secondary structures, and mask receptor interactions.[1][2] We provide a definitive, self-validating framework for identifying, removing, and quantifying TFA to ensure your biological data reflects the peptide, not the salt.

The Chemistry of the "Hidden" Component

To understand the risk, one must understand the stoichiometry. A peptide is not a single molecule; in its lyophilized form, it is a salt.[1]

During SPPS cleavage and Reverse-Phase HPLC (RP-HPLC), TFA is used as an ion-pairing agent. It protonates basic amino acid residues (Arginine, Lysine, Histidine) and the N-terminus. Because TFA is a strong acid (


), it forms a tight ion pair with these positive charges.

The Stoichiometric Trap: Consider a 20-mer peptide with 5 basic residues.

  • Molecular Weight (Peptide): ~2,500 Da

  • TFA Content: 6 equivalents of TFA (5 side chains + 1 N-terminus) × 114 Da = 684 Da.

  • Result: TFA constitutes ~21% of the total mass.

If you dose this peptide at "1 mg/mL" based on gravimetric weight without correction, you are actually dosing 0.79 mg/mL of peptide and 0.21 mg/mL of a cytotoxic acid.

Biological Implications: The Data Distortion

The presence of TFA introduces three distinct vectors of experimental error.

A. Cytotoxicity and Cellular Metabolism

TFA is not biologically inert. In cell culture, high concentrations of TFA (accumulating from high-dose peptide treatments) can exceed the buffering capacity of culture media (e.g., DMEM), leading to local acidification.

  • Mechanism: Intracellular acidification disrupts metabolic enzymes and ion channel function.

  • Artifact: False "antiproliferative" effects.[1] A peptide intended to block a receptor may appear cytotoxic simply due to the counter-ion.

  • Contrast: Acetate (

    
    ) and Chloride (physiological) do not exhibit this aggressive acidification profile.
    
B. Structural Distortion (The "Chameleon" Effect)

TFA is a chaotropic agent at high concentrations but acts as a structure-inducer in peptides.

  • Helix Induction: TFA anions shield the repulsion between positively charged side chains, artificially stabilizing

    
    -helical conformations that may not exist under physiological conditions.
    
  • Spectroscopic Interference: The carboxylate group of TFA absorbs strongly in the infrared region (

    
    ), obscuring the Amide I band used to determine secondary structure in FT-IR studies.
    
C. Receptor Binding Interference

In receptor-ligand binding assays, the counter-ion can mask critical binding sites.

  • False Negatives: The TFA anion can sterically hinder the interaction between a basic peptide residue and an acidic receptor pocket.

  • False Positives: The increased lipophilicity conferred by TFA ion-pairing can drive non-specific binding to lipid membranes or hydrophobic pockets.

Comparative Analysis: Counter-Ion Impact

The following table summarizes the impact of the three most common peptide salt forms on biological assays.

FeatureTrifluoroacetate (TFA) Acetate (AcOH) Hydrochloride (HCl)
Source SPPS Cleavage / HPLCIon ExchangeIon Exchange / Lyophilization
Acidity (

)
Strong (~0.[3][4][5]23)Weak (~4.76)Strong (-7.[3]0)
Cytotoxicity High (dose-dependent)Low / NegligibleModerate (pH dependent)
Solubility High (Organic solvents)Moderate (Aqueous)High (Aqueous)
In Vivo Suitability Poor (Immunogenic risk)Excellent (Standard)Good (Standard)
Spectral Interference High (IR/CD)LowNone

Visualizing the Counter-Ion Lifecycle

The following diagram illustrates the path of a peptide from synthesis to assay, highlighting where the TFA variable is introduced and where it must be eliminated.

PeptideLifecycle cluster_Exchange Critical Control Point: Salt Exchange Synthesis SPPS Synthesis (Resin Bound) Cleavage Cleavage & Deprotection (95% TFA) Synthesis->Cleavage RawPeptide Crude Peptide (TFA Salt) Cleavage->RawPeptide Forms TFA Salts Purification RP-HPLC Purification (0.1% TFA Buffer) RawPeptide->Purification Decision Intended Application? Purification->Decision Exchange Counter-Ion Exchange (Resin or Lyophilization) Decision->Exchange Biological/Clinical (TFA Toxic) Assay Biological Assay (Cell/In Vivo) Decision->Assay Analytical Only (TFA Acceptable) QC QC: Ion Chromatography (Quantify Residual TFA) Exchange->QC QC->Assay Verified Salt Form

Caption: The lifecycle of a peptide counter-ion. Note that standard RP-HPLC re-introduces TFA, necessitating a dedicated exchange step before biological use.

Mitigation Strategy: The Salt Exchange Protocol

Do not rely on passive evaporation. TFA salts are stable and require active displacement. Below is the Standard Operating Procedure (SOP) for converting TFA salts to Acetate or Hydrochloride salts.

Method A: Lyophilization (HCl Exchange)

Best for: Small batches (<100 mg), stable peptides.

  • Dissolution: Dissolve the peptide-TFA salt in 2–10 mM HCl (or Acetic Acid for acetate exchange).

    • Scientist's Note: Do not use high concentrations (e.g., 100 mM) as this can degrade sensitive peptides (Trp/Met oxidation or Asp cleavage).

  • Equilibration: Allow the solution to stand for 5 minutes. The vast excess of Cl⁻ or Acetate ions drives the equilibrium, displacing the TFA.

  • Freezing: Flash freeze in liquid nitrogen.

  • Lyophilization: Lyophilize to dryness.

  • Repetition: Crucial Step. Repeat steps 1–4 at least 3 times . A single cycle rarely achieves >90% exchange due to the high affinity of TFA for basic residues.

  • Final Wash: Perform a final lyophilization from water to remove excess free acid.

Method B: Anion Exchange Chromatography

Best for: Large batches, scale-up, or acid-sensitive peptides.

  • Resin Prep: Use a quaternary ammonium strong anion exchange resin (e.g., Dowex 1x2 or equivalent).

  • Conversion: Wash the resin with 1M Sodium Acetate (or NaCl) to convert it to the desired form.

  • Washing: Wash resin with water until the eluate is neutral.

  • Loading: Dissolve peptide in water and load onto the column.

  • Elution: Elute with water (or weak buffer if peptide is hydrophobic). The peptide cations pass through, while TFA anions are trapped and exchanged for Acetate/Chloride.

  • Lyophilization: Freeze-dry the eluate.

Validation: Trust but Verify

You cannot assume the exchange worked. You must quantify the residual TFA.[6][7][8][9]

The Gold Standard: Ion Chromatography (IC)

While HPLC-UV is standard for peptide purity, it is poor for counter-ion analysis because TFA and Acetate have weak UV absorbance compared to the peptide backbone.

Protocol:

  • Column: Anion-exchange column (e.g., Dionex IonPac AS11 or similar).

  • Detection: Suppressed Conductivity Detection. (Suppression lowers the background conductivity of the eluent, allowing nanogram-level sensitivity for anions).

  • Resolution: Capable of resolving Fluoride, Acetate, Formate, Chloride, and Trifluoroacetate in a single run.

Acceptance Criteria:

  • Pre-Clinical/Cell Assays: < 1% TFA (w/w).

  • Clinical (API): Typically < 0.1% or undetectable, depending on dose.

Workflow Visualization: The Exchange Logic

ExchangeLogic cluster_input Input cluster_process Exchange Process cluster_output Output PeptideTFA Peptide-TFA Complex Equilibrium Equilibrium Shift [TFA-] displaced by [Cl-] PeptideTFA->Equilibrium ExcessAcid Add Excess HCl or AcOH ExcessAcid->Equilibrium Lyophilize Sublimation of Free HTFA Equilibrium->Lyophilize PeptideNew Peptide-HCl Complex Lyophilize->PeptideNew Waste Volatile HTFA (Removed) Lyophilize->Waste

Caption: The mechanism of salt exchange relies on mass action (excess counter-ions) and the volatility of the protonated TFA (HTFA) during lyophilization.

References

  • Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism. Link

  • Gaussier, H., et al. (2002). Trifluoroacetic acid-induced conformational changes of peptides. Journal of Peptide Science. Link

  • Thermo Fisher Scientific. (2012). Application Note 115: Determination of Trifluoroacetic Acid (TFA) in Peptides.[6][10]Link

  • Sichler, N., et al. (2020). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides. Pharmaceutics.[6][8][11] Link

  • Andrushchenko, V.V., et al. (2007). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Journal of Peptide Science. Link

Sources

Technical Whitepaper: P110 Trifluoroacetate as a Mitochondrial Fission Inhibitor in Parkinson’s Disease

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

P110 trifluoroacetate (P110-TFA) represents a precision-engineered peptide therapeutic designed to rectify mitochondrial dysregulation in Parkinson’s Disease (PD).[1] Unlike broad-spectrum mitochondrial fission inhibitors (e.g., Mdivi-1), P110 exhibits high selectivity for the Drp1-Fis1 protein-protein interaction.[1][2] This selectivity allows it to inhibit pathological mitochondrial fragmentation induced by oxidative stress while sparing physiological fission required for mitochondrial biogenesis and mitophagy (mediated by Drp1-Mff).[1]

This technical guide synthesizes preliminary studies, providing a validated framework for researchers to utilize P110-TFA in preclinical PD models. It details the mechanistic rationale, reconstitution protocols, in vivo/in vitro dosing strategies, and expected quantitative outcomes.

Part 1: Mechanistic Rationale

The Drp1-Fis1 Axis in Parkinson’s Pathology

In healthy dopaminergic neurons, mitochondrial fission is regulated by Dynamin-related protein 1 (Drp1) interacting with multiple outer mitochondrial membrane (OMM) receptors, primarily Mff (Mitochondrial fission factor).[1][2] This "physiological fission" is essential for distributing mitochondria into neurites and isolating damaged organelles for mitophagy.

In PD pathology (triggered by neurotoxins like MPTP/MPP+ or genetic mutations in PINK1/Parkin), Drp1 is hyperactivated via phosphorylation (e.g., at Ser616) and S-nitrosylation.[1] This pathological Drp1 preferentially binds to Fis1 (Mitochondrial fission 1 protein).[1] The Drp1-Fis1 complex drives excessive, uncontrolled fragmentation, leading to:

  • Collapse of mitochondrial membrane potential (

    
    ).
    
  • Explosive release of Reactive Oxygen Species (ROS).[1]

  • Cytochrome c release and subsequent apoptosis.

P110 Action: P110 is a chimeric peptide (TAT-conjugated) that mimics the Drp1 binding domain.[1] It acts as a decoy, competitively inhibiting the Drp1-Fis1 interaction without affecting Drp1-Mff binding.[1]

Visualization: Pathological vs. Therapeutic Signaling

The following diagram illustrates the differential signaling blocked by P110.

P110_Mechanism cluster_Mito Mitochondrial Surface Stress Oxidative Stress / Neurotoxins (MPP+, Rotenone) Drp1_Hyper Drp1 Hyperactivation (p-Ser616 / S-NO) Stress->Drp1_Hyper Fis1 Fis1 Receptor (Pathological) Drp1_Hyper->Fis1 High Affinity in PD Mff Mff Receptor (Physiological) Drp1_Hyper->Mff Basal Affinity Complex_Path Drp1-Fis1 Complex (Excessive Fission) Fis1->Complex_Path Complex_Phys Drp1-Mff Complex (Homeostatic Fission) Mff->Complex_Phys Out_Path Outcomes: - ROS Explosion - Cytochrome c Release - Apoptosis Complex_Path->Out_Path Out_Phys Outcomes: - Biogenesis - Mitophagy - Synaptic Support Complex_Phys->Out_Phys P110 P110 Peptide (Inhibitor) P110->Fis1 BLOCKS Interaction

Caption: P110 selectively blocks the pathological Drp1-Fis1 axis driven by stress, sparing the physiological Drp1-Mff pathway essential for cellular health.[1][2]

Part 2: Preclinical Efficacy Data

The following data summarizes key findings from seminal studies (e.g., Qi et al., 2013; Filichia et al., 2016) utilizing P110 in MPTP-induced mouse models of PD.

Table 1: Quantitative Efficacy of P110 in PD Models
MetricControl (MPTP + Vehicle)P110 Treatment (MPTP + P110)ImprovementReference
TH+ Neuron Survival ~40-50% loss in SNpc~10-15% loss (Near normal)+35-40% Survival Qi et al., 2013
Mitochondrial ROS High (3-4 fold increase)Reduced to basal levelsSignificantly Reduced Qi et al., 2013
Mitochondrial Fragmentation Extensive (>70% cells)Minimal (<20% cells)Morphology Restored Qi et al., 2013
Locomotor Activity Significant latency (Pole test)Comparable to Saline controlMotor Function Restored Filichia et al., 2016
Drp1-Fis1 Binding High Co-IP signalUndetectableComplete Inhibition Qi et al., 2013

Part 3: Technical Protocols

Handling and Reconstitution of P110 Trifluoroacetate

P110 is supplied as a trifluoroacetate (TFA) salt. The TFA counterion improves solubility but can be cytotoxic at high concentrations if not buffered correctly.

  • Storage: Lyophilized powder at -20°C or -80°C. Protect from light.

  • Solubility: Highly soluble in water (>10 mg/mL).[1]

  • Reconstitution Vehicle:

    • In Vitro:[3][4][5][6][7][8] Sterile water or PBS (pH 7.4).[1]

    • In Vivo: Sterile 0.9% Saline.

  • Handling Precaution: P110 is hygroscopic.[9] Equilibrate the vial to room temperature before opening to prevent condensation.

In Vitro Protocol (SH-SY5Y / Primary Neurons)

Objective: Prevent MPP+-induced mitochondrial fragmentation.[1][10]

  • Culture: Plate SH-SY5Y cells to 70-80% confluence.

  • Pre-treatment: Add P110 (dissolved in media) to a final concentration of 1 µM .

    • Note: A TAT-scrambled peptide should be used as a negative control.[1]

    • Incubation: 30–60 minutes prior to toxin exposure.

  • Toxin Challenge: Add MPP+ (e.g., 500 µM - 1 mM) to the culture.[1]

  • Assay (24h later):

    • Mitochondrial Morphology: Stain with MitoTracker Red. Image via confocal microscopy.

    • Viability: MTT or LDH release assay.

In Vivo Protocol (MPTP Mouse Model)

Objective: Neuroprotection in the sub-acute MPTP model.

Dosage: 1.5 mg/kg/day to 3.0 mg/kg/day. Route: Subcutaneous (SC) Osmotic Pump (Preferred for steady state) or Daily IP Injection.[1]

Workflow Visualization

The following workflow describes the standard "Sub-acute MPTP + P110" regimen.

InVivo_Protocol Day0 Day 0: Implant Osmotic Pump (SC, 1.5 mg/kg/day P110) Day1 Day 1: Start MPTP Regimen (20 mg/kg IP, Daily) Day0->Day1 24h Pre-treatment Day5 Day 5: End MPTP Regimen Day1->Day5 Co-treatment Phase Day7 Day 7: Behavioral Testing (Pole Test, Rotarod) Day5->Day7 Washout / Recovery Day21 Day 21: Sacrifice & Analysis (IHC: TH+ Neurons) Day7->Day21 Long-term Survival

Caption: Experimental timeline for evaluating P110 neuroprotection in the sub-acute MPTP mouse model.

Step-by-Step In Vivo Procedure:

  • Pump Preparation (Day -1): Fill Alzet osmotic pumps (e.g., Model 1007D) with P110 solution (calculated for 1.5 mg/kg/day release rate). Prime in saline at 37°C overnight.

  • Implantation (Day 0): Anesthetize mice (Isoflurane). Implant pump subcutaneously in the dorsal flank. Sutures/wound clips required.

  • Toxin Administration (Day 1-5): Administer MPTP-HCl (20 mg/kg, IP) once daily for 5 consecutive days.

    • Safety: MPTP is a potent neurotoxin. Use extreme caution and specific PPE.

  • Behavioral Assessment (Day 7+): Perform Rotarod and Pole Test to assess bradykinesia and coordination.

  • Histology (Day 21): Perfusion fixation (4% PFA). Section substantia nigra (SNpc) and striatum.[1] Immunostain for Tyrosine Hydroxylase (TH).[1][10]

References

  • Qi, X., et al. (2013). A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity.[8] Journal of Cell Science, 126(3), 789–802.

  • Filichia, E., et al. (2016). Inhibition of Drp1 mitochondrial translocation provides neural protection in dopaminergic system in a Parkinson’s disease model induced by MPTP.[10] Scientific Reports, 6, 32656.

    • [1]

  • Joshi, A. U., et al. (2018). Drp1/Fis1 interaction mediates mitochondrial dysfunction in Alzheimer’s disease.[8] EMBO Molecular Medicine, 10(3), e8166.[1] (Provides cross-validation of P110 mechanism).

    • [1]

  • Guo, X., et al. (2013). Inhibition of mitochondrial fragmentation diminishes Huntington’s disease-associated neurodegeneration. Journal of Clinical Investigation, 123(12), 5371–5388.

    • [1]

Disclaimer: P110 is currently a research-grade compound.[1] It is not approved for human therapeutic use.[11] All in vivo protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).

Sources

Methodological & Application

Application Note: Selective Inhibition of Drp1-Fis1 Mediated Mitochondrial Fission using P110 Trifluoroacetate

[1]

Introduction: The Drp1-Fis1 Axis

Mitochondrial dynamics—the balance between fusion and fission—are critical for cellular bioenergetics and survival.[1][2] Under pathological stress (e.g., oxidative stress, ischemia, neurodegeneration), the GTPase Drp1 (Dynamin-related protein 1) is recruited to the mitochondrial outer membrane (MOM).[1] While Drp1 interacts with multiple receptors (Mff, MiD49, MiD51), its interaction with Fis1 (Mitochondrial fission 1 protein) is specifically linked to pathological, excessive fragmentation and subsequent apoptosis.[1]

P110 is a rationally designed peptide inhibitor (TAT-conjugated) that selectively blocks the Drp1-Fis1 interaction.[1][3][4] Unlike the broad-spectrum inhibitor Mdivi-1, P110 spares physiological fission (mediated by Mff), thereby preserving mitochondrial biogenesis while preventing stress-induced fragmentation.[1]

Mechanism of Action (MOA)

The following diagram illustrates the specific blockade of the Drp1-Fis1 interface by P110, preventing the assembly of the fission machinery during stress.

P110_MechanismStressCellular Stress(ROS, Ischemia, MPP+)Drp1_CytoDrp1(Cytosolic)Stress->Drp1_CytoActivates (S616 Phos)Drp1_MitoDrp1(Mitochondrial)Drp1_Cyto->Drp1_MitoTranslocationFis1Fis1 Receptor(MOM)Drp1_Mito->Fis1BindingMffMff Receptor(Physiological)Drp1_Mito->MffBindingComplexPathological FissionComplexFis1->ComplexRecruitmentBioGenMitochondrialBiogenesisMff->BioGenHomeostatic FissionFragMitochondrialFragmentation & ApoptosisComplex->FragExecutes FissionP110P110 Peptide(Inhibitor)P110->Drp1_MitoBinds Drp1P110->ComplexBLOCKS

Figure 1: P110 selectively inhibits the pathological Drp1-Fis1 interaction without disrupting Mff-mediated physiological fission.[1][3][4][5][6]

Material Preparation and Handling[1][2]

P110 is typically supplied as a lyophilized trifluoroacetate (TFA) salt.[1] Proper reconstitution is critical to prevent peptide aggregation and ensure cell permeability via the TAT sequence.[1]

Reconstitution Strategy
ParameterSpecificationNotes
Solvent Sterile Water (Endotoxin-free)DMSO is not required and should be avoided to prevent solvent toxicity.[1] The TFA salt renders the peptide highly water-soluble.[1]
Stock Conc. 1 mM Dissolve 1 mg of peptide (MW ~2411 g/mol ) in ~415 µL of water.
Aliquot Volume 10 – 20 µLDo not freeze-thaw. Store single-use aliquots.
Storage -80°CStable for 6–12 months.[1][5]
Control TAT-Scrambled Essential. You must use a scrambled sequence fused to TAT to rule out TAT-mediated toxicity.[1]

Critical Handling Note: P110 contains arginine-rich regions (TAT).[1] It adheres to glass.[1] Use low-bind polypropylene tubes for all stocks and dilutions.[1]

Experimental Protocol: Cell Culture Treatment

Objective: To inhibit stress-induced mitochondrial fragmentation in mammalian cells (e.g., SH-SY5Y, Cardiomyocytes, Neurons).

Experimental Workflow

WorkflowStep11. Seed Cells(24h prior)Step22. Prepare Fresh Media(Serum-free or Low-serum preferred)Step1->Step2Step33. P110 Pre-Treatment(1 µM for 30-60 min)Step2->Step3Step44. Stressor Challenge(Co-incubation with P110)Step3->Step4Step55. Analysis(Imaging/Lysis)Step4->Step5

Figure 2: Sequential treatment workflow ensuring P110 cellular entry prior to stress induction.[1][7]

Step-by-Step Procedure
  • Cell Seeding:

    • Seed cells (e.g., SH-SY5Y) at

      
       cells/well in a 6-well plate.[1]
      
    • Allow attachment for 24 hours. Confluence should be ~70-80% at the time of treatment.[1]

  • Peptide Dilution (Immediately before use):

    • Thaw a 1 mM P110 stock aliquot on ice.

    • Dilute 1:1000 in fresh culture media to achieve a 1 µM working solution .

    • Note: Higher concentrations (up to 5 µM) can be used, but >10 µM often induces TAT-mediated toxicity.[1]

  • Pre-Treatment (The "Loading" Phase):

    • Aspirate old media.[1]

    • Add media containing 1 µM P110 .[1]

    • Incubate at 37°C for 30 minutes to 1 hour .

    • Rationale: The TAT sequence requires time to facilitate translocation across the plasma membrane.[1]

  • Stressor Challenge (Co-Treatment):

    • Do not wash the cells.[1] P110 must remain present to compete with Fis1.[1]

    • Add the stressor directly to the well (e.g., MPP+ at 1-2 mM, H2O2 at 100 µM) or exchange for media containing both P110 and the stressor.[1]

    • Incubate for the duration required by the stress model (typically 6–24 hours).[1]

  • Harvest/Fixation:

    • Proceed immediately to live-cell imaging or fixation.[1] Mitochondria fragment rapidly (minutes) if the temperature drops or media conditions fluctuate.[1]

Validation & Readouts

Trustworthy data requires verifying that P110 actually prevented the specific phenotype (fragmentation) rather than just "improving survival."[1]

Primary Readout: Mitochondrial Morphology (Microscopy)[1][2]
  • Method: Stain with MitoTracker Deep Red (100 nM) or express Mito-GFP.[1]

  • Metric: Aspect Ratio (AR) and Form Factor (FF) .[1]

  • Expected Result:

    • Control: Long, tubular networks.[1]

    • Stress:[1][2][7] Small, punctate spheres (Low AR).[1]

    • Stress + P110: Restoration of tubular networks (High AR).[1]

Secondary Readout: Drp1 Translocation (Biochemistry)
  • Method: Subcellular fractionation (Cytosol vs. Mitochondria).[1]

  • Western Blot Target: Drp1 (Total) and p-Drp1 (Ser616 - active).[1]

  • Expected Result: P110 reduces the amount of Drp1 found in the mitochondrial fraction compared to the Stress-only group.[1]

Functional Readout: ROS & Apoptosis[1][3][8]
  • ROS: Measure mitochondrial superoxide using MitoSOX Red. P110 should significantly blunt the stress-induced ROS spike.[1]

  • Apoptosis: Annexin V / PI staining via flow cytometry.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Cell Death in P110 Control TAT ToxicityReduce concentration to 0.5 µM or 1 µM. Ensure peptide was not stored at 4°C (degradation).[1]
No Protection Observed Peptide AggregationDid you freeze-thaw the stock? Use fresh aliquots. Ensure low-bind tubes were used.
Precipitate in Media pH ShockP110 is a TFA salt (acidic).[1] If adding high volumes to unbuffered media, check pH.[1] (Rare at 1 µM).[1]
High Background Fission Culture ConditionsCheck basal glucose levels.[1] High glucose can drive fission.[1] Ensure cells are not over-confluent.[1]

References

  • Qi, X., et al. (2013). A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity.[1][4][6][8] Journal of Cell Science, 126(3), 789–802.[1][4]

  • Joshi, A. U., et al. (2018). Drp1/Fis1 interaction mediates mitochondrial dysfunction, bioenergetic failure and cognitive decline in Alzheimer’s disease.[1][8] Oncotarget, 9(6), 6128–6143.[1]

  • Disatnik, M. H., et al. (2013). Acute inhibition of excessive mitochondrial fission after myocardial infarction prevents long-term cardiac dysfunction.[1][3] Journal of the American Heart Association, 2(5), e000461.[1]

  • Filichia, E., et al. (2016). Inhibition of Drp1 mitochondrial translocation provides neural protection in dopaminergic system in a Parkinson’s disease model.[1] Scientific Reports, 6, 32656.[1] [1]

P110 trifluoroacetate administration in animal models of neurodegeneration.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: P110 trifluoroacetate administration in animal models of neurodegeneration. Content Type: Application Note & Protocol Guide.

Selective Inhibition of Pathological Mitochondrial Fission via Drp1-Fis1 Blockade [1][2]

Executive Summary

Mitochondrial fragmentation is a hallmark of neurodegenerative diseases, including Alzheimer’s (AD), Parkinson’s (PD), Huntington’s (HD), and ALS.[2][3] The GTPase Drp1 (Dynamin-related protein 1) drives this fission.[1][2][3] However, broad inhibition of Drp1 (e.g., via mdivi-1) is often toxic because it arrests physiological mitochondrial division necessary for biogenesis and synapse maintenance.[3]

P110 is a TAT-conjugated heptapeptide that selectively inhibits the interaction between Drp1 and Fis1 —an adaptor protein specifically recruited during pathological stress—without interfering with Mff/MiD49/51-mediated physiological fission.[2] This guide details the formulation, administration, and validation of P110 trifluoroacetate in rodent models.

Mechanism of Action: The Specificity Advantage

P110 (Sequence: TAT-GG-DLLPRGT) functions as a decoy.[3] It mimics the Drp1-binding domain, competitively blocking Drp1 from docking onto mitochondrial Fis1.

Diagram 1: Selective Inhibition Mechanism

P110_Mechanism cluster_Mito Mitochondrial Outer Membrane Stress Cellular Stress (ROS, Aβ, Mutant Htt) Drp1_Cyto Drp1 (Cytosolic) Stress->Drp1_Cyto Activates Drp1_Mito Drp1 (Mitochondrial) Drp1_Cyto->Drp1_Mito Translocation Fis1 Fis1 Receptor (Pathological) Drp1_Mito->Fis1 Binding Mff Mff/MiD Receptor (Physiological) Drp1_Mito->Mff Binding PathFission Apoptosis / Synaptic Loss Fis1->PathFission Excessive Fragmentation PhysFission Healthy Mitochondria Mff->PhysFission Homeostatic Division P110 P110 Peptide P110->Fis1 Blocks Interaction

Caption: P110 selectively blocks the pathological Drp1-Fis1 axis (Red) while preserving the physiological Drp1-Mff axis (Green), maintaining mitochondrial homeostasis.[2][3]

Compound Handling & Formulation

P110 is typically supplied as a Trifluoroacetate (TFA) salt .[3] This counterion affects the net peptide content and pH of the solution.

Net Peptide Content Calculation

Synthetic peptides are hygroscopic and contain counterions. A 10 mg vial of "P110" may only contain 7 mg of active peptide.

  • Action: Check the Certificate of Analysis (CoA) for the Peptide Content (usually 70-80%).[3]

  • Formula:

    
    [3]
    
Vehicle Formulation

Peptides can aggregate.[3] While P110 is water-soluble, long-term stability in osmotic pumps requires a robust vehicle.

Recommended Vehicle (Chronic/Pump):

  • Sterile Saline (0.9% NaCl) is preferred for osmotic pumps to avoid solvent-induced pump failure.[3]

  • Note: If high concentrations (>10 mg/mL) are required, verify pH is near 7.[3]0. The TFA salt can make saline acidic; adjust carefully with dilute NaOH if necessary, but avoid precipitation.

Recommended Vehicle (Acute/Injection): For manual injections where solubility is challenging:

  • 10% DMSO (Dissolve peptide here first).[3]

  • 40% PEG300 .

  • 5% Tween-80 .

  • 45% Saline . Warning: Do not use high DMSO concentrations in osmotic pumps as it degrades the pump reservoir.

In Vivo Administration Protocols

Protocol A: Chronic Administration (Osmotic Minipump)

Best for: Alzheimer's, Huntington's, Parkinson's models requiring steady-state inhibition.[3]

Step 1: Dosage Calculation

  • Target Dose: 3 mg/kg/day (Standard for neurodegeneration).[2][3]

  • Animal: Mouse (e.g., 30g).

  • Pump: Alzet Model 2004 (0.25 µL/hr for 28 days).

  • Concentration Calculation:

    
    [3]
    
    • 
      [3]
      
    • 
       (0.25 µL/hr * 24)[3]
      
    • Required Conc: ~15 mg/mL.[3]

Step 2: Preparation

  • Dissolve P110 TFA in sterile saline to 15 mg/mL (adjusted for net peptide content).

  • Filter sterilize (0.22 µm PES filter).[3]

  • Fill pump anaerobically to avoid bubbles.[3]

  • Incubate pump in sterile saline at 37°C for 4-6 hours (priming).

Step 3: Implantation (Subcutaneous) [2][3]

  • Anesthetize mouse (Isoflurane).[3]

  • Make a mid-scapular incision.[3]

  • Create a subcutaneous pocket using hemostats.[3]

  • Insert pump; suture wound.[3]

  • Rationale: SC delivery bypasses first-pass metabolism and maintains constant plasma levels, crucial for peptides with short half-lives (~1 hr).[3]

Protocol B: Acute/Intermittent Administration (IP Injection)

Best for: Sepsis models, acute toxicity, or pilot studies.[3]

  • Dose: 0.5 mg/kg to 3 mg/kg.[3]

  • Frequency: Daily (q.d.) or Twice Daily (b.i.d.).

  • Route: Intraperitoneal (IP).[3][4]

  • Vehicle: Saline or DMSO/PEG mix (see Section 3.2).[3]

Experimental Design & Readouts

To validate P110 efficacy, you must demonstrate target engagement (mitochondria) and phenotypic rescue.[3]

Diagram 2: Experimental Workflow

Workflow cluster_Analysis Validation Readouts Prep P110 Formulation (Check pH & Net Content) Admin Administration (Osmotic Pump vs IP) Prep->Admin Behav Behavioral Assay (Morris Water Maze/Rotarod) Admin->Behav 4-8 Weeks Biochem Biochemistry (Mito Fractionation) Behav->Biochem Histo Histology (Mito Morphology) Behav->Histo

Caption: Integrated workflow from peptide formulation to multi-modal validation.

Biochemical Validation (Target Engagement)

Do not rely solely on behavior.[3] You must prove P110 stopped Drp1 translocation.[3]

  • Tissue: Harvest Hippocampus/Striatum.[3]

  • Fractionation: Isolate Cytosolic vs. Mitochondrial fractions.

  • Western Blot:

    • Mitochondrial Fraction: Probe for Drp1.[1][3][5][6][7]

    • Result: P110 treated animals should show decreased mitochondrial Drp1 compared to vehicle, despite high cytosolic Drp1.

    • Controls: VDAC (Mito load), GAPDH (Cyto load).

Histological Validation (Morphology)[3]
  • Staining: Immunofluorescence with anti-TOM20 (Mitochondrial outer membrane).[3]

  • Analysis: Use ImageJ/Fiji with "Mito-Morphology" macro.[3]

  • Metrics:

    • Aspect Ratio (AR): Length/Width.[3] P110 increases AR (elongation).[3]

    • Form Factor (FF): Branching complexity.[3] P110 increases FF.[3]

Troubleshooting & FAQs

IssueProbable CauseSolution
Pump Failure / Skin Necrosis DMSO concentration too high.Use pure saline or <5% DMSO for Alzet pumps.[3] Ensure pH is ~7.
No Effect Observed Under-dosing due to salt weight.Recalculate dose based on Net Peptide Content (see CoA).
Precipitation High concentration in saline.Sonicate gently.[3] If persistent, add small amount of acetic acid (if basic) or NaOH (if acidic) to neutralize TFA effect.[3]
Variable Behavior Data BBB penetration variability.TAT peptides cross BBB, but efficiency varies. Use Chronic (Pump) over IP to ensure steady brain levels.[3]

References

  • Qi, X., et al. (2013). A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity. Journal of Cell Science, 126(3), 789-802.[3] Link

  • Guo, X., et al. (2013). Inhibition of mitochondrial fragmentation diminishes Huntington’s disease-associated neurodegeneration. Journal of Clinical Investigation, 123(12), 5371-5388. Link[3]

  • Joshi, A. U., et al. (2018). Drp1/Fis1 interaction mediates mitochondrial dysfunction in septic cardiomyopathy. Journal of Molecular and Cellular Cardiology, 119, 66-74. Link

  • Filichia, E., et al. (2016). Inhibition of Drp1 mitochondrial translocation provides neuroprotection in dopaminergic neurons in a Parkinson’s disease model. Neuroscience, 330, 192-202. Link

  • Bailes, J., & Patel, V. (2014). The peptide P110: A specific inhibitor of the Drp1-Fis1 interaction.[1][5][8] Methods in Enzymology, 547, 391-411. Link

Sources

Application Note: High-Fidelity Solid-Phase Peptide Synthesis of P110 (Drp1 Inhibitor)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The P110 peptide is a selective inhibitor of the mitochondrial fission protein Drp1 (dynamin-related protein 1), widely utilized in neuroprotection and ischemia research.[1][2] Structurally, it comprises a functional Drp1-derived homology sequence conjugated to the TAT cell-penetrating motif. This application note details a robust protocol for the synthesis of P110 using Fmoc solid-phase peptide synthesis (SPPS). Special emphasis is placed on the trifluoroacetic acid (TFA) cleavage step, which is critical due to the peptide's high arginine content (7 residues). We provide an optimized cleavage cocktail formulation to prevent Pbf-sulfonylium ion re-attachment and ensure high crude purity.

Introduction & Chemical Strategy

The Challenge of P110

P110 is a 20-mer peptide (Sequence: YGRKKRRQRRRGGDLLPRGS-NH₂ ).[1] Its synthesis presents specific chemical challenges:

  • High Cationic Charge: The TAT domain contains 7 Arginine and 2 Lysine residues. In Fmoc chemistry, the bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting groups on Arginine result in significant steric crowding on the resin.

  • Cleavage By-products: Upon TFA cleavage, the removal of 7 Pbf groups generates a high concentration of reactive sulfonylium cations. Without adequate scavenging, these electrophiles can alkylate the single Tyrosine residue or re-attach to the peptide chain, reducing yield.

Synthetic Route Selection
  • Chemistry: Fmoc/tBu SPPS.

  • Solid Support: Rink Amide MBHA Resin . The C-terminal amide is essential for the biological stability and activity of P110. Low loading (0.3 – 0.4 mmol/g) is recommended to mitigate steric hindrance from the bulky Pbf-protected Arginines.

  • Coupling Reagents: HCTU/DIEA is preferred for its high reactivity, essential for driving the coupling of bulky Arginine residues.

Experimental Protocol

Materials & Reagents
ReagentGrade/SpecificationFunction
Rink Amide MBHA Resin Loading: 0.35 mmol/gSolid Support
Fmoc-Amino Acids HPLC Grade (>99%)Building Blocks
Piperidine 20% v/v in DMFFmoc Deprotection
HCTU 0.4 M in DMFActivator
DIEA (Diisopropylethylamine) Peptide GradeBase
TFA (Trifluoroacetic acid) Biograde (>99.5%)Cleavage Agent
TIPS (Triisopropylsilane) ScavengerCarbocation Quencher
Phenol CrystallineTyr Protector/Scavenger
Diethyl Ether Anhydrous, cooled to -20°CPrecipitant
Synthesis Workflow (Automated or Manual)

Step 1: Resin Swelling [3]

  • Weigh 0.1 mmol of Rink Amide resin.[3]

  • Swell in DMF for 30 minutes.

  • Rationale: Solvation of the polystyrene matrix exposes reactive amine sites.

Step 2: Fmoc Deprotection

  • Reagent: 20% Piperidine in DMF.[3]

  • Cycle: 2 x 5 minutes.

  • Wash: 5 x DMF.[3]

Step 3: Amino Acid Coupling

  • Stoichiometry: 5 equivalents (AA) : 5 eq (HCTU) : 10 eq (DIEA).

  • Time: 45 minutes at Room Temperature.

  • Critical Optimization for P110: Perform Double Coupling for all Arginine (R) residues in the TAT sequence (Residues 3, 6, 7, 9, 10, 11, 18).

  • Checkpoint: Perform a Kaiser Test (ninhydrin) after difficult couplings. If blue (positive), repeat coupling.

Cleavage & Deprotection (The Critical Step)

This step removes the peptide from the resin and strips all side-chain protecting groups (Pbf, Boc, tBu, Trt).

Cocktail Formulation (Reagent K-modified for High Arg): For 0.1 mmol scale (approx. 500mg peptide-resin), prepare 10 mL of cocktail:

  • TFA: 8.25 mL (82.5%)

  • Phenol: 0.5 g (5%) – Protects Tyrosine

  • Water: 0.5 mL (5%) – Hydrolysis of esters

  • Thioanisole: 0.5 mL (5%) – Accelerates Pbf removal

  • TIPS: 0.25 mL (2.5%) – Scavenges trityl/tBu cations

Protocol:

  • Wash the resin 3x with DCM and dry under nitrogen.

  • Add the cooled cleavage cocktail to the resin.

  • Reaction Time: Shake gently for 3.5 to 4.0 hours .

    • Note: Standard cleavage is 2 hours. P110 requires extended time to ensure complete removal of 7 Pbf groups.

  • Filter the resin to remove beads; collect the filtrate (peptide solution).

Post-Cleavage Workup
  • Precipitation: Dropwise add the TFA filtrate into 40 mL of ice-cold diethyl ether .

  • Centrifugation: Centrifuge at 3000 x g for 5 minutes at 4°C. Decant the supernatant.

  • Wash: Resuspend the pellet in fresh cold ether, vortex, and centrifuge again (Repeat 2x).

  • Drying: Dry the pellet under vacuum or nitrogen flow.

  • Lyophilization: Dissolve the crude white powder in Water/Acetonitrile (80:20) and freeze-dry.

Visualization

Synthesis Workflow Diagram

The following diagram outlines the logical flow of the synthesis, highlighting the critical "Double Couple" decision point for the TAT domain.

P110_Synthesis_Workflow Start Start: Rink Amide Resin (0.35 mmol/g) Swell Resin Swelling (DMF, 30 min) Start->Swell Deprotect Fmoc Deprotection (20% Piperidine) Swell->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Decision Is AA Arginine (R)? Wash1->Decision SingleCouple Single Coupling (HCTU/DIEA, 45 min) Decision->SingleCouple No DoubleCouple Double Coupling (2 x 45 min) Decision->DoubleCouple Yes (TAT Domain) Wash2 Wash (DMF x5) SingleCouple->Wash2 DoubleCouple->Wash2 Check Kaiser Test (Colorimetric Check) Wash2->Check Check->DoubleCouple Fail (Blue) Cycle Next Amino Acid Check->Cycle Pass (Yellow) Cycle->Deprotect Repeat 19x Cleavage Final Cleavage (TFA/Phenol/H2O/Thioanisole/TIPS) 4 Hours Cycle->Cleavage Sequence Complete Precipitation Ether Precipitation (-20°C) Cleavage->Precipitation

Caption: Step-by-step SPPS workflow for P110, emphasizing the double-coupling strategy for Arginine residues.

Mechanism of Pbf Removal & Scavenging

Understanding the chemistry prevents errors. The diagram below illustrates why the specific scavenger cocktail is necessary.

Cleavage_Mechanism Peptide_Pbf Peptide-Arg(Pbf) TFA TFA (Acidolysis) Peptide_Pbf->TFA Pbf_Cation Pbf Sulfonylium Ion (Reactive Electrophile) TFA->Pbf_Cation CleanPeptide Clean P110 Peptide TFA->CleanPeptide Scavenger Thioanisole / TIPS Pbf_Cation->Scavenger Fast Capture SideReaction Alkylation of Tyr/Trp (Impurity) Pbf_Cation->SideReaction No Scavenger Adduct Scavenger-Pbf Adduct (Non-reactive) Scavenger->Adduct

Caption: Mechanism of Arg(Pbf) deprotection. Scavengers intercept reactive cations to prevent permanent peptide modification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Aggregation of TAT sequence during synthesis.Use Pseudoproline dipeptides (Fmoc-Leu-Ser(PsiMe,Me)pro-OH) at the LS junction if available, or switch to PEG-based resin (e.g., ChemMatrix) for better swelling.
Incomplete Deprotection Pbf groups remaining on Arginine.Extend cleavage time to 4 hours. Ensure the cleavage cocktail is fresh.
Yellow/Brown Crude Oxidation or insufficient scavenging.Ensure Phenol is included in the cocktail.[4] Keep the cleavage vessel protected from light.
Deletion Sequences Steric hindrance during coupling.Use Double Coupling for all Arg residues. Switch to HATU activator for difficult steps.

References

  • Qi, X., et al. (2013). "A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity."[1][5] Journal of Cell Science.[1][5]

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews.

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols.

  • NovoPro Bioscience. "TAT-P110/P110 peptide Technical Data."

Sources

Application Note: P110 Trifluoroacetate in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

P110 trifluoroacetate (P110) is a selective peptide inhibitor of the dynamin-related protein 1 (Drp1) and mitochondrial fission 1 protein (Fis1) interaction. Unlike non-selective Drp1 inhibitors (e.g., Mdivi-1), P110 specifically targets pathological mitochondrial fission without disrupting basal mitochondrial dynamics. This specificity makes P110 an indispensable tool compound for validating High-Throughput Screening (HTS) and High-Content Screening (HCS) assays designed to identify novel mitochondrial therapeutics. This guide details the application of P110 as a positive control and validation standard in both biochemical (TR-FRET) and phenotypic (HCS) assays.

Introduction & Mechanism of Action

Mitochondrial dynamics, the balance between fusion and fission, is critical for cellular health. Excessive mitochondrial fragmentation, driven by the recruitment of Drp1 to the outer mitochondrial membrane (OMM) via the adaptor protein Fis1, is a hallmark of neurodegenerative diseases (Alzheimer's, Parkinson's) and ischemic injury.

The P110 Advantage

P110 is a heptapeptide conjugated to a TAT carrier sequence (TAT-P110) to facilitate cell permeability. Its mechanism is distinct:

  • Target: It binds to Drp1, sterically hindering its interaction with Fis1.[1][2][3][4][5][6]

  • Selectivity: It does not inhibit Drp1 interaction with other adaptors (Mff, MiD49/51) required for physiological fission.[5]

  • Outcome: Prevents mitochondrial fragmentation under stress conditions (e.g., oxidative stress, amyloid-beta exposure) while sparing basal mitochondrial function.[4][7]

Mechanistic Pathway Diagram

G Stress Cellular Stress (ROS, Aβ, Ischemia) Drp1_Cyto Drp1 (Cytosolic) Stress->Drp1_Cyto Activation (S616 Phos) Complex Drp1-Fis1 Complex (Pathological) Drp1_Cyto->Complex Recruitment Physio Physiological Fission (Mff/MiD mediated) Drp1_Cyto->Physio Basal State Fis1 Fis1 (Mitochondrial) Fis1->Complex Fission Mitochondrial Fragmentation & Apoptosis Complex->Fission P110 P110 Peptide (Inhibitor) P110->Complex Blocks Interaction

Figure 1: Mechanism of Action. P110 specifically intercepts the pathological Drp1-Fis1 axis induced by cellular stress, sparing physiological fission pathways.[4][6]

HTS Strategy: Using P110 as a Control

In drug discovery, P110 is rarely the library compound being screened; rather, it is the positive control used to define the "100% Inhibition" or "Rescued Phenotype" baseline.

Recommended Assay Formats
Assay TypeTargetReadoutP110 Role
Biochemical Drp1-Fis1 PPITR-FRET / AlphaLISADefines IC50 and Z' factor stability.
Phenotypic (HCS) Mito MorphologyConfocal Imaging (MitoTracker)Validates "elongation" phenotype under stress.
Functional Cell ViabilityATP / Caspase 3/7Rescues viability in stress models (e.g., MPP+).

Protocol 1: High-Content Screening (HCS) for Mitochondrial Morphology

This protocol describes a cell-based assay to screen for compounds that prevent mitochondrial fragmentation. P110 is used to validate the assay window between "Fragmented" (Stress control) and "Protected" (P110 treated).

Materials
  • Cell Line: SH-SY5Y (neuronal) or HK-2 (renal epithelial).

  • Stressor: MPP+ (2 mM) or Hydrogen Peroxide (H2O2).

  • Control Compound: P110 Trifluoroacetate (dissolved in water or saline).

  • Dye: MitoTracker™ Deep Red FM (Invitrogen).

  • Fixative: 4% Paraformaldehyde (PFA).

  • Imaging System: PerkinElmer Operetta or Molecular Devices ImageXpress.

P110 Preparation & Handling
  • Solubility: P110 is soluble in water up to 5 mg/mL.[8]

  • Stock Solution: Prepare a 1 mM stock in sterile water or PBS. Aliquot and store at -80°C. Avoid freeze-thaw cycles.

  • Working Concentration: 1 µM (physiologic) to 10 µM (acute stress).

Step-by-Step Workflow
  • Cell Plating:

    • Seed SH-SY5Y cells at 5,000 cells/well in 384-well black/clear-bottom plates.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Pre-treatment (P110 Control):

    • Add P110 (1 µM final) to "Positive Control" wells.

    • Add Vehicle (Media) to "Negative Control" and "Stress Only" wells.

    • Incubate for 30 minutes .

  • Stress Induction:

    • Add MPP+ (2 mM final) to all wells except "Negative Control".

    • Incubate for 4 to 24 hours (optimization required based on cell line).

  • Staining:

    • Prepare staining solution: MitoTracker Deep Red (100 nM) + Hoechst 33342 (1 µg/mL).

    • Replace media with staining solution. Incubate 30 min at 37°C.

  • Fixation (Optional but recommended for HTS):

    • Wash 1x with PBS.

    • Fix with 4% PFA for 15 min at Room Temp.

    • Wash 2x with PBS.

  • Automated Imaging & Analysis:

    • Objective: 40x or 60x Water Immersion.

    • Channels: DAPI (Nuclei), Cy5 (Mitochondria).

    • Feature Extraction:

      • Mitochondrial Aspect Ratio: (Major Axis / Minor Axis).

      • Form Factor: (Perimeter² / 4π * Area).

      • Fragmentation Index: Count of spots < 0.5 µm².[4]

HCS Workflow Diagram

HCS Step1 Seed Cells (384-well plate) Step2 Pre-treat with P110 (1 µM, 30 min) Step1->Step2 Step3 Induce Stress (MPP+ / H2O2) Step2->Step3 Step4 Stain (MitoTracker + Hoechst) Step3->Step4 Step5 Automated Imaging (Confocal) Step4->Step5 Step6 Image Analysis (Calculate Form Factor) Step5->Step6

Figure 2: HCS Workflow. Sequential steps for validating mitochondrial morphology screens using P110.

Protocol 2: Biochemical TR-FRET Assay (Drp1-Fis1 Interaction)

For screening small molecules that mimic P110's mechanism, a proximity-based assay is required.

Assay Principle

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the physical interaction between recombinant GST-Drp1 and His-Fis1.

  • Donor: Europium-labeled anti-GST antibody.

  • Acceptor: d2-labeled anti-His antibody.

  • Signal: High FRET signal indicates interaction. P110 reduces this signal.[1][2][4][5][6][8][9][10]

Protocol Steps
  • Reagents: Recombinant human Drp1 (GST-tag) and Fis1 (His-tag).

  • P110 Standard Curve: Prepare serial dilutions of P110 (0.1 nM to 100 µM) in Assay Buffer (PBS + 0.1% BSA + 0.05% Tween-20).

  • Reaction Assembly (384-well low volume plate):

    • 5 µL P110 (or library compound).

    • 5 µL GST-Drp1 (10 nM final).

    • 5 µL His-Fis1 (10 nM final).

    • Incubate 30 min at Room Temp.

  • Detection:

    • 5 µL Anti-GST-Eu + Anti-His-d2 mixture.

    • Incubate 1-2 hours.

  • Read: Measure HTRF ratio (665 nm / 620 nm) on an EnVision or PHERAstar reader.

Data Analysis & Quality Control

Calculating Z-Factor

To validate P110 as a suitable control for HTS:



  • 
    : Mean and SD of P110 treated wells (Protected/Inhibited).
    
  • 
    : Mean and SD of Stress-only wells (Fragmented/Active).
    
  • Target: Z' > 0.5 is required for a robust HTS assay.

Normalization

Normalize data to Percent of Control (POC):

  • 0% Effect: Stress Only (Vehicle).

  • 100% Effect: P110 (1 µM) + Stress.

Troubleshooting & Optimization

IssueProbable CauseSolution
P110 Inactivity Peptide degradationUse fresh aliquots. Do not store diluted working solutions >24h.
High Background (HCS) Non-specific stainingOptimize MitoTracker concentration (try 50-100 nM). Wash thoroughly before fixation.
Low Z-Factor High variability in stressEnsure consistent cell density. MPP+ toxicity varies by passage number; titrate stressor batch.
Precipitation High concentration stockDissolve P110 in water/saline. If using DMSO, keep final assay concentration <0.5%.

References

  • Qi, X., et al. (2013). "A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity."[4][7] Journal of Cell Science. Link

  • Joshi, A.U., et al. (2018). "Drp1/Fis1 interaction mediates mitochondrial dysfunction, bioenergetic failure and cognitive decline in Alzheimer's disease." Human Molecular Genetics. Link

  • Haileselassie, B., et al. (2019). "Mitochondrial dysfunction mediated through Dynamin-Related Protein 1 (Drp1) propagates impairment in blood brain barrier in septic encephalopathy." Journal of Neuroinflammation. Link

  • Tocris Bioscience. "P110 Product Information & Solubility Data." Link

  • MedChemExpress. "P110 Heptapeptide Datasheet." Link

Sources

Troubleshooting & Optimization

P110 Trifluoroacetate Technical Support Center: A Guide to Overcoming Solubility Challenges

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for P110 trifluoroacetate. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for common solubility issues encountered with P110 trifluoroacetate. Our goal is to equip you with the knowledge to confidently handle this peptide and ensure the integrity of your experiments.

Introduction to P110 Trifluoroacetate

P110 is a peptide inhibitor of the mitochondrial GTPase dynamin-related protein 1 (DRP1).[1] It is a valuable tool for studying mitochondrial dynamics, apoptosis, and neurodegenerative diseases.[1] P110 is synthesized and purified using processes that often employ trifluoroacetic acid (TFA), resulting in the peptide being supplied as a trifluoroacetate (TFA) salt.[2][3] While the manufacturer indicates that P110 TFA is soluble in water, researchers may occasionally face challenges in achieving complete and stable dissolution.[1] This guide will explore the underlying reasons for these issues and provide systematic troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the trifluoroacetate (TFA) salt form of P110, and how does it affect solubility?

A1: During peptide synthesis and purification, trifluoroacetic acid (TFA) is frequently used.[3][4] Consequently, the final lyophilized peptide is often a salt, where the positively charged amino acid residues of the peptide are associated with the negatively charged trifluoroacetate counterions. The presence of TFA can influence the peptide's overall charge, hydrophobicity, and conformation, which in turn affects its solubility. While many TFA peptide salts are readily soluble in aqueous solutions, some can be challenging to dissolve completely.

Q2: The product datasheet states P110 trifluoroacetate is "soluble in water," but I'm observing incomplete dissolution. Why might this be happening?

A2: Several factors can contribute to this discrepancy:

  • Concentration: The intended concentration of your stock solution may exceed the peptide's solubility limit under your specific conditions.

  • pH of the solvent: While water is generally recommended, its pH can vary. The net charge of a peptide is pH-dependent, and this charge is a major determinant of solubility.[5][6]

  • Peptide characteristics: P110 has a specific amino acid sequence ("YGRKKRRQRRRGGDLLPRGS-OH") that dictates its intrinsic properties.[1] The presence of both hydrophobic and charged residues can lead to complex solubility behavior.

  • Aggregation: Peptides can self-associate to form aggregates, which may be insoluble.[7] This can be influenced by temperature, concentration, and the ionic strength of the solvent.

Q3: Can I use organic solvents to dissolve P110 trifluoroacetate?

A3: Yes, for hydrophobic peptides, co-solvents like dimethyl sulfoxide (DMSO) can be effective.[5][8] However, it's crucial to consider the compatibility of the organic solvent with your downstream experiments. For most cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid cytotoxicity.

Q4: Is sonication or heating recommended to aid dissolution?

A4: Gentle sonication or warming can help break up peptide aggregates and enhance solubility.[5] However, excessive or prolonged heating should be avoided as it can lead to peptide degradation. Similarly, vigorous vortexing can cause aggregation and should be done with caution.[9]

In-Depth Troubleshooting Guides

Guide 1: Basic Protocol for Solubilizing P110 Trifluoroacetate

This protocol outlines the standard procedure for dissolving P110 trifluoroacetate.

Objective: To prepare a clear, stable stock solution of P110 trifluoroacetate.

Materials:

  • Lyophilized P110 trifluoroacetate

  • Sterile, high-purity water (e.g., Milli-Q or equivalent)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Pipettors and sterile tips

Protocol:

  • Pre-equilibration: Allow the vial of lyophilized P110 to warm to room temperature before opening to prevent condensation.

  • Initial Solvent Addition: Add the required volume of sterile water to the vial to achieve the desired stock concentration.

  • Gentle Agitation: Gently swirl the vial or pipette the solution up and down to facilitate dissolution.[9] Avoid vigorous shaking.[9]

  • Incubation: Allow the solution to sit at room temperature for 10-15 minutes with occasional gentle swirling.

  • Visual Inspection: Carefully inspect the solution for any undissolved particles. A clear solution indicates successful dissolution.

  • Centrifugation: If minor particulates are present, centrifuge the tube at a low speed (e.g., 2000 x g for 1-2 minutes) to pellet any insoluble material. Carefully transfer the clear supernatant to a new tube.

Guide 2: Advanced Troubleshooting for Persistent Insolubility

If the basic protocol fails to yield a clear solution, the following advanced strategies can be employed.

Decision-Making Workflow for Troubleshooting Insolubility

start Start: Insoluble P110 TFA ph_adjust Adjust pH start->ph_adjust cosolvent Use Co-solvent (DMSO) ph_adjust->cosolvent Insoluble success Success: Soluble P110 ph_adjust->success Soluble sonication Gentle Sonication/Warming cosolvent->sonication Insoluble cosolvent->success Soluble salt_exchange Perform Salt Exchange sonication->salt_exchange Insoluble sonication->success Soluble salt_exchange->success Soluble

Caption: Troubleshooting decision tree for P110 TFA insolubility.

A. pH Adjustment

The net charge of a peptide is highly dependent on the pH of the solution.[5][6] P110 has several basic residues (Arginine - R, Lysine - K) and is likely to be more soluble in an acidic environment.

Protocol:

  • Prepare a small amount of a dilute acidic solution, such as 0.1% acetic acid or 0.1% trifluoroacetic acid in water.

  • Attempt to dissolve the P110 TFA in this acidic solution following the basic protocol.

  • Alternatively, for peptides with a net acidic charge, a dilute basic solution like 0.1% ammonium hydroxide can be tested.

B. Use of Co-solvents

For peptides with hydrophobic regions, a small amount of an organic co-solvent can significantly improve solubility.[5][8]

Protocol:

  • Add a small volume of 100% DMSO to the lyophilized peptide to create a concentrated stock.

  • Gently mix until the peptide is fully dissolved.

  • Slowly add the aqueous buffer of your choice to the DMSO stock with gentle mixing to achieve the final desired concentration.

  • Ensure the final DMSO concentration in your working solution is compatible with your experimental system.

C. Salt Exchange: Converting Trifluoroacetate to Hydrochloride Salt

In some cases, the trifluoroacetate counterion itself may contribute to poor solubility or interfere with biological assays.[2] A salt exchange to a hydrochloride (HCl) salt can be beneficial.

Protocol for TFA to HCl Salt Exchange

start Start: P110-TFA Salt dissolve 1. Dissolve Peptide (1 mg/mL in H2O) start->dissolve add_hcl 2. Add 100 mM HCl (Final conc. 2-10 mM) dissolve->add_hcl incubate 3. Incubate (1 min, RT) add_hcl->incubate freeze 4. Freeze (Liquid Nitrogen) incubate->freeze lyophilize 5. Lyophilize (Overnight) freeze->lyophilize repeat Repeat Steps 1-5 (2 more times) lyophilize->repeat reconstitute Final Reconstitution in desired buffer repeat->reconstitute end End: P110-HCl Salt reconstitute->end

Caption: Workflow for TFA to HCl salt exchange.[10]

Detailed Steps:

  • Dissolve the peptide: Dissolve the P110-TFA in sterile water at a concentration of 1 mg/mL.[2]

  • Add HCl: Add a sufficient volume of a 100 mM HCl stock solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[2]

  • Incubate: Let the solution stand at room temperature for at least one minute.[2]

  • Freeze: Flash-freeze the solution in liquid nitrogen.

  • Lyophilize: Lyophilize the sample overnight to remove all liquid.

  • Repeat: Repeat steps 1-5 at least two more times to ensure complete exchange of the TFA counterions.[2]

  • Final Reconstitution: After the final lyophilization, reconstitute the P110-HCl salt in the desired experimental buffer.

Quantitative Data Summary

ParameterRecommendationRationale
Initial Solvent High-purity waterAs recommended by the manufacturer; minimizes contaminants.
pH Adjustment 0.1% Acetic Acid or 0.1% TFA in waterP110 is a basic peptide and will be more soluble at a lower pH.[11]
Co-solvent DMSO (up to 100% for stock)Effective for hydrophobic peptides.[5][8]
Final Co-solvent Conc. <0.5% in final assayMinimizes cytotoxicity in cell-based experiments.
Salt Exchange (HCl) 2-10 mM final concentrationOptimal range for efficient TFA exchange without damaging the peptide.[2]

References

  • GenScript. Peptide Solubilization. [Link]

  • Innovagen. How to Reconstitute Lyophilized Peptides: Best Practices. [Link]

  • Wikipedia. Trifluoroacetic acid. [Link]

  • Encyclopedia.pub. Toxicity and Physicochemical Properties of Trifluoroacetic Acid. [Link]

  • Carl ROTH. Safety Data Sheet: Trifluoroacetic acid (TFA). [Link]

  • Carl ROTH. Safety Data Sheet: Trifluoroacetic acid (TFA). [Link]

  • PubMed. Simple, rapid method for converting a peptide from one salt form to another. [Link]

  • LifeTein. How to remove TFA from synthetic peptides using HCl? [Link]

  • PMC. The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review. [Link]

  • Organic Chemistry Portal. Trifluoroacetic Acid (TFA) - Common Organic Chemistry. [Link]

  • Wikipedia. Sodium trifluoroacetate. [Link]

  • ResearchGate. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. [Link]

  • Interface Focus. Factors affecting the physical stability (aggregation) of peptide therapeutics. [Link]

  • SETAC. Trifluoroacetate (TFA) and Pesticides. [Link]

  • ResearchGate. Methods used to exchange trifluoroacetate counterion of peptide 2-TFA by RP-SPE. [Link]

  • MDPI. Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. [Link]

Sources

Technical Support Center: Peptide Counter-Ion Management

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Trifluoroacetate (TFA) from Synthetic Peptides[1][2][3]

Current Status: Open Ticket
Executive Summary & Diagnostic Overview

The Issue: You are likely here because your synthetic peptide is exhibiting unexpected cytotoxicity in cell culture, displaying aberrant signals in FTIR/NMR spectroscopy, or causing pH drifts in unbuffered solutions.

The Cause: Solid-Phase Peptide Synthesis (SPPS) and Reverse-Phase HPLC (RP-HPLC) almost universally employ Trifluoroacetic Acid (TFA) .[1][2] TFA acts as a cleavage reagent and an ion-pairing agent to improve resolution. Consequently, most custom peptides are delivered as TFA salts , where TFA anions (


) are ionically bound to the basic residues (Arg, Lys, His) and the N-terminus.

Why it Matters:

  • Cellular Toxicity: TFA is toxic to specific cell lines (e.g., osteoblasts, chondrocytes) at concentrations as low as 10 nM to 100 nM [1].[3]

  • Spectroscopic Interference: The C-F bond absorbs strongly in the infrared region (1147 and 1200 cm⁻¹), obscuring the Amide I/II bands critical for secondary structure analysis [2].

  • In Vivo Artifacts: TFA can alter immunogenicity and membrane permeability, leading to false positives in biological assays [3].

Decision Matrix: Selecting the Right Removal Method

Do not blindly choose a method. Use this logic flow to determine the protocol best successfully suited to your downstream application.

TFA_Removal_Decision_Tree Start Start: Downstream Application? CellCulture Cell Culture / In Vivo Start->CellCulture Spectroscopy Structural Analysis (NMR, FTIR, CD) Start->Spectroscopy Routine Routine Biochemistry (ELISA, Western) Start->Routine ToxicityCheck Is the cell line sensitive to Acid/pH? CellCulture->ToxicityCheck Interference Does Fluorine/C-F interfere? Spectroscopy->Interference NoAction No Action Required (Use Buffer Control) Routine->NoAction TFA usually acceptable HCl_Method Method A: HCl Exchange (Yields Chloride Salt) ToxicityCheck->HCl_Method Standard Sensitivity Resin_Method Method B: Ion Exchange Resin (Yields Acetate/Chloride) ToxicityCheck->Resin_Method High Sensitivity (Osteoblasts/Chondrocytes) Interference->HCl_Method Yes (Remove C-F bonds)

Figure 1: Decision tree for selecting the appropriate TFA removal strategy based on experimental needs.

Technical Protocols
Method A: HCl Exchange (Lyophilization)

Best For: NMR, FTIR, and general cell culture. Mechanism: Displaces the weak acid (TFA, pKa ~0.23) with a strong acid (HCl, pKa ~ -7) via mass action and volatility. HCl is volatile and removed during lyophilization, leaving the peptide as a chloride salt.

Protocol:

  • Dissolution: Dissolve the peptide in 100 mM HCl at a concentration of 1–2 mg/mL.

    • Note: If the peptide is hydrophobic, use a mixture of 100 mM HCl and Acetonitrile (50:50).

  • Incubation: Allow the solution to stand at room temperature for 1–5 minutes . This allows the chloride ions to displace the trifluoroacetate counter-ions.

  • Freezing: Flash-freeze the solution using liquid nitrogen or a -80°C freezer.

  • Lyophilization: Lyophilize (freeze-dry) overnight until a dry powder remains.

  • Repetition: Repeat steps 1–4 at least two more times (Total 3 cycles).

    • Critical: A single cycle is rarely sufficient to reduce TFA to negligible levels.

  • Final Wash: For the final cycle, dissolve in pure Deionized Water (DI) and lyophilize to remove any residual free HCl.

Validation: The final product will be a Peptide Hydrochloride (HCl) Salt .

Method B: Anion Exchange Chromatography (Resin)

Best For: Large-scale purification, highly sensitive biological assays, or when converting to Acetate salts. Mechanism: Uses a strong anion exchange resin (quaternary ammonium) to capture the peptide (if basic) or exchange the anion in the mobile phase.

Protocol (Batch Mode for Basic Peptides):

  • Resin Preparation: Use a strong anion exchange resin (e.g., Dowex 1X2 or equivalent). Wash the resin with 1M Sodium Acetate (NaOAc) or 1M Sodium Chloride (NaCl) to load the desired counter-ion.

  • Washing: Wash the resin extensively with distilled water until the eluate conductance is near zero (removing excess salt).

  • Loading: Dissolve the peptide in distilled water (low concentration) and apply to the column/resin bed.

    • Ratio: Use a 10-fold to 50-fold molar excess of resin anion sites relative to peptide anion sites.[4][5]

  • Elution: Elute the peptide with distilled water. The TFA stays bound to the resin (due to higher selectivity or mass action of the pre-loaded ion), while the peptide elutes with the new counter-ion (Acetate or Chloride).

  • Lyophilization: Freeze and lyophilize the eluate.

Troubleshooting & FAQs

Q1: My peptide precipitated when I added HCl. What happened? A: This is a "salting out" effect or a pH-dependent solubility issue.

  • Fix: If the peptide has many acidic residues (Asp, Glu), the low pH of 100 mM HCl might protonate them, reducing solubility. Try reducing the HCl concentration to 10 mM or adding Acetonitrile (up to 50%) to the solvent mixture to maintain solubility during the exchange [4].

Q2: How do I verify that the TFA is actually gone? A: You cannot "see" TFA removal with standard UV (214/280 nm) because the peptide signal dominates.

  • Method 1 (Gold Standard): Ion Chromatography (IC) . This specifically detects fluoride/trifluoroacetate ions.

  • Method 2 (NMR): Run a ¹⁹F-NMR .[6] TFA gives a distinct signal at approximately -76 ppm. If the peak disappears or diminishes significantly relative to an internal standard, the removal was successful.

  • Method 3 (FTIR): Look for the disappearance of the bands at 1147 cm⁻¹ and 1200 cm⁻¹.

Q3: Can I use a desalting column (e.g., PD-10) to remove TFA? A: No. Desalting columns separate based on size (Molecular Weight Cut-Off). Since the TFA is an ion-paired counter-ion (electrostatically bound to the peptide), it travels with the peptide through the size-exclusion matrix. You must use chemical displacement (HCl) or ion exchange chromatography.

Q4: Is TFA toxicity real, or just a myth? A: It is scientifically validated. Research demonstrates that TFA concentrations in the range of


 M (which is easily reached if you dissolve a TFA-salt peptide directly into media) can inhibit proliferation in osteoblasts and chondrocytes [1].[7] Furthermore, TFA can acidify unbuffered culture media, leading to non-specific cell death.
Comparative Data: Efficiency of Removal Methods
MethodFinal Counter-IonTFA Removal EfficiencyYield LossComplexity
HCl Exchange (3 Cycles) Chloride (

)
High (>95%)Low (<5%)Low (Standard Lab Equip)
Ion Exchange Resin Acetate (

) or Chloride
Very High (>99%)Moderate (10-20%)High (Requires Column)
RP-HPLC (Buffer Swap) Phosphate/AcetateModerate (80-90%)Moderate (10-20%)High (Requires HPLC)
Visual Workflow: HCl Exchange Process

HCl_Exchange_Workflow Step1 1. Dissolve Peptide (100 mM HCl) Step2 2. Incubation (1-5 mins @ RT) Step1->Step2 Step3 3. Flash Freeze (Liquid N2) Step2->Step3 Step4 4. Lyophilize (Overnight) Step3->Step4 Decision Cycles < 3? Step4->Decision Decision->Step1 Yes (Repeat) Final Final Product (Peptide-HCl Salt) Decision->Final No (Done)

Figure 2: Step-by-step workflow for the HCl exchange method (Lyophilization).

References
  • Cornish, J., Callon, K. E., Lin, C. Q., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783. Link

  • Gaussier, H., Morency, H., Lavoie, M. C., & Subirade, M. (2002). Replacement of trifluoroacetic acid with HCl in the hydrophobic purification steps of pediocin PA-1: a structural effect. Applied and Environmental Microbiology, 68(10), 4803–4808. Link

  • Sikora, K., Jaśkiewicz, M., & Kamysz, W. (2018).[4] Counter-ion influence on biological activity and solution behavior of antimicrobial peptides. International Journal of Peptide Research and Therapeutics, 24, 265–279. Link

  • LifeTein Technical Support. (n.d.). How to remove TFA from synthetic peptides using HCl? LifeTein Support FAQ. Link

Sources

P110 Trifluoroacetate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals working with P110 trifluoroacetate, a potent peptide inhibitor of the Drp1-Fis1 interaction, ensuring its stability is paramount to obtaining reliable and reproducible experimental results. This guide provides an in-depth technical resource on the proper storage and handling of P110 trifluoroacetate, addressing common questions and troubleshooting potential issues to safeguard the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized P110 trifluoroacetate?

For long-term storage, lyophilized P110 trifluoroacetate should be stored at -20°C.[1] Under these conditions, the product is stable for at least four years.[1] The vial should be kept tightly sealed and protected from moisture. While it can be shipped at room temperature, it is crucial to transfer it to -20°C upon receipt for optimal stability.[1]

Q2: How should I prepare a stock solution of P110 trifluoroacetate?

It is recommended to prepare a concentrated stock solution in a suitable solvent. The choice of solvent will depend on the experimental requirements. P110 trifluoroacetate is generally soluble in water.[2] For cell-based assays, sterile water or a buffer such as phosphate-buffered saline (PBS) is commonly used. Organic solvents like dimethyl sulfoxide (DMSO) can also be used to achieve higher concentrations, but the final concentration of the organic solvent in the assay should be kept low to avoid toxicity.

Q3: What is the stability of P110 trifluoroacetate in solution?

The stability of P110 in solution is dependent on several factors, including the solvent, pH, and storage temperature. As a general guideline for peptides, solutions are significantly less stable than the lyophilized powder. For short-term storage (up to a week), a solution can be kept at 4°C.[3] For longer-term storage, it is strongly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4]

Q4: Does the trifluoroacetate (TFA) counterion affect the stability or activity of the P110 peptide?

Trifluoroacetic acid is commonly used in the final purification steps of synthetic peptides and exists as a counterion in the final lyophilized product.[5] The TFA salt can contribute to the overall weight of the product.[5] For most in vitro applications, the presence of residual TFA is not expected to interfere with the biological activity of the P110 peptide. However, for highly sensitive assays or in vivo studies, the potential effects of TFA should be considered.

Q5: Are there any specific amino acids in the P110 sequence that are prone to degradation?

The heptapeptide sequence of P110 is reported as Asp-Leu-Leu-Pro-Arg-Gly-Ser (DLLPRGS) or with a Threonine at the C-terminus (DLLPRGT).[1][6] This sequence does not contain amino acids that are highly susceptible to oxidation, such as Cysteine (Cys) or Methionine (Met). It also does not contain Asparagine (Asn) or Glutamine (Gln), which are prone to deamidation. However, like all peptides, the peptide bonds are susceptible to hydrolysis, especially at extreme pH values.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of peptide activity in experiments. Peptide degradation due to improper storage of solutions.Always aliquot stock solutions and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a frozen aliquot for each experiment.
Peptide degradation due to pH extremes in the experimental buffer.Maintain the pH of the working solution within a neutral range (pH 6-8) unless the experimental protocol requires otherwise. Peptides are generally most stable in slightly acidic to neutral pH.
Hydrolysis of the peptide in aqueous solution over time.For long-term experiments, consider the stability of the peptide in your specific culture medium or buffer at 37°C. It may be necessary to replenish the peptide at regular intervals.
Precipitation of the peptide upon dissolution or freezing. The peptide has limited solubility in the chosen solvent.Try dissolving the peptide in a small amount of a stronger solvent like DMSO first, and then slowly add the aqueous buffer to the desired concentration. If precipitation occurs upon freezing, consider using a cryoprotectant like glycerol at a low concentration (5-10%).
The peptide concentration is too high for the chosen solvent.Prepare a more dilute stock solution. It is often better to store a slightly less concentrated but fully solubilized stock.
Variability between experimental replicates. Inconsistent peptide concentration due to incomplete dissolution or adsorption to plasticware.Ensure the lyophilized peptide is fully dissolved by gentle vortexing or pipetting. Consider using low-protein-binding microcentrifuge tubes and pipette tips.
Degradation of the working solution during the experiment.Prepare fresh working solutions immediately before use. Do not store dilute peptide solutions for extended periods, even at 4°C.

In-Depth Scientific Insights

Understanding P110 Trifluoroacetate Stability

The stability of P110 trifluoroacetate is a function of both the peptide sequence and the trifluoroacetate counterion. The trifluoroacetate anion itself is chemically very stable due to the strong carbon-fluorine bonds.[5] Therefore, the primary concern for stability lies with the peptide component.

Key Factors Influencing Peptide Stability:
  • Temperature: Lower temperatures significantly slow down chemical degradation processes such as hydrolysis and oxidation. Storing lyophilized P110 at -20°C is the most effective way to ensure its long-term integrity.[1][4]

  • Moisture: Water is a key reactant in hydrolytic degradation of peptide bonds. It is crucial to store the lyophilized powder in a tightly sealed container to protect it from atmospheric moisture. When handling the powder, allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • pH: Extreme pH values can catalyze the hydrolysis of peptide bonds. A pH range of 5-7 is generally optimal for the stability of peptide solutions.

  • Oxidation: While the P110 sequence (DLLPRGS/T) is not highly susceptible to oxidation, it is still good practice to minimize exposure to oxygen, especially for long-term storage of solutions. Using degassed buffers can be beneficial.

  • Proteases: If working with cell lysates or other biological samples, endogenous proteases can rapidly degrade the peptide. The inclusion of protease inhibitors in the experimental buffer is recommended.

Experimental Workflow for Assessing P110 Integrity

For critical applications, it may be necessary to verify the integrity of the P110 peptide, especially after long-term storage or if experimental results are inconsistent.

G cluster_0 P110 Integrity Verification Workflow prep Prepare P110 Solution hplc Reverse-Phase HPLC Analysis prep->hplc Inject sample ms Mass Spectrometry Analysis hplc->ms Collect peak fraction compare Compare with Reference Standard hplc->compare Analyze chromatogram ms->compare Analyze mass spectrum result Assess Purity and Identity compare->result

Caption: Workflow for verifying the purity and identity of P110 trifluoroacetate.

Protocol for Purity Assessment by RP-HPLC:

  • Sample Preparation: Dissolve a small amount of lyophilized P110 trifluoroacetate in a suitable solvent (e.g., water with 0.1% TFA) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Analysis: Inject the sample and analyze the resulting chromatogram. A single major peak is indicative of high purity. The presence of multiple peaks suggests degradation or impurities.

  • Mass Spectrometry: Couple the HPLC to a mass spectrometer to confirm that the molecular weight of the major peak corresponds to that of the P110 peptide.

References

  • ResearchGate. (n.d.). Peptide P110 specifically inhibited Drp1 interaction with the... [Image attached to a publication]. Retrieved from [Link]

  • NovoPro Bioscience Inc. (n.d.). TAT-P110/P110 peptide. Retrieved from [Link]

  • Isca Biochemicals. (n.d.). P110 | YGRKKRRQRRRGGDLLPRGS-NH2. Retrieved from [Link]

  • Anaspec. (n.d.). Peptide Stability: How Long Do Peptides Last?. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Instability of Peptide and Possible Causes of Degradation. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Off-Target Effects of P110 Trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support center to provide you with the in-depth insights and practical troubleshooting strategies necessary to navigate the complexities of using P110 Trifluoroacetate in your research. Our goal is to empower you to confidently distinguish on-target PI3K pathway modulation from potential off-target effects, ensuring the integrity and reproducibility of your experimental outcomes.

This guide addresses the challenges associated with P110 Trifluoroacetate, a potent inhibitor of the p110 catalytic subunit of Class IA Phosphoinositide 3-Kinases (PI3Ks). While a powerful tool for investigating the PI3K/Akt/mTOR signaling axis, like all small molecule inhibitors, its utility is contingent on understanding and controlling for potential off-target activities.

Off-target effects can arise from two primary sources:

  • The Inhibitor Moiety: The active compound may interact with other kinases or proteins that share structural similarities in their binding pockets.

  • The Trifluoroacetate (TFA) Counterion: Used during chemical synthesis and purification, the TFA counterion itself can sometimes elicit biological responses, confounding data interpretation.[1][2]

This center provides a structured approach to identifying, understanding, and mitigating these effects.

Troubleshooting Guide: Investigating Unexpected Experimental Outcomes

This section is designed for researchers who observe cellular responses that are inconsistent with known PI3K pathway inhibition.

Q1: My cells exhibit an unexpected phenotype (e.g., high toxicity, morphological changes, altered gene expression) after treatment with P110 Trifluoroacetate. How can I determine if this is an on-target or off-target effect?

A1: This is a critical first step in validating your results. An unexpected phenotype requires a systematic workflow to dissect its origin. We recommend a multi-pronged approach to confirm on-target activity and rule out confounding factors.

Before investigating off-targets, you must verify that P110 Trifluoroacetate is inhibiting the PI3K pathway as expected in your specific cellular model. The most direct method is to measure the phosphorylation status of key downstream effectors.

Protocol: Western Blot for Downstream PI3K Pathway Markers

  • Cell Treatment: Plate your cells and allow them to adhere. Serum-starve the cells for 4-6 hours if your experiment involves stimulation.

  • Inhibitor Incubation: Pre-treat cells with a dose-range of P110 Trifluoroacetate (e.g., 10 nM to 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate growth factor (e.g., IGF-1, EGF) for 15-30 minutes to robustly activate the PI3K pathway. Include an unstimulated control.

  • Lysis & Protein Quantification: Lyse the cells and quantify total protein concentration using a standard method like the BCA assay.

  • Western Blot Analysis:

    • Load equal amounts of protein per lane.

    • Probe membranes with primary antibodies against:

      • Phospho-Akt (Ser473 or Thr308) - Primary efficacy marker

      • Total Akt - Loading control

      • Phospho-S6 Ribosomal Protein - Downstream pathway marker

      • Total S6 Ribosomal Protein - Loading control

      • GAPDH or β-Actin - Overall loading control

    • Use appropriate secondary antibodies and visualize the bands.

Interpreting the Results:

  • Expected On-Target Effect: You should observe a dose-dependent decrease in the phosphorylation of Akt and S6, while total protein levels remain unchanged.

  • Red Flag: If you observe the unexpected phenotype without a corresponding decrease in p-Akt levels, it strongly suggests an off-target mechanism.

If multiple, structurally distinct inhibitors targeting the same kinase produce the same phenotype, it strengthens the case for an on-target effect.[3]

Experimental Approach:

  • Select two or more well-characterized PI3K inhibitors with different chemical scaffolds (e.g., Wortmannin, LY294002, or isoform-specific inhibitors like Alpelisib for p110α).[4][5]

  • Treat your cells with these inhibitors and P110 Trifluoroacetate in parallel.

  • If the phenotype is reproduced: It is likely a consequence of PI3K pathway inhibition.

  • If the phenotype is unique to P110 Trifluoroacetate: An off-target effect is highly probable.

The following diagram outlines the logical flow for diagnosing unexpected results.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Deconvolution cluster_3 Phase 4: Conclusion Start Unexpected Phenotype Observed WB Western Blot: Check p-Akt / p-S6 Start->WB Dose Dose-Response Match Phenotype IC50 vs p-Akt IC50 WB->Dose p-Akt Inhibited? OffTarget Conclusion: Off-Target Effect WB->OffTarget No Controls Test Structurally Different PI3K Inhibitors Dose->Controls Dose-Response Matches? Dose->OffTarget No TFA_Test Test TFA Counterion (See Q3) Controls->TFA_Test No, Phenotype is Unique to P110-TFA OnTarget Conclusion: On-Target Effect Controls->OnTarget Yes, Phenotype is Reproduced Kinase_Screen Perform Kinase Profiling (See Q2) TFA_Test->Kinase_Screen TFA_Test->OffTarget Yes, TFA alone causes effect Kinase_Screen->OffTarget Off-target kinase identified

Caption: Workflow for diagnosing off-target effects.

Q2: How can I identify the specific molecular off-targets of P110 Trifluoroacetate?

A2: Identifying the precise off-target protein(s) requires specialized screening assays. These are typically offered as services by contract research organizations (CROs).

Method 1: In Vitro Kinase Selectivity Profiling This is the most direct method to identify unintended kinase targets.[6] Your compound is tested against a large panel of purified kinases (often >400) to determine its inhibitory activity (IC50) for each.

  • Principle: The assay measures the ability of P110 Trifluoroacetate to inhibit the phosphorylation of a substrate by each kinase in the panel.[3]

  • Data Output: You will receive a report comparing the IC50 value for your primary target (e.g., p110α) against all other kinases tested. Significant inhibition of a kinase other than p110 isoforms indicates a potential off-target.

Example Data Presentation:

Kinase TargetIC50 (nM)Selectivity vs. p110α (Fold)Implication
p110α (On-Target) 15 1x Primary Target
p110β (On-Target)453xHigh on-target activity
p110δ (On-Target)251.7xHigh on-target activity
p110γ (On-Target)15010xModerate on-target activity
Kinase X (Off-Target) 80 5.3x Potential Off-Target
Kinase Y (Off-Target) 500 33x Potential Off-Target
Kinase Z>10,000>667xNot an off-target

A selectivity window of >100-fold is generally considered good, but cellular context is critical.

Method 2: Cell-Based Target Engagement Assays (e.g., CETSA®) Cellular Thermal Shift Assays (CETSA®) can validate if P110 Trifluoroacetate binds to a suspected off-target within the complex environment of a cell.[7]

  • Principle: Ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation.[7]

  • Application: If kinase profiling identifies "Kinase X" as a potential off-target, you can use CETSA to confirm that P110 Trifluoroacetate engages Kinase X in your cell lysates or intact cells.

Q3: Could the trifluoroacetate (TFA) counterion be responsible for the observed effects?

A3: Yes, this is a possibility that should not be overlooked. TFA is a remnant of the solid-phase peptide synthesis process and can sometimes have biological activity, including effects on cell growth or receptor signaling.[1]

Recommended Controls:

  • Vehicle Control: The solvent used to dissolve P110 Trifluoroacetate (e.g., DMSO). This is your baseline.

  • TFA Salt Control: A solution of sodium trifluoroacetate or trifluoroacetic acid neutralized to physiological pH, at the same molar concentration as the TFA in your P110 Trifluoroacetate stock. This isolates the effect of the counterion.

Definitive Test: Counterion Exchange The most rigorous way to rule out TFA effects is to exchange it for a more biologically inert counterion, such as chloride (HCl).[8][9]

Protocol: Simplified Counterion Exchange to HCl Disclaimer: This procedure should be performed by personnel experienced in chemical handling.

  • Dissolution: Dissolve the P110-TFA peptide in a minimal amount of ultrapure water.

  • Acidification: Add a 10-fold molar excess of 0.1 M HCl solution.

  • Lyophilization: Freeze the solution (e.g., in a dry ice/acetone bath) and lyophilize overnight to remove water and excess HCl.

  • Repetition: To ensure complete exchange, repeat the dissolution-lyophilization cycle 2-3 times.[8]

  • Final Product: Resuspend the resulting P110-HCl in your desired solvent for biological assays.

If the P110-HCl form does not produce the unexpected phenotype while still inhibiting p-Akt, you have confirmed that the effect was due to the TFA counterion.

Frequently Asked Questions (FAQs)

Q1: What is the PI3K/Akt signaling pathway and what does P110 do? A1: The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Class IA PI3Ks are heterodimers composed of a regulatory subunit (p85) and a catalytic subunit (p110).[10] Upon activation by receptor tyrosine kinases, the p110 subunit phosphorylates PIP2 to generate the second messenger PIP3, which in turn activates Akt and its downstream effectors. P110 Trifluoroacetate is designed to inhibit the ATP-binding pocket of the p110 subunit, blocking this entire cascade.[11]

G RTK Growth Factor Receptor (RTK) PI3K PI3K (p85/p110) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates P110_Inhibitor P110 Trifluoroacetate P110_Inhibitor->PI3K INHIBITS PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTORC1, S6K) Akt->Downstream Activates Response Cell Growth, Survival, Proliferation Downstream->Response

Caption: Simplified PI3K/Akt Signaling Pathway.

Q2: What are the different p110 isoforms and why does selectivity matter? A2: There are four Class I p110 isoforms: p110α, p110β, p110δ, and p110γ.

  • p110α and p110β are ubiquitously expressed and are central to insulin signaling and cancer cell growth.[12]

  • p110δ and p110γ are primarily expressed in hematopoietic cells and play key roles in immune function.[13] An inhibitor's isoform selectivity profile is crucial. For example, a p110α-selective inhibitor may have fewer immune-related side effects, while a p110δ inhibitor is desirable for treating certain leukemias.[14] Off-target inhibition of p110α can lead to metabolic side effects like hyperglycemia by disrupting insulin signaling.[12]

Q3: Why are my results with P110 Trifluoroacetate inconsistent between experiments? A3: Inconsistency can stem from several factors:

  • Compound Stability: Ensure the compound is stored correctly (desiccated, at -20°C or -80°C) and that stock solutions are not repeatedly freeze-thawed.

  • Solubility: Poor solubility can lead to inaccurate effective concentrations. Confirm that the compound is fully dissolved in your vehicle (e.g., DMSO) before further dilution in aqueous media.

  • Cellular Factors: Use cells within a consistent and low passage number range. Ensure cell density at the time of treatment is consistent.

  • Assay Conditions: The concentration of ATP in an in vitro kinase assay can significantly impact the measured IC50 value for an ATP-competitive inhibitor. For best comparability, ATP concentration should be kept near the Km of the kinase.[15]

Q4: What is a recommended starting concentration range for my experiments? A4: The optimal concentration is cell-line and assay-dependent. We recommend performing a dose-response curve to determine the IC50 in your system.

Assay TypeSuggested Concentration RangeKey Consideration
In Vitro Kinase Assay0.1 nM - 1 µMUse ATP concentration at or near the Km of the kinase.[15]
Cell-Based Pathway Assay (Western)10 nM - 10 µMThe IC50 for cellular p-Akt inhibition is often higher than the biochemical IC50.
Cell Viability/Proliferation Assay100 nM - 50 µMEffects on viability may require higher concentrations or longer incubation times (48-72h).

References

  • Isca Biochemicals. (n.d.). P110 | YGRKKRRQRRRGGDLLPRGS-NH2. Retrieved from [Link]

  • Qi, X., et al. (2013). Peptide P110 specifically inhibited Drp1 interaction with the... [Diagram]. ResearchGate. Retrieved from [Link]

  • Berndt, A., et al. (2010). The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors. Nature Chemical Biology. Retrieved from [Link]

  • Jackson, S. P., et al. (2012). Exploring the isoform selectivity of TGX-221 related pyrido[1,2-a]pyrimidinone-based Class IA PI 3-kinase inhibitors: synthesis, biological evaluation and molecular modelling. PubMed. Retrieved from [Link]

  • Berndt, A., et al. (2010). The p110 delta structure: mechanisms for selectivity and potency of new PI(3)K inhibitors. Nature Chemical Biology. Retrieved from [Link]

  • Afgan, E., et al. (2020). PI3K inhibitors: review and new strategies. PMC. Retrieved from [Link]

  • Pochanard, P. (2021). How to measure and minimize off-target effects... [Video]. YouTube. Retrieved from [Link]

  • Jean, S., & Kiger, A. A. (2014). Class IA PI3K regulatory subunits: p110-independent roles and structures. PMC. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Piras, M., et al. (2022). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. PMC. Retrieved from [Link]

  • Sykes, M. J., et al. (2023). Target Engagement Assays in Early Drug Discovery. PMC. Retrieved from [Link]

  • Luebker, S., et al. (2024). Trifluoroacetate reduces plasma lipid levels and the development of atherosclerosis in mice. bioRxiv. Retrieved from [Link]

  • Bantscheff, M., et al. (2007). Exploring the specificity of the PI3K family inhibitor LY294002. PMC. Retrieved from [Link]

  • ResearchGate. (2010). The p110δ structure: Mechanisms for selectivity and potency of new PI(3)K inhibitors. Retrieved from [Link]

  • Sikora, K., et al. (2017). Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach. PMC. Retrieved from [Link]

  • MDPI. (2024). Discovery of a Selective PI3K Inhibitor Through Structure-Based Docking and Multilevel In Silico Validation. Retrieved from [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Retrieved from [Link]

  • Guo, C., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. PubMed. Retrieved from [Link]

  • Farr, S. E., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. Retrieved from [Link]

  • Alzahrani, A. S. (2019). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. MDPI. Retrieved from [Link]

  • ResearchGate. (2010). (PDF) The p110δ structure: mechanisms for selectivity and potency of new PI(3)K inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Cell-Based Assays: Screening Bioactive Compounds & Leads. Retrieved from [Link]

  • Sikora, K., et al. (2017). Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach. ResearchGate. Retrieved from [Link]

  • GenScript. (2019). Impact of Counter-ion in Peptide on Studies in Different Research Fields. Retrieved from [Link]

  • Bantscheff, M., et al. (2007). (PDF) Exploring the specificity of the PI3K family inhibitor LY294002. ResearchGate. Retrieved from [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Le, T. D., & Msaouel, P. (2017). PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. CancerNetwork. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies. PMC. Retrieved from [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • El-Naggar, S., et al. (2015). A Comprehensive Evaluation of Biomarkers Predictive of Response to PI3K Inhibitors and of Resistance Mechanisms in Head and Neck Squamous Cell Carcinoma. NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved from [Link]

  • Lirias - KU Leuven. (2021). Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry. Retrieved from [Link]

  • Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • Okkenhaug, K. (2013). p110δ PI3 kinase pathway: emerging roles in cancer. PMC. Retrieved from [Link]

  • Behringer, F., et al. (2021). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. MDPI. Retrieved from [Link]

  • Neubauer, D., et al. (2021). The Role of Counter-Ions in Peptides—An Overview. MDPI. Retrieved from [Link]

  • Vasan, N., et al. (2021). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. PMC. Retrieved from [Link]

  • Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved from [Link]

  • Vildhede, A., et al. (2017). Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Retrieved from [Link]

  • Frontiers. (n.d.). Pharmacogenomic and in silico identification of isoform-selective AKT inhibitors from Pithecellobium dulce for precision cancer therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • Ihry, R. J., et al. (2018). No unexpected CRISPR-Cas9 off-target activity revealed by trio sequencing of gene-edited mice. PubMed. Retrieved from [Link]

  • Frontiers. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks. Retrieved from [Link]

Sources

Technical Support Center: Navigating Trifluoroacetate (TFA) Interference in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with trifluoroacetate (TFA) in biological assays. This guide is designed to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, empowering you to identify, mitigate, and eliminate TFA-related artifacts from your experiments.

Introduction: The Double-Edged Sword of TFA

Trifluoroacetic acid is a ubiquitous reagent in peptide chemistry, prized for its utility as an ion-pairing agent in reverse-phase HPLC, which sharpens peaks and improves the separation of synthetic peptides.[1][2][3] It is also a key component in the cleavage of peptides from the solid-phase resin during synthesis.[4][5] However, the very properties that make TFA an excellent purification aid can lead to significant interference in a wide range of biological assays.[6][7] Residual TFA, which can remain tightly bound to the positively charged residues of peptides, can alter their secondary structure, solubility, and ultimately, their biological activity.[6][8] This guide will equip you with the knowledge to manage this common yet often overlooked variable in your research.

Troubleshooting Guide: Diagnosing and Resolving TFA Interference

This section is designed to help you pinpoint the source of unexpected results in your experiments and provide actionable solutions to address TFA interference.

Observed Problem Probable Cause Related to TFA Recommended Solution & Scientific Rationale
Reduced or Abolished Activity in Cell-Based Assays (e.g., proliferation, cytotoxicity) TFA can be directly cytotoxic and inhibit cell proliferation, even at low concentrations.[9][10] This can mask the true biological effect of your peptide or compound, leading to false-negative results.[9]Solution: Perform a TFA salt exchange to a more biocompatible counter-ion like hydrochloride or acetate. Rationale: Replacing the trifluoroacetate anion with chloride or acetate removes the source of cytotoxicity, allowing for a more accurate assessment of your peptide's biological function.[7][9]
Poor Signal or Ion Suppression in Mass Spectrometry (LC-MS) TFA is a known ion-suppressing agent in electrospray ionization (ESI) mass spectrometry.[1][11] It can compete with the analyte for ionization, leading to a significant reduction in signal intensity and poor sensitivity.[1]Solution: 1. TFA Removal: Implement one of the TFA removal protocols outlined below. 2. Alternative Mobile Phase Modifier: For your LC-MS analysis, replace TFA with a more MS-friendly modifier like formic acid or acetic acid.[1] Rationale: Formic acid and acetic acid are more volatile and have a lower ion-pairing strength than TFA, which minimizes ion suppression and improves signal intensity in the mass spectrometer.[1]
Altered Peptide Secondary Structure (Observed in CD or FTIR Spectroscopy) The strong ionic interaction between TFA and peptides can disrupt the native conformation and secondary structure.[8][12] This is particularly problematic for structural biology studies or when the peptide's activity is dependent on a specific fold.Solution: Perform a TFA salt exchange. Rationale: Removing the TFA counter-ion allows the peptide to adopt its natural conformation in the desired buffer system, leading to more accurate structural analysis.[8]
Inconsistent or Irreproducible Assay Results The amount of residual TFA can vary between different batches of synthesized peptides, leading to variability in your experimental outcomes.[7]Solution: 1. Quantify TFA Content: Use techniques like ¹⁹F-NMR or ion chromatography to determine the TFA concentration in your peptide stock.[4][13] 2. Standardize TFA Removal: Apply a consistent TFA removal protocol to all peptide batches before use. Rationale: By quantifying and controlling the amount of TFA, you can ensure greater consistency and reproducibility across your experiments.
Diagnostic Workflow for TFA Interference

The following diagram illustrates a logical workflow for identifying and addressing potential TFA-related issues in your assays.

TFADiagnosticWorkflow start Start: Unexpected Assay Results check_tfa Is the compound a synthetic peptide purified with TFA? start->check_tfa tfa_present TFA is a likely interferent. check_tfa->tfa_present Yes no_tfa Consider other sources of assay interference. check_tfa->no_tfa No select_method Select an appropriate TFA removal method. tfa_present->select_method salt_exchange TFA/HCl Salt Exchange (Lyophilization) select_method->salt_exchange ion_exchange Ion-Exchange Chromatography select_method->ion_exchange re_evaluate Re-evaluate in Assay salt_exchange->re_evaluate ion_exchange->re_evaluate problem_solved Problem Resolved re_evaluate->problem_solved Success further_troubleshoot Further Troubleshooting Required re_evaluate->further_troubleshoot Issue Persists

Caption: A decision tree for troubleshooting TFA interference.

Frequently Asked Questions (FAQs)

Q1: What is a safe or acceptable level of residual TFA in a biological assay?

There is no universally safe level of TFA, as its effects are highly dependent on the specific assay and cell type being used.[14] Some studies have shown that TFA concentrations as low as 10⁻⁸ to 10⁻⁷ M can inhibit cell proliferation.[9] For sensitive applications, especially in vivo studies, it is best to remove as much TFA as possible.[6][15]

Q2: Will simple lyophilization remove TFA from my peptide?

Lyophilization alone is often insufficient to remove TFA that is ionically bound to the peptide. While it can remove excess, unbound TFA, the salt form will remain.[10][16] To effectively remove the bound TFA, a salt exchange procedure, such as repeated lyophilization from an HCl solution, is necessary.[16]

Q3: I don't have access to a lyophilizer. Are there other methods to remove TFA?

Yes, other methods include:

  • Ion-Exchange Chromatography: This technique uses a resin to exchange the TFA counter-ion for another, such as acetate.[6]

  • Dialysis: For larger peptides, dialysis against a buffer containing a different salt can be effective, although it may not completely remove all TFA.[17]

  • Precipitation and Washing: Repeatedly precipitating the peptide in a solvent like cold diethyl ether and washing the pellet can help remove TFA and other impurities.[2]

Q4: Can I just switch to formic acid for my HPLC purification to avoid TFA altogether?

Yes, using a more volatile and less ion-pairing acid like formic acid during HPLC purification is a viable strategy to avoid TFA contamination from the start.[1][18] However, you may observe broader peaks and potentially different selectivity compared to TFA, so some method re-optimization might be necessary.[18]

Q5: How can I confirm that I have successfully removed TFA from my peptide?

Several analytical techniques can be used to quantify residual TFA:

  • ¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a highly specific and quantitative method for detecting the fluorine atoms in TFA.[4][13]

  • Ion Chromatography: This method can separate and quantify TFA and other anions in your sample.[15]

  • FTIR (Fourier-Transform Infrared) Spectroscopy: TFA has a characteristic absorption band around 1673 cm⁻¹, which can be used for semi-quantitative analysis.[12]

Experimental Protocols

Protocol 1: TFA/HCl Salt Exchange via Lyophilization

This is a widely used and effective method for replacing TFA counter-ions with chloride.[6][16]

Principle: Hydrochloric acid is a stronger acid than TFA, and when added in excess, it protonates the trifluoroacetate anion to its free acid form.[12] The volatile trifluoroacetic acid is then removed during lyophilization, leaving the peptide as a hydrochloride salt.[12][16]

Materials:

  • Peptide-TFA salt

  • High-purity water (Milli-Q or equivalent)

  • 100 mM Hydrochloric acid (HCl) solution

  • Lyophilizer

  • Liquid nitrogen

Procedure:

  • Dissolution: Dissolve the peptide-TFA salt in high-purity water to a concentration of approximately 1 mg/mL.[10][16]

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[16]

  • Incubation: Let the solution stand at room temperature for at least one minute to allow for the ion exchange to occur.[2][6]

  • Freezing: Flash-freeze the solution in liquid nitrogen until it is completely solid.[2][6]

  • Lyophilization: Lyophilize the frozen sample overnight, or until all the solvent has sublimated.

  • Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[6][16]

  • Final Product: After the final lyophilization, the peptide is in its hydrochloride salt form and can be reconstituted in the appropriate buffer for your assay.

Protocol 2: TFA Removal using Anion-Exchange Resin

This protocol is suitable for exchanging TFA for acetate or other counter-ions.[6][12]

Principle: A strong anion-exchange resin is pre-loaded with the desired counter-ion (e.g., acetate). When the peptide-TFA solution is passed through the resin, the TFA anions bind to the resin, and the desired counter-ions are released, forming a new salt with the peptide.

Materials:

  • Peptide-TFA salt

  • Strong anion-exchange resin (e.g., AG1-X8)

  • 1 M Sodium Acetate solution

  • High-purity water

  • Chromatography column

Procedure:

  • Resin Preparation: Pack the anion-exchange resin into a suitable column.

  • Column Equilibration: Equilibrate the column by washing it with several column volumes of 1 M sodium acetate solution.[6]

  • Washing: Wash the column thoroughly with high-purity water to remove any excess sodium acetate.[6]

  • Sample Loading: Dissolve the peptide-TFA salt in high-purity water and apply it to the top of the resin bed.[6]

  • Elution: Elute the column with high-purity water. The peptide, now in its acetate salt form, will pass through the column while the TFA remains bound to the resin.[6]

  • Fraction Collection: Collect the fractions containing the peptide.

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the dry peptide acetate salt.[6]

TFA Removal Method Selection

The choice of TFA removal method depends on several factors, including the properties of the peptide, the required purity, and the available equipment.

TFAMethodSelection start Start: Need to Remove TFA check_peptide_size Is the peptide large (>3 kDa)? start->check_peptide_size dialysis Consider Dialysis check_peptide_size->dialysis Yes check_equipment Lyophilizer Available? check_peptide_size->check_equipment No hcl_lyophilization TFA/HCl Salt Exchange (Lyophilization) is a good option. check_equipment->hcl_lyophilization Yes ion_exchange_option Consider Ion-Exchange Chromatography or Precipitation/Washing check_equipment->ion_exchange_option No

Caption: A flowchart to guide the selection of a TFA removal method.

References

  • In mass spectrometry, why does TFA (trifluoroacetic acid) cause ionization suppression, and what are some alternatives? (n.d.). Proprep. Retrieved from [Link]

  • FDA Circular No.2021-028 || Guidelines for Prepackaged Processed Food Products Containing Trans-Fatty Acids (TFA). (2021). Food and Drug Administration - FDA Philippines. Retrieved from [Link]

  • Cornish, J., Callon, K. E., Lin, C. Q., Xiao, C. L., Mulvey, T. B., Cooper, G. J., & Reid, I. R. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. PubMed. Retrieved from [Link]

  • What type of problem occurred when trifluoroacetic acid will be used in the mobile phase during LC-MS/MS analysis to identify petrochemical? (2021). ResearchGate. Retrieved from [Link]

  • Can TFA and MS detection be compatible during a purification? (2020). Interchim – Blog. Retrieved from [Link]

  • Methods used to exchange trifluoroacetate counterion of peptide 2-TFA... (n.d.). ResearchGate. Retrieved from [Link]

  • Erckes, V., Streuli, A., Rendueles, L. C., Krämer, S. D., & Steuer, C. (2021). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PMC. Retrieved from [Link]

  • The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. (n.d.). ResearchGate. Retrieved from [Link]

  • TFA contamination. (2022). Reddit. Retrieved from [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. (n.d.). Aapptec. Retrieved from [Link]

  • Parasporin-2-Derived Peptide Fragments: Characterization and Synergistic Anticancer Activity with Sacha Inchi and Curcumin. (2024). MDPI. Retrieved from [Link]

  • Structural Characterization and Immunomodulatory Activity of Fructan Polysaccharides from Two Varieties of Codonopsis pilosulae (C. pilosula Nannf. var. modesta and C. pilosula (Franch.) Nannf.). (2024). MDPI. Retrieved from [Link]

  • Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. (2007). Toxic Docs. Retrieved from [Link]

  • How to remove TFA from synthetic peptides using HCl? (2024). LifeTein. Retrieved from [Link]

  • How to remove trifluoroacetate (TFA salt) from 36 amino acids peptides and replace it with saline. (2021). Quora. Retrieved from [Link]

  • Trifluoroacetic Acid in Australian Human Urine Samples. (2021). ACS Publications. Retrieved from [Link]

  • TFA alternatives, peptide purification. (2008). Chromatography Forum. Retrieved from [Link]

  • Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-trifluoroacetylglycine (TFAG) by Acylase I. (2015). ChemRxiv. Retrieved from [Link]

  • A comprehensive toxicological analysis of trans-fatty acids (TFAs) reveals a pro-apoptotic action specific to industrial TFAs counteracted by polyunsaturated FAs. (2023). NIH. Retrieved from [Link]

  • Validation of an 19F NMR Method for the Detection of TFA in Peptides as per Current USP Guidelines. (2016). Biopharma Asia. Retrieved from [Link]

  • Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-Trifluoroacetylglycine (TFAG) by Acylase I. (2015). PubMed. Retrieved from [Link]

  • Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor. (n.d.). University of Texas at Austin. Retrieved from [Link]

  • The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. (2022). PMC. Retrieved from [Link]

  • How do you get rid of TFA contaminations in your LC system? (2013). ResearchGate. Retrieved from [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease. (2021). ResearchGate. Retrieved from [Link]

  • How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. (2023). Biotage. Retrieved from [Link]

  • Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-trifluoroacetylglycine (TFAG) by Acylase I. (2015). ResearchGate. Retrieved from [Link]

  • WHITE PAPER Trifluoroacetic acid (TFA) and trifluoromethane sulphonic acid (TFMS) in juice and fruit/vegetable purees. (2024). Eurofins. Retrieved from [Link]

  • Any experience with HPLC Peptide purification using only acetonitrile and water (no TFA)? (2021). ResearchGate. Retrieved from [Link]

  • Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-Trifluoroacetylglycine (TFAG) by Acylase I. (2015). ResearchGate. Retrieved from [Link]

  • Dirty TFA. (n.d.). Separation Science. Retrieved from [Link]

  • Metrologically traceable quantification of trifluoroacetic acid content in peptide reference materials by 19F solid-state NMR. (2019). Metrologia. Retrieved from [Link]

  • Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. (n.d.). Waters Corporation. Retrieved from [Link]

  • Assay Interference by Chemical Reactivity. (2015). NCBI Bookshelf. Retrieved from [Link]

  • Trends in Cell-based Assays. (n.d.). Agilent. Retrieved from [Link]

Sources

Technical Support Center: P110 Trifluoroacetate Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Troubleshooting Purity, Stability, and Biological Validity of Synthetic P110

Introduction: The P110 Purity Paradox

You are likely here because your P110 peptide—a specific inhibitor of the Drp1-Fis1 mitochondrial interaction—is showing inconsistent results in bioassays or complex impurity profiles on HPLC.

The Central Challenge: P110 contains the HIV-1 TAT sequence (YGRKKRRQRRR), making it highly cationic and cell-permeable. This sequence presents a dual challenge:

  • Synthesis: The arginine-rich region is prone to deletion sequences (incomplete coupling).

  • Purification: The standard use of Trifluoroacetic Acid (TFA) as an ion-pairing agent during HPLC creates a P110-TFA salt . While chemically pure, this salt form is toxic to mitochondria , often mimicking the very fission/toxicity phenotypes you are trying to inhibit.

This guide addresses how to achieve >95% chemical purity while ensuring biological compatibility.

Module 1: Synthesis & Cleavage Optimization

Goal: Minimize deletion sequences and prevent modification of the Drp1 homology domain (DLLPRGS).

Troubleshooting Guide

Q: My Mass Spec shows a "ladder" of impurities with mass differences of -156 Da. What is this? A: This indicates Arginine deletion sequences . The TAT domain is sterically bulky and prone to aggregation during Solid Phase Peptide Synthesis (SPPS).

  • The Fix:

    • Double Coupling: Use double coupling cycles (2x 30 min) specifically for the TAT region.

    • Chaotropic Agents: Add 0.1M LiCl or pseudoproline dipeptides to the resin bed to disrupt aggregation during the synthesis of the poly-arginine tail.

    • Capping: Aggressively cap unreacted chains with acetic anhydride after every coupling step to terminate deletion sequences early.

Q: The peptide looks pure by UV, but the mass is +16 Da. Is it oxidized? A: Yes. P110 contains Methionine (if the variant DLLPRGM is used) or is susceptible to oxidation at other sites.

  • The Fix: Perform the final cleavage from the resin under nitrogen atmosphere. Include scavengers in your cleavage cocktail.

    • Recommended Cocktail: 92.5% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% EDT (Ethanedithiol) / 2.5% Water. EDT is critical for preventing oxidation.

Module 2: HPLC Purification Strategy

Goal: Isolate the full-length peptide from truncated impurities.

Because P110 is highly polar (hydrophilic), it retains poorly on standard C18 columns.

Protocol: Optimized Reverse-Phase HPLC for P110
ParameterSpecificationRationale
Column C18 (End-capped), 5µm, 100ÅStandard resolution. For difficult separations, switch to a Polar-Embedded C18 .
Mobile Phase A Water + 0.1% TFATFA provides the necessary ion-pairing to make the cationic P110 bind to the hydrophobic column.
Mobile Phase B Acetonitrile (ACN) + 0.1% TFAStandard organic modifier.
Gradient 0% to 30% B over 40 minutes Critical: P110 elutes early. A standard 0-100% gradient will cause it to co-elute with the injection peak/salts. Use a shallow gradient.
Flow Rate 1.0 mL/min (Analytical)Adjust for preparative columns.
Detection 214 nm (Amide bond)280 nm is weak as P110 lacks Tryptophan (only Tyrosine provides weak signal).

Q: My peptide elutes as a broad, tailing peak. How do I sharpen it? A: This is "peak fronting" or "tailing" caused by the high positive charge interacting with residual silanols on the silica column.

  • The Fix: Ensure your column is "End-capped." If the problem persists, increase the TFA concentration to 0.15% or operate the column at 40°C to reduce viscosity and improve mass transfer.

Module 3: The Critical Step – Salt Exchange (TFA Removal)

Goal: Convert P110-TFA (toxic) to P110-Acetate or P110-Hydrochloride (biocompatible).

WARNING: Do not skip this step for mitochondrial assays. TFA acts as a mitochondrial uncoupler, artificially lowering membrane potential and confounding Drp1 inhibition data [1].

Workflow Visualization

P110_Purification Crude Crude P110 (Synthesis) HPLC RP-HPLC Purification (Mobile Phase: TFA) Crude->HPLC Purification PureTFA Pure P110-TFA Salt (Chemically Pure / Biologically Toxic) HPLC->PureTFA Lyophilization Exchange Salt Exchange (Ion Exchange Resin) PureTFA->Exchange Critical Step Final P110-Acetate/HCl (Biologically Active) Exchange->Final Final QC

Caption: The mandatory workflow to transition from chemical purity (TFA salt) to biological utility (Acetate/HCl salt).

Protocol: Resin-Based Salt Exchange (TFA to Acetate)
  • Preparation: Use a quaternary ammonium anion-exchange resin (e.g., Dowex 1x2 or equivalent).

  • Activation: Wash resin with 1.0 M Sodium Acetate to load acetate ions. Rinse thoroughly with water until pH is neutral.

  • Loading: Dissolve purified P110-TFA in water (approx 1-5 mg/mL) and pass through the resin bed.

    • Mechanism:[1][2][3] The resin captures the TFA anions and releases Acetate anions to pair with the P110 cations.

  • Elution: Wash with water.[4][5] P110 (now P110-Acetate) will elute in the void volume/wash because the peptide itself does not bind to the anion exchange resin (it is cationic).

  • Lyophilization: Freeze-dry the eluate immediately.

Q: Can I just use HCl for salt exchange? A: Yes, by lyophilizing the peptide in 2-10 mM HCl (repeat 3x). However, P110-HCl is more acidic. For sensitive mitochondrial assays, Acetate is generally preferred as it is a metabolic intermediate and less perturbing to pH [2].

Module 4: Quality Control & Storage

Final Release Specifications
TestMethodAcceptance Criteria
Identity ESI-MSTheoretical Mass ± 1 Da. (Note: Look for z=3 or z=4 charge states due to high Arg content).
Purity RP-HPLC (C18)>95% Area Under Curve (214 nm).
Net Peptide Content Amino Acid AnalysisTypically 70-80% (The rest is counter-ions and water). Crucial for dosing calculations.
Counter-ion Ion ChromatographyTFA < 0.5% (if exchanged properly).
Storage Guidelines
  • Lyophilized: -20°C (Stable for 1-2 years). Keep desiccated.

  • In Solution: P110 is prone to aggregation in solution.

    • Reconstitute in sterile water or PBS just prior to use.

    • Avoid repeated freeze-thaw cycles.

    • If storage in solution is necessary, aliquot and store at -80°C.

References

  • Qi, X., Qvit, N., Su, Y. C., & Mochly-Rosen, D. (2013). A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity.[6] Journal of Cell Science, 126(3), 789-802.

  • Cornish, J., Callon, K. E., Lin, C. Q., Xiao, C. L., Mulvey, T. B., Cooper, G. J., & Reid, I. R. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.

  • Bachem. (n.d.).[3] Peptide Purification Process & Methods: An Overview. Bachem Knowledge Center.

Sources

Technical Support Center: P110 Trifluoroacetate Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for researchers working with P110 Trifluoroacetate , a selective peptide inhibitor of the Drp1-Fis1 mitochondrial fission interaction.

The following content is structured to address the specific physicochemical challenges of this TAT-conjugated peptide, particularly its susceptibility to hydrolysis, surface adsorption, and pH-induced instability.

Topic: Minimizing Degradation & Ensuring Experimental Consistency

Product Identity: P110 (Drp1 inhibitor) conjugated to TAT carrier.[1] Chemical Form: Trifluoroacetate (TFA) Salt. Critical Vulnerabilities: Hygroscopicity, Surface Adsorption (Sticky Peptide), Acidic Hydrolysis.

Module 1: Critical Reconstitution Protocols

The majority of peptide degradation occurs during the initial solubilization. Follow these steps to prevent immediate loss of potency.

Q: What is the optimal solvent system for P110 stock solutions?

A: While P110 is soluble in water, sterile anhydrous DMSO (Dimethyl Sulfoxide) is the superior solvent for stock solutions intended for long-term storage.

  • The Science: P110 is supplied as a TFA salt. Dissolving it in unbuffered water creates an acidic solution (pH ~2–3). Prolonged exposure to this acidic environment accelerates peptide bond hydrolysis. DMSO is aprotic and minimizes this hydrolytic degradation.

  • Protocol:

    • Prepare a high-concentration stock (e.g., 10 mM) in 100% anhydrous DMSO.

    • Aliquot immediately into single-use vials (see Module 2).

    • Dilute into aqueous buffers (PBS, Media) only at the moment of use.

Q: I must use water for my stock. How do I mitigate the TFA acidity?

A: If DMSO is incompatible with your assay, you must buffer the solution immediately.

  • Risk: Dissolving P110 TFA salt in pure water results in a highly acidic solution.

  • Solution: Dissolve the peptide in 10 mM Tris-HCl (pH 7.5–8.0) or PBS rather than unbuffered water. The buffer capacity will neutralize the free trifluoroacetic acid released from the salt, maintaining a neutral pH and stabilizing the peptide backbone.

Q: Why am I seeing lower-than-expected concentrations after filtration?

A: You are likely experiencing Surface Adsorption .

  • The Mechanism: P110 contains the TAT sequence (YGRKKRRQRRR), which is highly cationic (positively charged). This charge makes the peptide "sticky," causing it to bind rapidly to negatively charged surfaces like glass and certain plastics.

  • The Fix:

    • Never use glass vials for low-concentration solutions (<1 mg/mL).

    • Use LoBind® / Low-Retention microcentrifuge tubes (polypropylene).

    • Filter Selection: Use PVDF or PES syringe filters. Avoid Nylon or Cellulose Nitrate, which bind peptides avidly. Pre-wet the filter with buffer before passing your peptide solution to saturate binding sites.

Module 2: Storage & Handling (The "Freeze-Thaw" Trap)

Q: How should I store the lyophilized powder?

A: Store at -20°C or -80°C in a desiccator.

  • Crucial Step: Before opening the vial, allow it to equilibrate to room temperature for at least 30 minutes .

  • Why? P110 TFA salt is hygroscopic .[2] Opening a cold vial in humid lab air causes immediate condensation inside the vial. This moisture initiates hydrolysis even in the solid state, turning your powder into a sticky, degraded gum.

Q: Can I refreeze my P110 stock solution?

A: No. Avoid freeze-thaw cycles entirely.

  • The Physics: During freezing, water crystallizes pure, forcing the peptide and salts into hyper-concentrated "eutectic pockets." The pH in these pockets can shift drastically, and the high local concentration promotes aggregation.

  • Protocol: Aliquot your stock solution into single-use volumes (e.g., 10 µL or 20 µL) immediately after reconstitution. Store these aliquots at -80°C. Thaw once, use, and discard the remainder.

Module 3: Experimental Application (In Vitro & In Vivo)

Q: Is the TFA counterion toxic to my cells?

A: It can be, depending on concentration.

  • Threshold: Most cells tolerate up to 0.1% TFA.

  • Calculation: If your P110 powder is ~20% TFA by weight (common for HPLC-purified peptides), a 100 µM treatment might introduce negligible TFA. However, at millimolar concentrations, the acidification of the culture medium can induce cytotoxicity independent of Drp1 inhibition.

  • Control: Always verify the pH of your media after adding the peptide. If the media turns yellow (phenol red indicator), the TFA has overcome the media's buffering capacity. Adjust pH with NaOH if necessary.

Q: How do I formulate P110 for in vivo injection?

A: Simple saline is often insufficient for stability and bioavailability.

  • Recommended Vehicle:

    • 3% DMSO (solubilizer)

    • 10% PEG300 (stabilizer)

    • Tween 80 (surfactant to prevent aggregation)

    • Saline (balance)

  • Preparation Order: Dissolve P110 in DMSO first

    
     Add PEG300 
    
    
    
    Add Saline. Adding saline directly to the powder may cause gelation or clumping.

Summary of Physicochemical Properties

ParameterSpecificationTechnical Note
Sequence DLLPRGT-YGRKKRRQRRRTAT-fused for cell permeability.
Charge Highly Cationic (+)Adheres to glass/plastic; requires low-bind tubes.
Salt Form Trifluoroacetate (TFA)Acidic in solution; hygroscopic solid.
Solubility Water, DMSO, EthanolDMSO preferred for stock; Water creates acidic pH.
Risk Factors Hydrolysis, AdsorptionAvoid glass; buffer aqueous solutions immediately.

Visualizing the Stability Workflow

The following diagrams illustrate the correct handling workflows and the degradation pathways you must avoid.

Diagram 1: Optimal Reconstitution & Storage Workflow

P110_Workflow Lyophilized Lyophilized P110 (Store -80°C, Desiccated) Equilibrate Equilibrate to RT (30 mins, Sealed) Lyophilized->Equilibrate Prevent Moisture Condensation Solvent Add Solvent (Anhydrous DMSO preferred) Equilibrate->Solvent Dissolve Aliquot Aliquot Immediately (Low-Bind Tubes) Solvent->Aliquot Minimize Air Exposure Freeze Flash Freeze (Store -80°C) Aliquot->Freeze No Freeze-Thaw Cycles Use Thaw & Dilute (Use within 24h) Freeze->Use One-time use

Caption: Step-by-step workflow to maximize P110 stability from powder to experiment.

Diagram 2: Degradation Pathways & Mitigation

P110_Degradation P110 P110 Peptide (Intact) Hydrolysis Hydrolysis (Peptide Bond Breakage) P110->Hydrolysis Aggregation Aggregation/ Adsorption P110->Aggregation Oxidation Oxidation (Low Risk for P110) Acid Acidic pH (TFA Salt Effect) Acid->Hydrolysis Accelerates Water Long-term Aqueous Storage Water->Hydrolysis Required for Glass Glass Vials/ High Surface Area Glass->Aggregation Cationic Binding Buffer Mitigation: Buffer to pH 7.5 Buffer->Hydrolysis Prevents Plastic Mitigation: LoBind Plastic Plastic->Aggregation Prevents

Caption: Mechanism of P110 degradation. Red arrows indicate damage; green nodes indicate protective measures.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Powder is sticky/gummy upon opening. Moisture contamination (Hygroscopicity).Discard. In future, equilibrate vial to RT before opening.[3][4]
Precipitate forms when adding saline. Saline added too quickly to high conc. stock.Dissolve in DMSO first, then add water/saline slowly with vortexing.
Cell toxicity observed (Control group normal). Acidification from TFA salt.Check media pH.[5] If yellow, buffer with dilute NaOH or use higher capacity buffer (HEPES).
Low protein recovery after filtration. Peptide bound to filter membrane.Use PVDF/PES filters. Pre-wet filter with buffer. Use low-bind tubes.

References

  • Qi, X., et al. (2013). P110: A Selective Inhibitor of Drp1-Fis1 Interaction.[6] This seminal paper defines the P110 sequence and its mechanism of action.

  • Sigma-Aldrich Technical Guide.Handling and Storage Guidelines for Peptides. Provides authoritative data on TFA salt acidity and peptide solubility/stability protocols.

  • MedChemExpress (MCE).P110 Heptapeptide Product Guide.

    • [7]

  • Cayman Chemical.P110 (trifluoroacetate salt) Product Information. Details on solubility in DMSO vs.

Sources

Technical Support Center: P110 Trifluoroacetate Consistency Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Variables in P110 Experiments

P110 is a precision tool designed to inhibit the interaction between Drp1 and Fis1, thereby blocking pathological mitochondrial fission without affecting physiological fission.[1] However, as a synthetic peptide delivered as a trifluoroacetate (TFA) salt, it is subject to physicochemical variables that often go unnoticed by researchers.

If you are observing inconsistent mitochondrial fragmentation data, unexpected cytotoxicity, or "dosing drift" between batches, the issue is likely not the peptide sequence itself, but the state of the peptide powder. This guide addresses the three critical sources of variability: Net Peptide Content (NPC) , TFA Counter-ion Toxicity , and Solubility/Aggregation states .

Part 1: The "Dosing Drift" Phenomenon (Net Peptide Content)

Q: Why do my mitochondrial fragmentation results fluctuate between batches despite weighing the exact same mass?

A: You are likely dosing based on Gross Weight rather than Net Peptide Content (NPC) .

Synthetic peptides like P110 are not 100% peptide by weight. They are complex mixtures of:

  • The Peptide (P110): The active pharmaceutical ingredient.[2][3]

  • Counter-ions (TFA): Essential for stability and solubility.

  • Residual Water: Tightly bound to the peptide backbone.

The Reality: A 1 mg vial of P110 powder typically contains only 60% to 80% active peptide.[2] If Batch A is 80% peptide and Batch B is 60% peptide, dosing by gross weight introduces a 25% error in the final molar concentration.

Corrective Protocol: NPC-Adjusted Dosing

Do not assume 100% purity. Check the Certificate of Analysis (CoA) for the "Net Peptide Content" or "Peptide Content" (determined by Elemental Analysis).

Formula for Stock Preparation: To prepare a specific concentration (e.g., 10 mM), do not calculate based on the vial weight. Calculate the Active Mass required:



VariableDefinitionSource
Gross Weight The actual mass of powder you weighed out.Balance Reading
NPC (%) The percentage of the powder that is actual peptide.[2]CoA (Critical)
MW Molecular Weight of P110 (Free Base).CoA / Datasheet

Part 2: The TFA Counter-Ion Variable (Toxicity & pH)

Q: My new batch of P110 is showing cytotoxicity at concentrations that were previously safe. Is the peptide degraded?

A: It is likely due to TFA accumulation , not peptide degradation.

P110 is synthesized via Solid Phase Peptide Synthesis (SPPS) and cleaved using Trifluoroacetic Acid (TFA). The final product is a P110


 xTFA  salt.
  • The Issue: TFA is a strong acid and can be directly cytotoxic to sensitive cell lines (e.g., primary neurons, cardiomyocytes) even at buffered pH.

  • Batch Variability: The number of TFA molecules counter-balancing the peptide (stoichiometry) can vary between purification runs. Batch A might have a lower TFA % than Batch B.

Troubleshooting Workflow: The "TFA Check"

Figure 1: Decision tree for distinguishing pH effects from direct TFA toxicity.

Protocol: TFA-to-HCl Salt Exchange

If your cells are sensitive to TFA, convert the peptide to a Hydrochloride (HCl) salt.[4]

  • Dissolve P110 in 10 mM HCl (or dilute acetic acid).

  • Allow to stand for 5–10 minutes (allows counter-ion exchange).

  • Lyophilize (freeze-dry) the solution.

  • Repeat steps 1–3 twice to ensure complete removal of TFA.

  • Reconstitute the final powder for use.

Part 3: Solubility & Aggregation (Physical Consistency)

Q: I see "floaters" or precipitation when I add P110 to my culture media. Is this normal?

A: No. This indicates aggregation , which renders the peptide inactive and potentially immunogenic.

P110 contains a TAT sequence (cell-penetrating), which is highly cationic (positively charged), but the cargo sequence can drive hydrophobic aggregation.

  • The Trap: Dissolving directly in PBS or media (high salt) can cause immediate "salting out" or gelation, especially at high concentrations (>1 mM).

  • Batch Variability: Different lyophilization speeds create different "fluffiness" (amorphous vs. crystalline), affecting how fast the peptide wets.

Corrective Protocol: The "DMSO Spike" Method

Always create a concentrated "Master Stock" in an organic solvent before introducing it to aqueous buffers.

  • Master Stock: Dissolve P110 powder in 100% DMSO to a high concentration (e.g., 5–10 mM).

    • Why? DMSO disrupts secondary structure formation, preventing aggregation.

  • Aliquot: Store at -80°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute the DMSO stock into the media/buffer immediately before use.

    • Rule: Keep final DMSO concentration <0.1% (or your cell line's tolerance limit).

    • Technique: Add the DMSO stock under the surface of the swirling media to prevent local high-concentration precipitation points.

Part 4: Biological Validation (QC Assays)

Q: How do I validate that a new batch of P110 is biologically active before starting a major animal study?

A: You must validate its specific mechanism: Inhibition of Drp1-Fis1 interaction .

Do not rely solely on cell survival assays (MTT/CCK-8), as these are non-specific. Use a functional readout of mitochondrial morphology.[3][5]

Mechanism of Action

Figure 2: P110 selectively blocks the Drp1-Fis1 binding interface, preventing pathological fragmentation.

Validation Protocol: Mitochondrial Fragmentation Index
  • Cell Model: SH-SY5Y or Cardiomyocytes.

  • Stress Induction: Treat with MPP+ (1 mM) or H2O2 to induce fission.

  • Treatment: Co-treat with P110 (1 µM) vs. Scrambled Peptide.

  • Imaging: Stain with MitoTracker Deep Red.

  • Quantification: Measure Aspect Ratio (Length/Width).

    • Pass Criteria: P110-treated cells must show significantly higher Aspect Ratio (elongated mitochondria) compared to Stress+Vehicle control.

References

  • Qi, X., Qvit, N., Su, Y. C., & Mochly-Rosen, D. (2013).[1] A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity.[1][3] Journal of Cell Science, 126(3), 789–802.[1]

  • Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[4] American Journal of Physiology-Endocrinology and Metabolism.

  • ThermoFisher Scientific. (n.d.).[6] Peptide Handling Guidelines: Solubility and Storage.

Sources

Validation & Comparative

Precision vs. Potency: P110 Trifluoroacetate and Mdivi-1 in Mitochondrial Fission Research

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Decision Guide for Senior Scientists

Executive Summary

In the investigation of mitochondrial dynamics, the choice of inhibitor is not merely a matter of preference but a critical determinant of experimental validity. For years, Mdivi-1 served as the standard small-molecule inhibitor of Dynamin-related protein 1 (Drp1).[1] However, recent mechanistic re-evaluations have exposed significant off-target effects on the Electron Transport Chain (ETC), specifically Complex I.

Conversely, P110 trifluoroacetate , a TAT-conjugated peptide, offers a "surgical" approach by selectively inhibiting the interaction between Drp1 and Fis1—a pathway distinctively activated under pathological stress conditions.

This guide provides an evidence-based comparison to help you select the appropriate tool for your specific biological question, ensuring your data reflects true fission dynamics rather than metabolic artifacts.

Mechanistic Divergence

Mdivi-1: The Broad-Spectrum Modulator

Mitochondrial division inhibitor 1 (Mdivi-1) was originally identified as an allosteric inhibitor of Drp1 GTPase activity, preventing the self-assembly required for membrane constriction.

  • The Controversy: Seminal work by Bordt et al. (2017) demonstrated that Mdivi-1 reversibly inhibits mitochondrial Complex I (NADH dehydrogenase) at concentrations typically used to block fission (10–50 µM).

  • Implication: Observed reductions in ROS or apoptosis may stem from metabolic modulation rather than fission inhibition.

P110 Trifluoroacetate: The Pathological Interceptor

P110 is a rationally designed peptide inhibitor (DLLPRGT) fused to a TAT carrier sequence.

  • Mechanism: It specifically blocks the protein-protein interaction (PPI) between Drp1 and Fis1 .[2]

  • Selectivity: Crucially, P110 does not interfere with Drp1's interaction with other adaptors like Mff or MIEF1, which regulate basal mitochondrial fission. Therefore, P110 inhibits excessive, stress-induced fragmentation without compromising the organelle's physiological division cycle.

Comparative Performance Analysis

The following table synthesizes key pharmacological and operational differences.

FeatureMdivi-1 P110 Trifluoroacetate
Primary Target Drp1 GTPase (putative)Drp1-Fis1 Interaction
Major Off-Target Complex I (ETC) None reported (at 1 µM)
Specificity Low (Metabolic confounders)High (Pathway specific)
Effect on Basal Fission Inhibits basal fissionNo effect (Preserves physiology)
Optimal Concentration 10 – 50 µM1 µM
Chemical Nature Small Molecule (Quinazolinone)Peptide (TAT-conjugated)
Solubility DMSOWater / PBS
Primary Use Case General fission blockade (use with caution)Pathological/Stress-induced fission

Visualizing the Mechanism of Action

The diagram below illustrates the distinct intervention points of P110 and Mdivi-1 within the mitochondrial signaling landscape. Note P110's specific blockade of the "Stress Pathway" versus Mdivi-1's broader impact.

MitochondrialPathways Figure 1: Differential Inhibition Mechanisms of P110 and Mdivi-1 cluster_mito Mitochondrial Outer Membrane cluster_cyto Fis1 Fis1 Receptor (Stress Induced) Fission_Path Pathological Fragmentation (Apoptosis/Damage) Fis1->Fission_Path Mff Mff/MIEF1 (Basal Fission) Fission_Phys Physiological Division (Biogenesis) Mff->Fission_Phys ComplexI ETC Complex I (Respiration) Drp1 Drp1 (Cytosolic) Drp1->Fis1 Pathological Recruitment Drp1->Mff Physiological Recruitment Stress Cellular Stress (ROS, Ischemia) Stress->Drp1 Activates/Recruits P110 P110 Peptide P110->Fis1 Blocks Interaction (Specific) Mdivi Mdivi-1 Mdivi->ComplexI OFF-TARGET Inhibition Mdivi->Drp1 Inhibits GTPase (Putative)

Caption: P110 selectively blocks the Drp1-Fis1 axis (stress), while Mdivi-1 impacts Drp1 and Complex I.

Validated Experimental Protocols

Protocol A: Selective Inhibition with P110

Best for: Ischemia/reperfusion models, neurodegeneration, and oxidative stress studies where basal mitochondrial function must be preserved.

  • Reconstitution: Dissolve P110 trifluoroacetate in sterile PBS or water to a stock concentration of 1 mM . Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Preparation: Seed cells (e.g., SH-SY5Y, cardiomyocytes) to reach 70-80% confluency.

  • Pre-treatment: Add P110 to the culture media at a final concentration of 1 µM .

    • Note: The TAT sequence ensures rapid entry; a 30-minute pre-incubation is typically sufficient.

  • Stress Induction: Introduce the stressor (e.g., MPP+, H2O2, or hypoxia) in the presence of P110.

  • Validation (Self-Check):

    • Positive Control: Perform Co-IP for Drp1 and Fis1. P110 should abolish this specific band.

    • Negative Control: Blot for Drp1-Mff interaction. P110 should not alter this band.

Protocol B: Using Mdivi-1 with Metabolic Controls

Best for: Initial screening or yeast studies, provided rigorous controls are used.

  • Reconstitution: Dissolve Mdivi-1 in DMSO to 50 mM . Store at -20°C.

  • Dosing: Titrate between 10 µM and 50 µM .

    • Warning: Concentrations >50 µM significantly increase the risk of mitochondrial depolarization and cytotoxicity.

  • Mandatory Control Experiment (The "Bordt" Check):

    • If you observe a protective effect (e.g., reduced apoptosis), you must measure Oxygen Consumption Rate (OCR) using a Seahorse analyzer or similar.

    • If Mdivi-1 suppresses Basal or Maximal Respiration in your control cells, your phenotype may be driven by Complex I inhibition, not fission blockade.

Decision Matrix: Which Inhibitor to Choose?

Use this logic flow to determine the correct reagent for your study.

DecisionMatrix Start Start: Define Study Goal Q1 Is the fission stress-induced? Start->Q1 Branch_Stress Yes (Pathological) Q1->Branch_Stress Ischemia, ROS, Neurodegeneration Branch_Basal No (Basal Dynamics) Q1->Branch_Basal Cell Cycle, Development Use_P110 USE P110 (1 µM) Branch_Stress->Use_P110 Preserve Basal Function Use_Genetic USE GENETIC TOOLS (siRNA/CRISPR) Branch_Basal->Use_Genetic Highest Specificity Use_Mdivi USE MDIVI-1 (With Metabolic Controls) Branch_Basal->Use_Mdivi If Chemical Tool Required

Caption: Workflow for selecting the appropriate mitochondrial fission inhibitor based on experimental context.

References

  • Qi, X., et al. (2013). "P110: A specific peptide inhibitor of the Drp1-Fis1 interaction for the treatment of pathological mitochondrial fission."[3][4][5] Journal of Cell Science.

  • Bordt, E. A., et al. (2017). "The Putative Drp1 Inhibitor mdivi-1 Is a Reversible Mitochondrial Complex I Inhibitor that Modulates Reactive Oxygen Species."[6][7] Developmental Cell.

  • Cassidy-Stone, A., et al. (2008). "Chemical inhibition of the mitochondrial division dynamin reveals its role in Bax/Bak-dependent mitochondrial outer membrane permeabilization." Developmental Cell.

  • Disatnik, M. H., et al. (2013). "Acute inhibition of excessive mitochondrial fission after myocardial infarction prevents long-term cardiac dysfunction."[4][5] Journal of the American Heart Association.[4][5]

  • Smith, G., & Gallo, G. (2017). "To mdivi-1 or not to mdivi-1: Is that the question?" EMBO Molecular Medicine.

Sources

Comparative Guide to P110 Peptide Formulations: Does the Trifluoroacetate Salt Form Affect Efficacy?

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers utilizing the promising therapeutic peptide P110, a selective inhibitor of the Drp1-Fis1 interaction, a critical yet often overlooked variable is its salt form.[1][2][3] Most commercially available synthetic peptides, including P110, are supplied as trifluoroacetate (TFA) salts, a byproduct of their synthesis and purification process.[4][5] This guide provides a comprehensive analysis of whether this TFA salt form impacts the experimental and therapeutic efficacy of P110. We will dissect the issue from multiple angles: physicochemical properties, in vitro assay integrity, and direct in vivo bioactivity of the TFA counterion itself. The evidence presented demonstrates that the TFA counterion is not an inert passenger and can exert significant effects that may confound experimental results. Consequently, careful consideration and, in many cases, conversion to a more biologically compatible salt form like acetate or hydrochloride, is a critical step for robust and translatable research.

Introduction: P110 and the Question of the Counterion

P110 is a seven-amino acid peptide that has garnered significant interest for its neuroprotective, anti-inflammatory, and cardioprotective effects.[2][3][6] Its mechanism of action involves the selective inhibition of the interaction between Dynamin-related protein 1 (Drp1) and Fission 1 (Fis1), thereby preventing excessive mitochondrial fission—a pathological hallmark in numerous diseases, including Alzheimer's and ischemia-reperfusion injury.[1][2][7]

Like most peptides produced via solid-phase peptide synthesis (SPPS), P110 is typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC), which employs trifluoroacetic acid (TFA) in the mobile phase.[5][8] During the final lyophilization step, the volatile free TFA is removed, but the trifluoroacetate anion remains electrostatically bound to positively charged residues on the peptide, forming a P110-TFA salt. While convenient for production, the fundamental question for the researcher is: Does this TFA salt influence the peptide's performance compared to other salt forms, such as P110-acetate?

This guide will demonstrate that the choice of counterion is a critical experimental parameter with far-reaching implications for data reproducibility and clinical translation.

P110 Signaling Pathway and Mechanism of Action

To understand how a counterion might interfere with P110's function, we must first visualize its biological target. Under cellular stress, Drp1 is activated and translocates to the mitochondrial outer membrane, where it binds to receptor proteins like Fis1. This interaction oligomerizes Drp1, leading to mitochondrial constriction and fission. P110 acts by specifically blocking the Drp1-Fis1 binding event.

P110_Pathway cluster_stress Cellular Stress Conditions cluster_mito Mitochondrial Outer Membrane Stress e.g., Oxidative Stress, Ischemia, Aβ Accumulation Drp1_active Drp1 (Active) Stress->Drp1_active Activates Drp1_cyto Drp1 (Cytosolic, Inactive) Fis1 Fis1 Receptor Drp1_active->Fis1 Translocates to & Binds Fission Excessive Mitochondrial Fission & Damage Fis1->Fission Initiates P110 P110 Peptide P110->Fis1 Blocks Drp1 Binding

Caption: P110 inhibits stress-induced mitochondrial fission by blocking Drp1-Fis1 interaction.

Part 1: Physicochemical and Formulation Implications of the Salt Form

The counterion directly impacts a peptide's bulk properties, which affects everything from stock solution preparation to long-term stability. While P110-specific comparative data is not published, we can extrapolate from general principles of peptide chemistry.[4][9] Acetate is often preferred for downstream applications as it is more "biocompatible" and is the most common counterion for approved peptide drugs.[10]

Causality Behind the Choice: The selection of a salt form is a balance between manufacturing convenience and final application requirements. For early-stage research, TFA salts are common due to their direct emergence from purification.[11] However, for studies progressing towards in vivo or clinical applications, a salt exchange to acetate or hydrochloride is standard practice to mitigate potential toxicity and align with regulatory expectations.[4][11]

PropertyP110-Trifluoroacetate (TFA)P110-Acetate (or HCl)Rationale & Experimental Insight
Source Default salt from standard RP-HPLC purification.[8]Requires a secondary step (ion exchange chromatography or repeated lyophilization from acidic buffer).[4]The additional processing for salt exchange can lead to yield loss, which is why TFA salts are common for initial screening.
Solubility Generally high solubility in aqueous buffers.Solubility can be variable and must be empirically determined. May differ from the TFA salt.[4]The hydrophobicity of the TFA anion can sometimes improve solubility over acetate, but this is peptide-dependent.
Hygroscopicity Can be highly hygroscopic, making accurate weighing difficult.Often less hygroscopic than TFA salts, leading to more consistent handling.[4]Inaccurate peptide quantification due to absorbed water is a major source of experimental error.
Stability Generally stable, but the acidic nature of residual TFA could potentially affect long-term stability of sensitive sequences.Acetate is a weaker acid and is generally considered optimal for long-term stability. HCl salts can be more stable for peptides with free sulfhydryl groups.[4][12]Stability should be assessed for the specific formulation and storage conditions used in long-term studies.
Biological Compatibility Potential for in vitro and in vivo artifacts (discussed below).[13][14][15]Acetate is a natural biological ion and is generally considered inert at typical concentrations.This is the most critical factor. The potential for the counterion to influence the biological outcome is the primary driver for salt exchange.

Part 2: In Vitro Efficacy – The Risk of Counterion Interference

A crucial concern is whether the TFA anion itself can produce a biological effect in cell-based assays, potentially leading to a misinterpretation of P110's potency or mechanism.

Known Biological Effects of Trifluoroacetate: The literature contains several reports of TFA interfering with cellular systems, which is highly problematic for ensuring the trustworthiness of experimental data.

Potential TFA EffectMechanism & Implication for P110 AssaysSupporting Citation(s)
Altered Cell Proliferation Studies have shown TFA can inhibit the growth of some cell types (e.g., osteoblasts) at concentrations as low as 10 nM, while promoting the growth of others at higher concentrations. This could confound any assay that uses cell viability or proliferation as a readout.[14][16]
Allosteric Modulation TFA has been identified as a selective allosteric modulator of the glycine receptor. While not directly related to the P110 pathway, this demonstrates that TFA is not inert and can specifically interact with protein targets, creating a risk of off-target effects.[14][16]
General Chaotropic Effects As a chaotropic anion, TFA can disrupt water structure and potentially interfere with membrane function, enzyme catalysis, or protein secondary structure at higher concentrations.[13][16]

Self-Validating Experimental Design: To mitigate these risks, protocols must be designed to be self-validating. When comparing different P110 formulations or batches, it is essential to control for the counterion.

workflow cluster_prep Peptide Preparation cluster_assay Cell-Based Mitochondrial Fragmentation Assay cluster_groups Experimental Groups start Start: Assess Salt Form Effect P110_TFA P110-TFA Stock start->P110_TFA P110_Ac P110-Acetate Stock (Post-Salt Exchange) start->P110_Ac TFA_Control Vehicle + Na-TFA (Molar equivalent to P110-TFA) start->TFA_Control Ac_Control Vehicle + Na-Acetate (Molar equivalent to P110-Ac) start->Ac_Control treat Treat with different formulations plate Plate cells (e.g., SH-SY5Y) Induce stress (e.g., with CCCP or Aβ) plate->treat image Stain (e.g., MitoTracker) Image via Confocal Microscopy treat->image analyze Quantify Mitochondrial Morphology (Aspect Ratio, Circularity) image->analyze G1 Group 1: Vehicle Control G2 Group 2: P110-TFA G3 Group 3: P110-Acetate G4 Group 4: TFA-Only Control G5 Group 5: Acetate-Only Control

Caption: Workflow for comparing P110 salt forms while controlling for counterion effects.

Protocol: Comparative Mitochondrial Fragmentation Assay

This protocol describes a robust method to determine if the TFA salt of P110 affects its in vitro efficacy compared to the acetate salt.

  • Objective: To compare the ability of P110-TFA and P110-Acetate to prevent stress-induced mitochondrial fragmentation in a neuronal cell line (e.g., SH-SY5Y).[17]

  • Materials:

    • P110-TFA salt

    • P110-Acetate salt (prepared via ion exchange)

    • Sodium Trifluoroacetate (Na-TFA)

    • Sodium Acetate (Na-OAc)

    • SH-SY5Y cells

    • Cell culture medium (e.g., DMEM/F12)

    • Mitochondrial stressor (e.g., CCCP or Oligomycin/Rotenone)

    • MitoTracker™ Red CMXRos

    • Confocal microscope

  • Procedure:

    • Preparation of Controls (The Causality Pillar): The key to a self-validating system is the inclusion of "counterion-only" controls. Prepare a stock solution of Na-TFA. The concentration of this stock should be calculated to deliver the same molar amount of TFA anion as the highest concentration of the P110-TFA peptide used. Do the same for Na-OAc to match the P110-Acetate peptide. This step isolates the effect of the counterion from the effect of the peptide.

    • Cell Culture: Plate SH-SY5Y cells on glass-bottom dishes suitable for microscopy and allow them to adhere overnight.

    • Treatment: Pre-treat cells for 1-2 hours with the following conditions:

      • Vehicle (e.g., sterile water or DMSO)

      • P110-TFA (e.g., at 1, 5, and 10 µM)

      • P110-Acetate (at 1, 5, and 10 µM)

      • Na-TFA control (at molarities equivalent to 1, 5, and 10 µM P110-TFA)

      • Na-OAc control (at molarities equivalent to 1, 5, and 10 µM P110-Acetate)

    • Induction of Stress: Add the mitochondrial stressor (e.g., 10 µM CCCP for 1 hour) to all wells except for an unstressed control group.

    • Staining and Imaging: In the final 30 minutes of incubation, add MitoTracker™ Red to stain mitochondria. Wash the cells and replace with fresh medium. Image the cells immediately using a confocal microscope, capturing multiple fields of view per condition.

    • Data Analysis: Quantify mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji). Measure parameters such as aspect ratio and form factor. Healthy, tubular mitochondria will have a high aspect ratio, while fragmented mitochondria will be small and circular.

  • Interpreting the Results:

    • If P110-TFA and P110-Acetate show similar dose-dependent inhibition of fragmentation, and the Na-TFA control shows no effect, it suggests the TFA salt does not significantly impact efficacy in this specific assay.

    • If P110-TFA appears more or less potent than P110-Acetate, check the Na-TFA control. If the Na-TFA control itself alters mitochondrial morphology, this indicates a confounding effect of the counterion.

Part 3: In Vivo Efficacy – TFA as a Bioactive Molecule

The assumption that TFA is an inert spectator ion in vivo has been recently and profoundly challenged. A 2023 pre-print study by Lee et al. demonstrated that TFA is, in fact, a bioactive molecule.[15]

Key Findings on TFA Bioactivity:

  • PPARα Activation: TFA was found to be an activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.[15]

  • Metabolic Effects: In mouse models, administration of TFA (either alone or as a peptide counterion) led to a significant reduction in plasma cholesterol and triglycerides and attenuated the development of atherosclerosis.[15]

  • Peroxisome Proliferation: Consistent with PPARα activation, TFA induced the proliferation of peroxisomes in liver cells.[15]

Implications for P110 Research: These findings are of paramount importance. P110 is being investigated for diseases with strong metabolic and inflammatory components, such as neurodegenerative diseases and cardiovascular injury.[1][2] The activation of PPARα by the TFA counterion could produce effects that are mistakenly attributed to the P110 peptide itself.

For example, in a study of P110 in an atherosclerosis model, a reduction in lesion size could be due to the action of P110, the action of its TFA counterion, or a combination of both. This represents a major confounding variable that undermines the interpretation of in vivo data generated using TFA salts.

Recommendations for Researchers & Drug Developers

Given the evidence, a strategic approach to handling peptide salt forms is essential.

  • Acknowledge and Report: Always report the salt form of the peptide used in all publications and internal documents. Stating "P110" is insufficient; specify "P110 trifluoroacetate" or "P110 acetate."

  • Use TFA Salts for Initial Screening Only: For early-stage, high-throughput screening where the goal is rank-ordering of a large number of candidates, the use of default TFA salts may be acceptable for reasons of cost and efficiency.

  • Switch to Acetate or HCl for Mechanistic & In Vivo Studies: For any detailed mechanistic in vitro work, and especially for all in vivo animal studies, it is strongly recommended to perform a salt exchange to a more biocompatible counterion like acetate or hydrochloride. This is the only way to ensure that the observed biological effects are attributable to the peptide.

  • Demand Purity and Content Analysis: When purchasing a peptide, request a certificate of analysis that specifies not only the purity (e.g., >95% by HPLC) but also the peptide content. A vial of 1 mg of P110-TFA does not contain 1 mg of the active peptide due to the mass of the counterion and water. Accurate quantification is critical for dose-response experiments.

  • Control for the Counterion: If using a TFA salt is unavoidable, the inclusion of a TFA-only control group (e.g., Na-TFA) in every experiment is mandatory for rigorous science.

Conclusion

The trifluoroacetate salt form of P110 is not an inert formulation. It has the potential to affect the peptide's efficacy through multiple mechanisms: by altering its physicochemical properties, by directly interfering with in vitro assays, and, most critically, by exerting its own independent biological activity in vivo. While P110-TFA may be suitable for initial discovery efforts, progressing research with this salt form carries a significant risk of generating confounded, irreproducible, or misleading data. For researchers, scientists, and drug developers aiming for robust, translatable results, converting P110 to an acetate or hydrochloride salt is not a matter of preference, but a requirement for scientific integrity.

References

  • ResearchGate. (n.d.). Peptide P110 specifically inhibited Drp1 interaction with the... | Download Scientific Diagram.
  • Manczak, M., & Reddy, P. H. (2023). Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer's Disease. Source not further specified.[1][17][18]

  • Wang, Y., et al. (2023). P110 Inhibits DRP1/FIS1-Mediated Mitochondrial Fission to Alleviate Uric Acid–Induced Apoptosis in HK-2 Cells. IMR Press.
  • Moore, J. V., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. [Link]

  • Abel, E., et al. (2019). Comparison of the effects of myristrolated and transactivating peptide (TAT) conjugated mitochondrial fission peptide inhibitor (P110) in myocardial ischemia/reperfusion (I/R) injury. DigitalCommons@PCOM.
  • Manczak, M., & Reddy, P. H. (2023). Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer's Disease. Source not specified.
  • Gneto, C., et al. (2018). The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. Crystal Growth & Design, 18(7), 4139–4148. [Link]

  • AmbioPharm. (n.d.). Which salt form should I choose for my peptide? Retrieved from [Link]

  • Iannitelli, A., et al. (2022). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. RSC Medicinal Chemistry, 13(9), 1121–1128. [Link]

  • Sikora, K., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. Pharmaceuticals, 13(12), 442. [Link]

  • Reddy, P. H. (2023). Preclinical Evaluation of a Small Molecule Inhibitor of Drp1 as a Treatment for Alzheimer's Disease. Source not specified.
  • Liu, Y., et al. (2025). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Source not specified. [Link]

  • Tipps, A. N., et al. (2011). Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor. Neuropharmacology, 60(2-3), 488-492.
  • ResearchGate. (n.d.). Physicochemical properties of peptides | Download Table.
  • Lhiaubet-Vallet, V., et al. (2023). The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review. Toxics, 11(11), 935. [Link]

  • Joudan, S., et al. (2024). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. Sustainability, 16(6), 2382. [Link]

  • Liu, Y., et al. (2025). (PDF) The Effects of Counter-Ions on Peptide Structure, Activity, and Applications.
  • Wessig, M., et al. (2023). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals, 16(8), 1146. [Link]

  • World Health Organization. (1994). XII. BIOLOGICAL AND HEALTH EFFECTS. Source not specified.
  • Lee, D., et al. (2023). Trifluoroacetate reduces plasma lipid levels and the development of atherosclerosis in mice. bioRxiv. [Link]

  • Moore, J. V., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Source not specified. [Link]

  • Google Patents. (n.d.). US9657061B2 - Hydrochloride salt of peptide and its use in combination with other peptides for immunotherapy.
  • ResearchGate. (n.d.). Counter-ion influence on peptide formulations.
  • Science Publishing Group. (n.d.). An Alternative Solution for Peptide Drug Development. Retrieved from [Link]

  • Han, J., et al. (2001). The Effect of Trifluoroacetic Acid, a Metabolite of Isoflurane on the ATP-sensitive Potassium Channel in Rabbit Ventricular Myocytes. Anesthesiology, 95(3), 707-712.
  • Gkeka, P., et al. (2020). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. Soft Matter, 16(2), 433-444. [Link]

Sources

A Researcher's Guide to Cross-Validating P110 Trifluoroacetate: Deconvoluting Peptide Activity from Counterion Effects

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neurobiology, oncology, and metabolic disorders, the study of mitochondrial dynamics is a rapidly evolving frontier. The peptide inhibitor P110 has emerged as a key tool for investigating the role of aberrant mitochondrial fission, a process implicated in a growing list of pathologies. As a selective inhibitor of the GTPase Dynamin-related protein 1 (Drp1), P110 holds significant promise for both basic research and therapeutic development.[1][2] However, the translation of promising preclinical findings into robust, reproducible data necessitates a rigorous understanding of the experimental tools we employ.

This guide provides a comprehensive framework for the cross-validation of P110's effects in diverse cellular contexts. It moves beyond a simple recitation of protocols to address a critical, often overlooked, aspect of working with synthetic peptides: the potential confounding bioactivity of the trifluoroacetate (TFA) counterion. As a standard remnant of peptide synthesis and purification, TFA can exert its own biological effects, muddying the interpretation of a peptide's true mechanism of action.[3][4] Here, we present a systematic approach to not only validate the on-target effects of P110 across multiple cell lines but also to distinguish these from any potential artifacts introduced by its TFA salt form.

The Dichotomy of P110 and its Trifluoroacetate Counterion

P110 is a peptide inhibitor designed to block the interaction between Drp1 and mitochondrial fission 1 (Fis1), thereby inhibiting excessive mitochondrial fragmentation.[1][5] This mechanism is of significant interest as hyperactive mitochondrial fission is a hallmark of numerous disease states, contributing to cellular dysfunction and apoptosis.[2] P110 has demonstrated neuroprotective effects in models of Parkinson's and Alzheimer's disease by preserving mitochondrial integrity and reducing oxidative stress.[1][6]

However, the trifluoroacetate anion (TFA), commonly used to form a salt with the positively charged P110 peptide for stability and solubility, is not biologically inert.[3] Studies have shown that TFA can influence cellular processes independently of the peptide it is associated with. For instance, TFA has been reported to inhibit the proliferation of certain cell types, such as osteoblasts and chondrocytes, and to modulate the activity of specific cellular receptors.[3][4] This underscores the importance of a well-controlled experimental design that can parse the effects of the P110 peptide from those of its TFA counterion.

Experimental Design for Rigorous Cross-Validation

Our recommended experimental workflow is as follows:

experimental_workflow cluster_prep Preparation cluster_cell_lines Cell Line Panel cluster_assays Functional Assays P110_TFA P110 Trifluoroacetate (Stock) TFA_control Sodium Trifluoroacetate (Control Stock) P110_TFA->TFA_control Prepare equimolar to P110 treatment P110_HCl P110 Hydrochloride (Salt-Exchanged) P110_TFA->P110_HCl Perform counterion exchange SHSY5Y SH-SY5Y (Neuronal) P110_TFA->SHSY5Y HeLa HeLa (Cervical Cancer) P110_TFA->HeLa MCF7 MCF-7 (Breast Cancer) P110_TFA->MCF7 Primary_Neurons Primary Neurons (Post-mitotic, sensitive) P110_TFA->Primary_Neurons TFA_control->SHSY5Y TFA_control->HeLa TFA_control->MCF7 TFA_control->Primary_Neurons P110_HCl->SHSY5Y P110_HCl->HeLa P110_HCl->MCF7 P110_HCl->Primary_Neurons Mito_morph Mitochondrial Morphology (Imaging) SHSY5Y->Mito_morph MMP Mitochondrial Membrane Potential (JC-1 Assay) SHSY5Y->MMP ROS Reactive Oxygen Species (CellROX Assay) SHSY5Y->ROS Apoptosis Apoptosis (Caspase-3/7 Assay) SHSY5Y->Apoptosis HeLa->Mito_morph HeLa->MMP HeLa->ROS HeLa->Apoptosis MCF7->Mito_morph MCF7->MMP MCF7->ROS MCF7->Apoptosis Primary_Neurons->Mito_morph Primary_Neurons->MMP Primary_Neurons->ROS Primary_Neurons->Apoptosis Data_analysis Comparative Data Analysis Mito_morph->Data_analysis Quantify mitochondrial fragmentation MMP->Data_analysis ROS->Data_analysis Apoptosis->Data_analysis

Caption: Experimental workflow for the cross-validation of P110 trifluoroacetate.

Cell Line Selection: A Rationale

The choice of cell lines is paramount for a thorough cross-validation. We recommend a panel that includes:

  • SH-SY5Y: A human neuroblastoma cell line commonly used in neurotoxicity and Parkinson's disease research. P110 has been shown to be effective in this line, making it a good positive control.[1][6]

  • HeLa: A robust and widely used human cervical cancer cell line. Its distinct origin from neuronal cells provides a valuable context for assessing the broader applicability of P110's effects.[7][8]

  • MCF-7: A human breast cancer cell line that is sensitive to mitochondrial-mediated apoptosis, offering another cancer-relevant model to test P110's efficacy.[7]

  • Primary Neurons: These cells, being non-dividing and highly sensitive to metabolic perturbations, provide a more physiologically relevant model for neuroprotective studies.

Core Methodologies: Detailed Protocols

Protocol 1: Trifluoroacetate (TFA) to Hydrochloride (HCl) Counterion Exchange

This protocol is essential for generating the appropriate controls to dissect the effects of P110 from its TFA counterion.

Materials:

  • P110 trifluoroacetate peptide

  • 100 mM Hydrochloric acid (HCl), sterile

  • Ultrapure water, sterile

  • Lyophilizer

Procedure:

  • Dissolve the P110 trifluoroacetate peptide in 100 mM HCl at a concentration of 1 mg/mL.

  • Allow the solution to stand at room temperature for 5-10 minutes.

  • Flash-freeze the solution in liquid nitrogen.

  • Lyophilize the frozen sample until all the solvent is removed.

  • To ensure complete exchange, repeat the dissolution in 100 mM HCl, freezing, and lyophilization steps two more times.

  • After the final lyophilization, the resulting P110 hydrochloride salt is ready for use in cell culture experiments.

Protocol 2: Assessment of Mitochondrial Morphology by Fluorescence Microscopy

Materials:

  • MitoTracker™ Red CMXRos (or similar mitochondrial stain)

  • Formaldehyde, 4% in PBS

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with P110 trifluoroacetate, P110 hydrochloride, sodium trifluoroacetate, or vehicle control for the desired time.

  • During the last 30 minutes of treatment, add MitoTracker™ Red CMXRos to the culture medium at a final concentration of 100-200 nM.

  • Wash the cells twice with pre-warmed PBS.

  • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the cells using a fluorescence microscope.

  • Quantify mitochondrial morphology by categorizing cells based on their mitochondrial network (e.g., tubular, fragmented, intermediate) or by using image analysis software to measure mitochondrial length and circularity.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Materials:

  • JC-1 dye

  • Cell culture medium

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Seed cells in a multi-well plate and treat as described in Protocol 2.

  • At the end of the treatment period, incubate the cells with JC-1 dye (typically 5 µg/mL) in cell culture medium for 15-30 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Measure the fluorescence intensity of both the JC-1 monomers (green fluorescence, ~529 nm emission) and aggregates (red fluorescence, ~590 nm emission) using a fluorescence plate reader or flow cytometer.

  • The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.

Protocol 4: Detection of Reactive Oxygen Species (ROS) with CellROX™ Deep Red

Materials:

  • CellROX™ Deep Red Reagent

  • Cell culture medium

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Seed and treat cells as described in previous protocols.

  • Add CellROX™ Deep Red Reagent to the culture medium at a final concentration of 5 µM and incubate for 30-60 minutes at 37°C.[9][10]

  • Wash the cells three times with PBS.

  • Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer (excitation/emission ~644/665 nm).

Protocol 5: Quantification of Apoptosis using a Caspase-3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (or similar)

  • Luminometer

Procedure:

  • Seed cells in a white-walled, clear-bottom multi-well plate and treat as required.

  • At the end of the incubation period, add the Caspase-Glo® 3/7 Reagent directly to the wells.

  • Mix by gentle shaking and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer. An increase in luminescence is indicative of increased caspase-3/7 activity and apoptosis.

Comparative Analysis with Alternative DRP1 Inhibitors

To provide a comprehensive evaluation of P110, its performance should be benchmarked against other commonly used Drp1 inhibitors.

  • Mdivi-1: A small molecule inhibitor of Drp1, though its specificity has been questioned in some studies.[11][12]

  • Drpitor1a: A more recently developed and potent small molecule inhibitor of Drp1 GTPase activity.[13][14]

A head-to-head comparison of the IC50 values for key cellular readouts will provide valuable insights into the relative potency and efficacy of these compounds.

Table 1: Comparative Efficacy of DRP1 Inhibitors

InhibitorReported IC50 (Mitochondrial Fragmentation)Key Mechanistic InsightPotential for Off-Target Effects
P110 ~1 µM (effective concentration)[1]Peptide inhibitor of Drp1-Fis1 interaction.[1]Low, but TFA counterion can have bioactivity.[3][4]
Mdivi-1 10 µM[13]Allosteric inhibitor of Drp1 assembly and GTPase activity.[2]Reports of off-target effects on mitochondrial complex I.[11]
Drpitor1a 0.06 µM[13]Potent inhibitor of Drp1 GTPase activity.[13][14]Reported to be more specific than Mdivi-1.[11]

Visualizing the Underlying Mechanisms

To better understand the cellular processes being investigated, the following diagrams illustrate the mechanism of mitochondrial fission and the points of intervention for Drp1 inhibitors.

mitochondrial_fission cluster_mito Mitochondrial Outer Membrane cluster_inhibitors Points of Inhibition MOM Fis1 Fis1 Fission Mitochondrial Fission Fis1->Fission facilitates Drp1_inactive Drp1 (inactive, cytosolic) Drp1_active Drp1 (active, oligomeric ring) Drp1_inactive->Drp1_active translocates and oligomerizes Drp1_active->Fis1 binds to Stress Cellular Stress (e.g., ROS, Ca2+) Stress->Drp1_inactive activates P110 P110 P110->Fis1 blocks Drp1 binding Mdivi1 Mdivi-1 Mdivi1->Drp1_active inhibits GTPase activity Drpitor1a Drpitor1a Drpitor1a->Drp1_active inhibits GTPase activity

Caption: Mechanism of Drp1-mediated mitochondrial fission and inhibitor action.

Conclusion: Towards Robust and Reliable Data

The rigorous cross-validation of P110 trifluoroacetate is not merely an academic exercise; it is a cornerstone of scientific integrity. By employing a diverse panel of cell lines and, most importantly, by deconvoluting the effects of the P110 peptide from its TFA counterion, researchers can generate data that is not only more accurate but also more readily translatable. This guide provides a robust framework for such validation, empowering researchers to confidently explore the therapeutic potential of modulating mitochondrial dynamics. The principles outlined here—attending to the specifics of our research tools and designing self-validating experiments—are universally applicable and essential for the advancement of reliable and impactful science.

References

  • Kandimalla, R., et al. (2023). Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer's Disease. Antioxidants, 12(11), 1969. [Link]

  • Qi, X., et al. (2013). A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity. Journal of Cell Science, 126(Pt 3), 789–802. [Link]

  • Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783. [Link]

  • LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. [Link]

  • Toth, M. J., & Turi, A. (2004). Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor. British Journal of Pharmacology, 143(5), 647–656. [Link]

  • Ma, T. G., et al. (1990). Effects of trifluoroacetic acid, a halothane metabolite, on C6 glioma cells. Neurotoxicology and Teratology, 12(6), 601-607. [Link]

  • Reddy, P. H. (2014). Inhibitors of Mitochondrial Fission as a Therapeutic Strategy for Diseases with Oxidative Stress and Mitochondrial Dysfunction. Journal of Alzheimer's Disease & Parkinsonism, 4(3), 1000153. [Link]

  • Fuhrmann, J., & Zirrgiebel, U. (2022). Inhibitors of Mitochondrial Dynamics Mediated by Dynamin-Related Protein 1 in Pulmonary Arterial Hypertension. Frontiers in Cardiovascular Medicine, 9, 911306. [Link]

  • Reirsten, D., et al. (2025). Trifluoroacetate reduces plasma lipid levels and the development of atherosclerosis in mice. bioRxiv. [Link]

  • Abdel-Hamid, M. A., et al. (2020). Identification of novel dynamin-related protein 1 (Drp1) GTPase inhibitors: Therapeutic potential of Drpitor1 and Drpitor1a in cancer and cardiac ischemia-reperfusion injury. The FASEB Journal, 34(3), 4214-4233. [Link]

  • Bordt, E. A., et al. (2017). The Putative Drp1 Inhibitor Mdivi-1 Is a Reversible Mitochondrial Complex I Inhibitor that Modulates Reactive Oxygen Species. Developmental Cell, 40(6), 583-594.e6. [Link]

  • Abdel-Hamid, M. A., et al. (2020). Identification of novel dynamin-related protein 1 (Drp1) GTPase inhibitors: Therapeutic potential of Drpitor1 and Drpitor1a in cancer and cardiac ischemia-reperfusion injury. The FASEB Journal, 34(3), 4214-4233. [Link]

  • Lee, J., et al. (2021). A synthetic peptide rescues rat cortical neurons from anesthetic-induced cell death, perturbation of growth and synaptic assembly. Scientific Reports, 11(1), 4586. [Link]

  • Chen, Y. C., et al. (2025). The Synergistic Cytotoxic Effect of the Two Enantiomers of 6-Prenylflavanones in the HeLa Cell Line. Molecules, 30(22), 5013. [Link]

  • Disch, C., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceutics, 17(8), 2095. [Link]

  • Zhang, Y., et al. (2019). Mitochondrial Dynamin-Related Protein Drp1: a New Player in Cardio-oncology. Heart, Lung and Circulation, 28(5), 688-701. [Link]

  • Tian, L., et al. (2017). Ischemia-induced Drp1 and Fis1-mediated mitochondrial fission and right ventricular dysfunction in pulmonary hypertension. Journal of Molecular Medicine, 95(8), 875–887. [Link]

  • Figge, M., et al. (2008). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: A critical evaluation of different approaches. Journal of Peptide Science, 14(3), 354-359. [Link]

  • Patsnap. (2024). What are FIS1 inhibitors and how do they work?. [Link]

  • Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783. [Link]

  • Mallat, A., et al. (2018). Discovery and characterization of selective small molecule inhibitors of the mammalian mitochondrial division dynamin, DRP1. Biochemical Pharmacology, 152, 229-243. [Link]

  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Live Staining of Reactive Oxygen Species Using CellROX®. [Link]

  • Arote, R., et al. (2020). PDGF-mediated protection of SH-SY5Y cells against Tat toxin involves regulation of extracellular glutamate and intracellular calcium. Journal of Neuroinflammation, 17(1), 113. [Link]

  • Kandimalla, R., et al. (2023). Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer's Disease. Antioxidants, 12(11), 1969. [Link]

  • Behrendt, D., & Kasser, U. (2024). The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review. International Journal of Molecular Sciences, 25(3), 1735. [Link]

  • Stanford University. (n.d.). First in class covalent inhibitor of Fis1 prevents mitochondrial fragmentation and dysfunction. [Link]

  • Rosdah, A. A., et al. (2020). A novel small molecule inhibitor of human Drp1. Scientific Reports, 10(1), 1-13. [Link]

  • Fonnum, F. (1984). Fluoroacetate and fluorocitrate: mechanism of action. Handbook of Neurochemistry, 7, 337-353. [Link]

  • Qi, X. (2015). Inhibitors of mitochondrial fission and methods of use thereof. U.S.
  • Gharanei, M., et al. (2026). Targeting DRP1 with Mdivi-1 to correct mitochondrial abnormalities in ADOA+ syndrome. Human Molecular Genetics, 35(1), 1-14. [Link]

  • Pelay-Gimeno, M., et al. (2018). Cyclized Peptide Inhibitors of the Small G Protein Cdc42 Mimic Binding of Effector Proteins. Angewandte Chemie International Edition, 57(42), 13948-13952. [Link]

  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Live Staining of Reactive Oxygen Species Using CellROX®. [Link]

  • Wu, D., et al. (2023). Efficacy of Drpitor1a, a Dynamin-Related Protein 1 inhibitor, in Pulmonary Arterial Hypertension. American Journal of Respiratory and Critical Care Medicine, 208(12), 1364–1378. [Link]

  • Chen, Y. C., et al. (2025). The Synergistic Cytotoxic Effect of the Two Enantiomers of 6-Prenylflavanones in the HeLa Cell Line. Molecules, 30(22), 5013. [Link]

  • Smith, G., & Gallo, G. (2024). Mdivi-1: Effective but complex mitochondrial fission inhibitor. Neurobiology of Disease, 195, 106510. [Link]

  • Dehe, P. M., & Schmalz, H. G. (2004). Chemical Toxicity on HeLa Cells. Current Medicinal Chemistry, 11(19), 2545-2556. [Link]

Sources

Comparative analysis of P110 trifluoroacetate from different suppliers.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Variable in Mitochondrial Research

P110 is a selective peptide inhibitor of the Drp1-Fis1 interaction, widely used to prevent pathological mitochondrial fission in models of neurodegeneration and ischemia.[1][2][3] While the peptide sequence (TAT-linker-DLLPRGT) is standard across suppliers, the physicochemical form —specifically the Trifluoroacetate (TFA) counter-ion—varies significantly and is often overlooked.

This guide compares P110 trifluoroacetate from major commercial sources (e.g., MedChemExpress, Tocris, Cayman Chemical) and establishes a critical framework for validation. Key Finding: High HPLC purity (>95%) does not account for counter-ion content. Standard commercial P110 is typically a TFA salt, where TFA can constitute 30–40% of the dry weight, potentially introducing cytotoxicity that confounds mitochondrial fission data.

Technical Specifications & Supplier Landscape

The following table synthesizes specifications from major suppliers. Note that while "Purity" is consistently high, the "Net Peptide Content" (NPC) is rarely disclosed on standard datasheets, masking the actual molar dosage.

Table 1: Comparative Specifications of Commercial P110
FeatureMedChemExpress (MCE) Tocris Bioscience Cayman Chemical Ideal Custom Grade
Catalog Name TAT-P110 / P110 HeptapeptideP110P110 (trifluoroacetate salt)P110 (Desalted/HCl)
Purity (HPLC) ≥ 98% (Batch dependent)≥ 95%≥ 95%> 98%
Counter-ion TFA (Default)TFA (Implied*)TFA (Explicit)HCl or Acetate
Solubility Water/DMSO (100 mg/mL)Water (1 mg/mL)Water (1 mg/mL)Water (>5 mg/mL)
Sequence TAT-conjugatedTAT-conjugatedTAT-conjugatedTAT-conjugated
Net Peptide Content Not Listed (Est. 60-70%)Not Listed (Est. 60-70%)Not Listed (Est. 60-70%)> 85%

*Note: Most peptides synthesized via SPPS (Solid Phase Peptide Synthesis) are TFA salts unless "Desalted" or "Salt Exchange" is specified.

Critical Quality Attribute: The TFA Problem

Mechanism of Action & Interference

P110 functions by blocking the recruitment of Drp1 to the mitochondrial outer membrane (MOM) by Fis1.[4][5][6] However, the TFA counter-ion, a byproduct of resin cleavage, is a strong acid that can acidify culture media and uncouple oxidative phosphorylation—directly antagonizing the mitochondrial protection P110 is meant to provide.

Visualization: Mechanism vs. Contaminant Impact

P110_Mechanism Stress Cellular Stress (ROS/Ischemia) Drp1_Cyto Drp1 (Cytosolic) Stress->Drp1_Cyto Activates Drp1_Mito Drp1 (Mitochondrial) Drp1_Cyto->Drp1_Mito Translocation Fis1 Fis1 (MOM Receptor) Drp1_Mito->Fis1 Interaction Fission Mitochondrial Fission (Fragmentation) Fis1->Fission Promotes Apoptosis Apoptosis/Neuronal Death Fission->Apoptosis P110 P110 Peptide (Therapeutic) P110->Drp1_Mito Blocks Interaction (Target: aa 49-55) TFA TFA Counter-ion (Contaminant) TFA->Fission Promotes (via pH/Uncoupling) TFA->Apoptosis Cytotoxicity

Figure 1: P110 Mechanism of Action vs. TFA Interference. P110 inhibits the Drp1-Fis1 axis (Green), while residual TFA (Red) can independently drive mitochondrial stress, potentially creating false negatives in efficacy data.

Experimental Validation Framework

To ensure data integrity, researchers must validate the specific batch of P110 before in vivo or sensitive in vitro use.

Protocol A: Net Peptide Content & TFA Verification

Objective: Determine the actual molar concentration of P110 in your lyophilized powder.

  • Rationale: A 1 mg vial of "98% Pure" P110 may contain only 0.6 mg of peptide (Net Peptide Content) and 0.4 mg of TFA salts and water. Dosing based on weight alone leads to under-dosing.

Methodology:

  • Amino Acid Analysis (AAA): Gold standard for quantification. Hydrolyze peptide (6N HCl, 110°C, 24h) and quantify individual amino acids.

    • Calculation:

      
      
      
  • Fluorine NMR (

    
    -NMR): 
    
    • Dissolve 1 mg of P110 in

      
      .
      
    • Add internal standard (e.g., sodium trifluoroacetate).

    • Run

      
      -NMR to detect the characteristic TFA peak at -76.5 ppm.
      
    • Acceptance Criteria: For cell culture, TFA should be <10% (requires salt exchange). For in vivo, ideally <1% (HCl salt).

Protocol B: Functional Validation (Mitochondrial Morphology)

Objective: Confirm P110 bioactivity independent of general toxicity.

Step-by-Step Workflow:

  • Cell Model: SH-SY5Y (neuronal) or H9c2 (cardiomyocyte) cells.

  • Stress Induction: Treat cells with MPP+ (1 mM) or H2O2 (100 µM) for 6 hours to induce Drp1-mediated fission.

  • Treatment: Co-treat with P110 (1 µM).

    • Control 1: Vehicle (Media only).

    • Control 2: Scrambled Peptide (TAT-Scrambled).

  • Staining: Stain with MitoTracker Deep Red (100 nM) for 30 min.

  • Imaging: Confocal microscopy (60x oil).

  • Quantification: Use ImageJ (MitoMorph plugin) to calculate Aspect Ratio (AR) and Form Factor (FF) .

    • Success Metric: Stress reduces AR (fragmentation). P110 must restore AR to >2.0 (elongated).

Comparative Performance Analysis

Based on literature review and supplier specifications, the performance of P110 varies by "Grade" rather than brand.

Performance MetricStandard Grade (TFA Salt) High-Fidelity Grade (Desalted/HCl)
Supplier Examples Standard catalog items from MCE, Tocris, CaymanCustom synthesis requests or "Low Endotoxin" lines
Molar Accuracy Low: High risk of under-dosing if not corrected for NPC.High: Mass closely reflects peptide content.
Cellular Toxicity Moderate: High concentrations (>5 µM) may cause pH stress or cytotoxicity due to TFA.Low: Suitable for high-dose or sensitive primary cell assays.
In Vivo Tolerability Risk: Intraperitoneal injection of TFA salts can cause local inflammation.Safe: Preferred for animal models to avoid confounding inflammation.
Recommendation for Researchers
  • For Screening (High Throughput): Standard TFA salts (e.g., MCE, Cayman) are cost-effective. Correction: Adjust calculation using an estimated NPC of 70% if exact data is unavailable.

  • For Mechanistic/Animal Studies: You must request "TFA Removal" (counter-ion exchange to HCl or Acetate) from the supplier. Although this increases lead time and cost, it eliminates the variable of TFA toxicity.

References

  • Qi, X., et al. (2013). "A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity."[5] Journal of Cell Science.

  • Rios, L., et al. (2023).[7] "Targeting an allosteric site in dynamin-related protein 1 to inhibit Fis1-mediated mitochondrial dysfunction."[1][7] Nature Communications.[1][7]

  • Cornish, J., et al. (1999). "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes." American Journal of Physiology-Endocrinology and Metabolism.

  • MedChemExpress. "TAT-P110 Product Datasheet."

  • Tocris Bioscience. "P110 Product Information."

  • Sperber, H.S., et al. (2025). "Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides." Pharmaceutics.

Sources

Replicating Published Results with P110 Trifluoroacetate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The process of replicating published scientific findings is fundamental to scientific advancement, ensuring the reliability and robustness of experimental results. This guide provides a comprehensive framework for researchers working with "P110 trifluoroacetate," a designation that can be ambiguous and requires careful clarification to ensure accurate replication of published data. We will dissect the potential identities of "P110," provide detailed experimental protocols, and offer objective comparisons with relevant alternatives. Our focus is on empowering researchers to make informed decisions, troubleshoot experimental hurdles, and contribute to the body of scientific knowledge with confidence.

Deciphering "P110 Trifluoroacetate": A Critical First Step

The term "P110" can refer to two distinct molecules in different research contexts. Understanding this distinction is paramount to correctly interpreting and replicating published studies.

1.1. P110, the Peptide Inhibitor of DRP1: In the context of mitochondrial biology and neurodegenerative disease research, P110 refers to a peptide inhibitor of the mitochondrial GTPase dynamin-related protein 1 (DRP1).[1] This peptide is often supplied as a trifluoroacetate salt, hence "P110 trifluoroacetate." DRP1 plays a crucial role in mitochondrial fission, a process that is implicated in apoptosis, autophagy, and the pathogenesis of diseases like Parkinson's.[1]

1.2. p110, the Catalytic Subunit of PI3K: More commonly in cancer biology and drug development, "p110" denotes the catalytic subunit of Phosphatidylinositol 3-kinase (PI3K). The PI3K pathway is a central regulator of cell growth, survival, and metabolism.[2][3] The gene encoding the p110α isoform, PIK3CA, is one of the most frequently mutated genes in human cancers, making it a prime target for therapeutic intervention.[4] In this context, "trifluoroacetate" would likely refer to the salt form of a small molecule inhibitor of p110 or a reagent used in its synthesis and purification.

This guide will address both interpretations to provide a comprehensive resource. We will begin with the DRP1 inhibitor and then delve into the more complex landscape of p110 PI3K inhibitors.

P110 Trifluoroacetate as a DRP1 Inhibitor: Modulating Mitochondrial Dynamics

P110, the peptide inhibitor, selectively targets the GTPase activity of DRP1, thereby inhibiting its interaction with mitochondrial fission 1 (FIS1) and preventing DRP1's translocation to the mitochondria.[1] This action effectively blocks mitochondrial fragmentation and subsequent cellular processes like apoptosis.[1]

Mechanism of Action: DRP1-Mediated Mitochondrial Fission

The process of mitochondrial fission is a tightly regulated event essential for maintaining mitochondrial health and function. Under cellular stress, DRP1 is recruited from the cytosol to the mitochondrial outer membrane, where it oligomerizes and constricts to divide the mitochondrion.

DRP1_Pathway cluster_stress Cellular Stress cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Outer Membrane cluster_inhibition Inhibition by P110 Stress e.g., MPP+, Rotenone, H₂O₂ DRP1_inactive Inactive DRP1 Stress->DRP1_inactive Activates DRP1_active Active DRP1 (Oligomerized) DRP1_inactive->DRP1_active Translocates & Activates FIS1 FIS1 Fission Mitochondrial Fission FIS1->Fission Mediates DRP1_active->FIS1 Interacts with P110 P110 Peptide (Trifluoroacetate Salt) P110->DRP1_active Inhibits GTPase Activity

Caption: DRP1-mediated mitochondrial fission pathway and its inhibition by P110.

Experimental Protocol: Assessing DRP1 Inhibition

To replicate studies using P110 trifluoroacetate, a robust experimental design is crucial. The following protocol outlines a method to assess the inhibition of DRP1-mediated mitochondrial fragmentation in a cell-based assay.

Objective: To determine the efficacy of P110 trifluoroacetate in preventing stress-induced mitochondrial fragmentation.

Materials:

  • SH-SY5Y cells (or other relevant cell line)

  • P110 trifluoroacetate salt (e.g., from Cayman Chemical)

  • MitoTracker™ Red CMXRos (for mitochondrial staining)

  • Inducing agent (e.g., MPP+, rotenone, or H₂O₂)

  • Cell culture medium and supplements

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate SH-SY5Y cells onto glass-bottom dishes suitable for microscopy and culture until they reach 60-70% confluency.

  • P110 Pre-treatment: Prepare a stock solution of P110 trifluoroacetate in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Incubate the cells with the P110-containing medium for 1-2 hours.

  • Mitochondrial Staining: During the last 30 minutes of the P110 pre-treatment, add MitoTracker™ Red CMXRos to the medium at a final concentration of 100-200 nM to stain the mitochondria.

  • Induction of Mitochondrial Fission: After the pre-treatment and staining, add the inducing agent (e.g., 1 mM MPP+) to the medium and incubate for the time specified in the published study (typically 2-4 hours). Include a vehicle control (no P110) and a negative control (no inducing agent).

  • Imaging: Following the incubation, wash the cells with fresh medium and immediately acquire images using a fluorescence microscope. Capture multiple fields of view for each condition.

  • Analysis: Quantify mitochondrial morphology. Fragmented mitochondria will appear as small, punctate structures, while healthy mitochondria form an interconnected tubular network. The percentage of cells with fragmented mitochondria can be scored for each condition.

Comparison with Alternatives

While P110 is a specific peptide inhibitor, other small molecules can also inhibit DRP1. A comparison with these alternatives is essential for a comprehensive understanding of the available tools.

CompoundMechanism of ActionAdvantagesDisadvantages
P110 Trifluoroacetate Peptide inhibitor of DRP1 GTPase activityHigh selectivity for DRP1 over other mitochondrial GTPases.[1]Potential for off-target effects due to the trifluoroacetate counterion (see Section 4). Peptide nature may limit cell permeability and in vivo stability.
Mdivi-1 Non-competitive inhibitor of DRP1 GTPase activityWidely used and commercially available.Conflicting reports on its specificity and mechanism of action. May have off-target effects.
DRP1-IN-1 Covalent inhibitor of DRP1Potent and irreversible inhibition.Potential for off-target covalent modifications.

p110 PI3K Inhibitors: Targeting a Central Node in Cancer Signaling

The Phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that governs cell proliferation, survival, and metabolism. The p110α catalytic subunit, encoded by the PIK3CA gene, is a key component of this pathway and is frequently mutated in various cancers, leading to its hyperactivation.[4]

The PI3K/AKT/mTOR Signaling Pathway

Upon activation by upstream receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, which in turn activate mTOR and other proteins that promote cell growth and survival.

PI3K_Pathway cluster_inhibition Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p85-p110) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits & Activates PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation p110_inhibitor p110α Inhibitor (e.g., Alpelisib) p110_inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and its inhibition by p110α inhibitors.

Experimental Protocol: Evaluating p110α Inhibitor Activity

Replicating studies with p110α inhibitors requires careful selection of cell lines with known PIK3CA mutation status and appropriate assays to measure pathway inhibition and cellular response.

Objective: To assess the inhibitory effect of a p110α inhibitor on the PI3K pathway and cell proliferation in PIK3CA-mutant cancer cells.

Materials:

  • PIK3CA-mutant cancer cell line (e.g., MCF-7, T47D)

  • PIK3CA-wild-type cancer cell line (e.g., MDA-MB-231)

  • p110α inhibitor (e.g., Alpelisib, Taselisib)

  • Antibodies for Western blotting (p-AKT Ser473, total AKT, GAPDH)

  • Cell proliferation assay kit (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Cell Culture and Treatment: Culture the selected cell lines. Treat the cells with a range of concentrations of the p110α inhibitor for the desired duration (e.g., 24, 48, 72 hours).

  • Western Blotting for Pathway Inhibition:

    • After treatment, lyse the cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-AKT (Ser473) and total AKT. Use GAPDH as a loading control.

    • Incubate with appropriate secondary antibodies and visualize the bands.

    • Quantify band intensities to determine the ratio of p-AKT to total AKT. A decrease in this ratio indicates pathway inhibition.

  • Cell Proliferation Assay:

    • Seed cells in a 96-well plate and treat with the p110α inhibitor as described above.

    • At the end of the treatment period, perform the proliferation assay according to the manufacturer's instructions.

    • Measure the absorbance or luminescence to determine cell viability.

    • Calculate the IC50 value of the inhibitor for each cell line.

Comparison of p110α Inhibitors

Several p110α inhibitors have been developed, each with distinct properties. Understanding these differences is key to selecting the appropriate tool for a given experiment.

InhibitorClassSelectivityKey Characteristics
Alpelisib (BYL719) Isoform-specificp110α-selectiveFDA-approved for certain breast cancers.[5] Clinical activity is strongly correlated with PIK3CA mutation status.[6]
Taselisib (GDC-0032) Isoform-specificp110α-selective with some activity against other isoformsHas shown clinical activity in PIK3CA-mutant tumors.[6]
Buparlisib (BKM120) Pan-PI3KInhibits all Class I PI3K isoformsBroader activity but also increased toxicity compared to isoform-specific inhibitors.[5][7]
Idelalisib Isoform-specificp110δ-selectivePrimarily used in hematological malignancies where p110δ is the dominant isoform.[3]

The Trifluoroacetate (TFA) Counterion: A Potential Confounding Factor

Trifluoroacetic acid (TFA) is widely used in peptide synthesis and purification, often resulting in the final peptide product being a TFA salt.[8] Historically considered biologically inert, recent evidence suggests that TFA itself can have biological effects, which is a critical consideration when interpreting experimental results.[9][10]

Biological Activities of TFA

Studies have shown that TFA can:

  • Reduce plasma lipid levels and atherosclerosis development in mice.[9][10]

  • Activate peroxisome proliferator-activated receptor-alpha (PPAR-α).[9][10]

  • Modulate the activity of the glycine receptor.[8]

  • Induce tolerance to monofluoroacetate in calves.[11]

These findings highlight the importance of considering the potential contribution of the TFA counterion to the observed biological effects of a peptide.

Best Practices for Mitigating TFA Effects

To ensure that the observed effects are due to the peptide of interest and not the TFA counterion, researchers should:

  • Quantify TFA content: Determine the amount of TFA present in the peptide preparation.

  • Use appropriate controls: Include a control group treated with TFA alone at a concentration equivalent to that present in the peptide-treated group.

  • Consider salt exchange: If TFA is suspected to have confounding effects, perform a salt exchange to replace the trifluoroacetate with a more inert counterion, such as chloride.[12]

  • Explore TFA-free synthesis and purification methods: As the field advances, sustainable and PFAS-free alternatives to TFA in peptide synthesis are being explored.[13]

Conclusion: A Roadmap for Rigorous Replication

Replicating published findings is a cornerstone of scientific integrity. When working with a compound designated as "P110 trifluoroacetate," a methodical and informed approach is essential. By first clarifying the molecular identity—be it the DRP1 peptide inhibitor or a p110 PI3K inhibitor—researchers can then proceed with appropriate experimental designs. This guide provides the necessary framework, from detailed protocols and comparative data to a critical evaluation of the potential confounding effects of the trifluoroacetate counterion. By adhering to these principles of meticulous planning, careful execution, and thoughtful interpretation, the scientific community can build upon a solid foundation of reproducible research, accelerating the translation of basic discoveries into tangible advancements in human health.

References

  • Knight, Z. A., Gonzalez, B., Feldman, M. E., Zunder, E. R., Goldenberg, D. D., Williams, O., ... & Shokat, K. M. (2006). A pharmacological map of the PI3-K family defines a role for p110α in insulin signaling. Cell, 125(4), 733-747.
  • Trifluoroacetic acid - Wikipedia. (n.d.). Retrieved February 8, 2024, from [Link]

  • Gilar, M., Olivova, P., Daly, A. E., & Gebler, J. C. (2005). Perfluorinated acid alternatives to trifluoroacetic acid for reversed-phase high-performance liquid chromatography.
  • Samuels, Y., Wang, Z., Bardelli, A., Silliman, N., Ptak, J., Szabo, S., ... & Velculescu, V. E. (2004). High frequency of mutations of the PIK3CA gene in human cancers. Science, 304(5670), 554-554.
  • Mishra, R., Patel, H., Alanazi, S., Kilroy, M. K., & Garrett, J. T. (2021).
  • Juhasz, J., & Tokes, L. G. (2021). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. Molecules, 26(16), 4947.
  • Vederas, J. C. (2009). Replacement of Trifluoroacetic Acid with HCl in the Hydrophobic Purification Steps of Pediocin PA-1: a Structural Effect. Applied and Environmental Microbiology, 75(2), 342-348.
  • Mishra, R., Patel, H., Alanazi, S., Kilroy, M. K., & Garrett, J. T. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. International Journal of Molecular Sciences, 22(7), 3464.
  • Cousins, I. T., Goldenman, G., Herzke, D., Lohmann, R., Miller, M., Ng, C. A., ... & Wang, Z. (2020). The global threat from the irreversible accumulation of trifluoroacetic acid (TFA). Environmental Science & Technology.
  • Kent, S. B. (1998). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Annual review of biochemistry, 67(1), 949-963.
  • Burke, J. E., & Williams, R. L. (2015). Class IA PI3K regulatory subunits: p110-independent roles and structures. Biochemical Society Transactions, 43(1), 29-35.
  • Blanco, B. S., Lee, S. T., & Cook, D. (2019). Sequential administrations of trifluoroacetate induce tolerance to Palicourea maccgravii, a monofluoroacetate-containing plant, in calves. Toxicon, 161, 43-48.
  • Kazemi, F. (2015). Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. Current Organic Chemistry, 19(8), 736-763.
  • Cousins, I. T., Goldenman, G., Herzke, D., Lohmann, R., Miller, M., Ng, C. A., ... & Wang, Z. (2024). The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA). Environmental Science & Technology.
  • Polypeptide. (2023, December 19). Research article: Sustainable PFAS-free alternatives for TFA in SPPS. Retrieved from [Link]

  • The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA). (2024).
  • Peoples, R. W., & Li, C. (2009). Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor. Journal of Pharmacology and Experimental Therapeutics, 331(2), 655-662.
  • Anderson, B. S., Tjeerdema, R. S., & Wilson, B. W. (2004). Investigation of effects of trifluoroacetate on vernal pool ecosystems.
  • LoRusso, P. M. (2016). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. Clinical Cancer Research, 22(12), 2849-2856.
  • Mishra, R., Patel, H., Alanazi, S., Kilroy, M. K., & Garrett, J. T. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. International Journal of Molecular Sciences, 22(7), 3464.
  • TFA alternatives, peptide purification. (2008, May 23). Chromatography Forum. Retrieved from [Link]

  • Liu, J., et al. (2021). Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review).
  • Zunder, E. R., Knight, Z. A., Houseman, B. T., Apsel, B., & Shokat, K. M. (2015). SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta. ACS chemical biology, 10(5), 1217-1222.
  • Mishra, R., Patel, H., Alanazi, S., Kilroy, M. K., & Garrett, J. T. (2025).

Sources

A Researcher's Guide to Rigorous Control Experiments for Studying P110 Trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

The term "P110" can be ambiguous, potentially referring to the p110 catalytic subunit of phosphoinositide 3-kinase (PI3K), a key player in cell signaling and a major target in cancer therapy, or to a peptide inhibitor of the mitochondrial GTPase dynamin-related protein 1 (DRP1).[1][2] Furthermore, the trifluoroacetate (TFA) counterion, commonly present in synthetic peptides, is not inert and can exert biological effects of its own.[3][4] This guide will primarily focus on the scenario where P110 is an inhibitor of the PI3K p110 subunit, a frequent subject of investigation in oncology and other fields. However, the principles and many of the control strategies discussed are broadly applicable, and we will also address considerations for P110 as a DRP1 inhibitor.

Part 1: The Critical First Step: Deconvoluting P110 and its Trifluoroacetate Counterion

Before embarking on extensive biological assays, it is imperative to unequivocally identify your P110 molecule and to design experiments that account for the potential bioactivity of the TFA counterion.

Molecular Identity Crisis: Is Your P110 a PI3K Inhibitor or a DRP1 Modulator?

The experimental path diverges significantly depending on the molecular target of your P110.

  • P110 as a PI3K Inhibitor: The p110 catalytic subunit is a component of the Class I PI3K family of lipid kinases.[2][5] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a hallmark of many cancers, making inhibitors of p110 isoforms (α, β, γ, δ) highly sought after therapeutics.[6][7]

  • P110 as a DRP1 Inhibitor: P110 has also been described as a peptide inhibitor of DRP1, a key regulator of mitochondrial fission.[1] Inhibition of DRP1 can impact mitochondrial dynamics, apoptosis, and autophagy.[1]

Your initial experiments should be designed to confirm the identity and primary mechanism of action of your specific P110 compound.

The Hidden Variable: The Trifluoroacetate (TFA) Counterion

Synthetic peptides are often purified using high-performance liquid chromatography (HPLC) with trifluoroacetic acid, resulting in the final product being a TFA salt.[4][8] It is crucial to recognize that TFA is not biologically inert and can influence experimental outcomes.[3][9] Studies have shown that TFA can affect cell proliferation, induce peroxisome proliferation, and reduce plasma lipid levels in mice.[3][4][10]

Therefore, it is essential to incorporate controls that specifically address the potential effects of the TFA counterion.

Part 2: A Comprehensive Guide to Control Experiments for P110 as a PI3K Inhibitor

Assuming your P110 is a putative PI3K inhibitor, the following sections outline the essential control experiments for both in vitro and in vivo studies.

In Vitro Studies: Isolating the Specific Effects of P110

In vitro assays are fundamental for characterizing the biochemical activity and cellular effects of P110. A multi-pronged approach with appropriate controls is necessary to build a strong evidence base.

2.1.1. Biochemical Assays: Direct Target Engagement

To confirm that P110 directly inhibits PI3K activity, a cell-free biochemical assay is the first step.

  • Negative Control: A reaction with no inhibitor (vehicle control) to establish baseline enzyme activity.[11]

  • Positive Control: A well-characterized, potent PI3K inhibitor (e.g., Alpelisib for p110α, Idelalisib for p110δ) to confirm assay validity.[2][12]

  • Test Article: P110 trifluoroacetate at a range of concentrations to determine its IC50.

  • TFA Control: Sodium trifluoroacetate (Na-TFA) at concentrations molar-equivalent to the P110 trifluoroacetate used, to assess any direct effect of TFA on the kinase.

  • Alternative Salt Control: If available, a version of P110 with a different counterion (e.g., hydrochloride, acetate) to distinguish the effects of the P110 molecule from the TFA salt.[13]

Table 1: Example Data from a PI3K Biochemical Assay

TreatmentConcentrationPI3K Activity (% of Vehicle)
Vehicle (DMSO)-100%
P110 trifluoroacetate1 µM25%
Alpelisib (Positive Control)1 µM10%
Sodium Trifluoroacetate1 µM98%
P110 hydrochloride1 µM26%

2.1.2. Cellular Assays: Probing the Downstream Signaling Pathway

The PI3K pathway involves a cascade of phosphorylation events.[7] Western blotting is a standard method to assess the phosphorylation status of key downstream effectors like AKT and S6 ribosomal protein.

  • Untreated Control: Cells in their basal state to show baseline phosphorylation.

  • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve P110.

  • Positive Control Stimulant: A growth factor (e.g., EGF, IGF-1) to induce PI3K pathway activation and robust phosphorylation of AKT and S6.

  • Positive Control Inhibitor: A known PI3K inhibitor to demonstrate pathway inhibition.

  • P110 Trifluoroacetate: Cells pre-treated with P110 followed by growth factor stimulation to assess its inhibitory effect.

  • TFA Control: Cells treated with Na-TFA at molar-equivalent concentrations to rule out non-specific effects of the counterion on the signaling pathway.

Experimental Workflow for Western Blot Analysis of PI3K Pathway Inhibition

G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blotting Seed Cells Seed Cells Starve Cells Starve Cells Seed Cells->Starve Cells Pre-treat with Inhibitor/Control Pre-treat with Inhibitor/Control Starve Cells->Pre-treat with Inhibitor/Control Stimulate with Growth Factor Stimulate with Growth Factor Pre-treat with Inhibitor/Control->Stimulate with Growth Factor Lyse Cells Lyse Cells Stimulate with Growth Factor->Lyse Cells Quantify Protein (BCA Assay) Quantify Protein (BCA Assay) Lyse Cells->Quantify Protein (BCA Assay) SDS-PAGE SDS-PAGE Quantify Protein (BCA Assay)->SDS-PAGE Transfer to Membrane Transfer to Membrane SDS-PAGE->Transfer to Membrane Block Membrane Block Membrane Transfer to Membrane->Block Membrane Incubate with Primary Antibodies (p-AKT, AKT, p-S6, S6, GAPDH) Incubate with Primary Antibodies (p-AKT, AKT, p-S6, S6, GAPDH) Block Membrane->Incubate with Primary Antibodies (p-AKT, AKT, p-S6, S6, GAPDH) Incubate with Secondary Antibody Incubate with Secondary Antibody Incubate with Primary Antibodies (p-AKT, AKT, p-S6, S6, GAPDH)->Incubate with Secondary Antibody Detect Signal Detect Signal Incubate with Secondary Antibody->Detect Signal

Caption: Workflow for assessing PI3K pathway inhibition by Western blot.

2.1.3. Cell Viability and Apoptosis Assays

PI3K pathway inhibition is expected to reduce cell proliferation and may induce apoptosis in cancer cells.[6]

  • Negative Control: Untreated or vehicle-treated cells to establish baseline viability/apoptosis.[11]

  • Positive Control for Apoptosis: A known apoptosis-inducing agent (e.g., staurosporine, doxorubicin) to validate the apoptosis assay (e.g., Annexin V/PI staining).[14][15]

  • P110 Trifluoroacetate: A dose-response curve to determine the effect on cell viability and induce apoptosis.

  • TFA Control: Na-TFA at molar-equivalent concentrations to assess its impact on cell viability.

  • Competitor Compound: A known PI3K inhibitor to compare the potency of P110.

Table 2: Example Data from a Cell Viability Assay (72h treatment)

TreatmentConcentrationCell Viability (% of Vehicle)
Vehicle (DMSO)-100%
P110 trifluoroacetate10 µM45%
Staurosporine (Positive Control)1 µM15%
Sodium Trifluoroacetate10 µM95%
Competitor PI3K Inhibitor10 µM40%
In Vivo Studies: Assessing Therapeutic Efficacy and Toxicity

In vivo studies are critical for evaluating the therapeutic potential and safety profile of P110.

  • Vehicle Control Group: Animals receiving the vehicle used to formulate P110 trifluoroacetate.[16]

  • P110 Trifluoroacetate Treatment Group: Animals receiving the therapeutic dose of P110.

  • Positive Control Group: Animals treated with a standard-of-care therapeutic for the disease model being studied.[17]

  • TFA Control Group: Animals receiving molar-equivalent doses of Na-TFA to determine any systemic effects of the counterion.[3] This is particularly important given the reported in vivo effects of TFA.[4]

  • Alternative Salt Control Group: If available, a group treated with a non-TFA salt of P110.

Experimental Design for an In Vivo Efficacy Study

G cluster_0 Animal Model and Grouping cluster_1 Treatment Phase cluster_2 Endpoint Analysis Establish Disease Model (e.g., Tumor Xenograft) Establish Disease Model (e.g., Tumor Xenograft) Randomize Animals into Treatment Groups Randomize Animals into Treatment Groups Establish Disease Model (e.g., Tumor Xenograft)->Randomize Animals into Treatment Groups Administer Treatments (Vehicle, P110-TFA, Positive Control, Na-TFA) Administer Treatments (Vehicle, P110-TFA, Positive Control, Na-TFA) Randomize Animals into Treatment Groups->Administer Treatments (Vehicle, P110-TFA, Positive Control, Na-TFA) Monitor Animal Health and Tumor Growth Monitor Animal Health and Tumor Growth Administer Treatments (Vehicle, P110-TFA, Positive Control, Na-TFA)->Monitor Animal Health and Tumor Growth Measure Final Tumor Volume Measure Final Tumor Volume Monitor Animal Health and Tumor Growth->Measure Final Tumor Volume Collect Tissues for Pharmacodynamic Analysis (e.g., Western Blot for p-AKT) Collect Tissues for Pharmacodynamic Analysis (e.g., Western Blot for p-AKT) Measure Final Tumor Volume->Collect Tissues for Pharmacodynamic Analysis (e.g., Western Blot for p-AKT) Assess Toxicity (e.g., Body Weight, Histopathology) Assess Toxicity (e.g., Body Weight, Histopathology) Collect Tissues for Pharmacodynamic Analysis (e.g., Western Blot for p-AKT)->Assess Toxicity (e.g., Body Weight, Histopathology)

Caption: Schematic of an in vivo efficacy study with appropriate control groups.

Part 3: Comparative Analysis with Alternative PI3K Inhibitors

To position P110 within the existing landscape of PI3K inhibitors, head-to-head comparisons are essential.

  • Select Appropriate Comparators: Choose inhibitors with similar isoform selectivity or those that are standard-of-care for the intended indication.

  • Standardize Experimental Conditions: Ensure that all inhibitors are tested under identical assay conditions for a fair comparison of potency and efficacy.

  • Assess Off-Target Effects: A broader kinase panel screening can help to understand the selectivity profile of P110 compared to other inhibitors.

Part 4: Considerations for P110 as a DRP1 Inhibitor

If your P110 is a DRP1 inhibitor, the experimental design will need to be adapted to interrogate mitochondrial dynamics.

  • Primary Endpoint: The primary readout would be the inhibition of DRP1 GTPase activity in a biochemical assay.[1]

  • Cellular Assays: Focus on mitochondrial morphology (fission/fusion), apoptosis, and autophagy.[1]

  • Positive Controls: Known DRP1 inhibitors like Mdivi-1 can be used as positive controls.

  • Negative Controls: A scrambled peptide with a similar composition to P110 but with no expected DRP1 inhibitory activity would be an appropriate negative control.

Conclusion

A robust and comprehensive set of control experiments is the cornerstone of credible research. For a novel agent like P110 trifluoroacetate, it is imperative to first confirm its molecular target and then to systematically dissect the effects of the active molecule from its counterion. By incorporating the appropriate negative, positive, vehicle, and comparative controls into your experimental design, you can generate high-quality, reproducible data that will stand up to rigorous scientific scrutiny and pave the way for successful drug development.

References

  • Lynch, J. W. (2009). Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor. British Journal of Pharmacology, 158(3), 853–863. [Link]

  • Karim, R. M., & Faysal, S. M. (2020). PI3K inhibitors: review and new strategies. Chemical Science, 11(39), 10545–10557. [Link]

  • Castel, P., Toska, E., & Baselga, J. (2019). The present and future of PI3K inhibitors for cancer therapy. Nature Cancer, 1(1), 38–48. [Link]

  • He, L., et al. (2022). Pharmacogenomic and in silico identification of isoform-selective AKT inhibitors from Pithecellobium dulce for precision cancer therapy. Frontiers in Pharmacology, 13, 932432. [Link]

  • Wang, Y., et al. (2023). Trifluoroacetate reduces plasma lipid levels and the development of atherosclerosis in mice. bioRxiv. [Link]

  • Wang, Y., et al. (2023). Trifluoroacetate reduces plasma lipid levels and the development of atherosclerosis in mice. bioRxiv. [Link]

  • Pohl, C., et al. (2023). Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures. Archives of Toxicology, 97(5), 1259–1274. [Link]

  • Vasan, N., Razavi, P., & Baselga, J. (2022). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Cancers, 14(15), 3781. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Table 1, Example compounds frequently used as positive controls to induce apoptosis. [Link]

  • Exeltis. (n.d.). What's a Control Group in an Experiment? | Understanding the Basics. Retrieved February 8, 2024, from [Link]

  • Závacká, S., et al. (2023). The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review. International Journal of Molecular Sciences, 24(23), 16909. [Link]

  • E-mail, P., et al. (2023). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceutics, 15(8), 2145. [Link]

  • CancerNetwork. (2017). PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. [Link]

  • University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved February 8, 2024, from [Link]

  • Grandi, F., & Beraldo, E. (2023). Trifluoroacetic Acid: A Narrative Review on Physico-Chemical Properties, Exposure Pathways, and Toxicological Concerns. Toxics, 11(12), 978. [Link]

  • Tigermed EMEA. (2023). The Importance of Control Groups in Evaluating Drug Efficacy. [Link]

  • Lee, J., et al. (2014). The P110 subunit of PI3-K is a therapeutic target of acacetin in skin cancer. Carcinogenesis, 35(8), 1836–1843. [Link]

  • Kuenzi, B. M., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. Bioorganic & Medicinal Chemistry Letters, 28(12), 2195–2200. [Link]

  • Rockland Immunochemicals. (2021). Positive and Negative Controls. [Link]

  • E-mail, P., et al. (2023). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. ResearchGate. [Link]

  • Douat, C., et al. (2007). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Journal of Peptide Science, 13(11), 727–734. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of P110 Trifluoroacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists at the forefront of drug development, the integrity of their work and their personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling P110 trifluoroacetate, a peptide inhibitor of the mitochondrial GTPase dynamin-related protein 1 (DRP1).[1] While P110 is a valuable tool in studying mitochondrial dynamics, its trifluoroacetate salt form necessitates a thorough understanding of its associated hazards and the implementation of robust safety protocols.[1] The trifluoroacetate anion, derived from trifluoroacetic acid (TFA), is the primary hazardous component, rendering the compound corrosive and requiring specific handling procedures to mitigate risks.[2][3][4][5][6]

Understanding the Hazard: The Role of Trifluoroacetate

P110 as a peptide has its own biological properties, but the immediate chemical handling risks are dominated by the trifluoroacetate counter-ion. Trifluoroacetic acid (TFA) is a strong organic acid, significantly more potent than acetic acid, and is classified as a corrosive material that can cause severe skin burns and eye damage.[2][3][4][5][7] Therefore, P110 trifluoroacetate, particularly when in solution, should be handled with the same precautions as a dilute solution of TFA.

Key Physicochemical Properties of Trifluoroacetic Acid (TFA):

PropertyValueSource
AppearanceColorless, fuming liquid[6]
OdorPungent, vinegar-like[6][7]
SolubilitySoluble in water and various organic solvents[8]
CorrosivityCorrosive to skin, eyes, mucous membranes, and metals[2][3][6][9]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial for preventing exposure to P110 trifluoroacetate. The following recommendations are based on established safety guidelines for handling corrosive substances.[10][11][12][13][14][15]

Eye and Face Protection: The First Line of Defense
  • Chemical Splash Goggles: These are mandatory to protect against splashes and aerosols.[7][14][15] Standard safety glasses do not provide adequate protection.

  • Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[10][14][15]

Hand Protection: Choosing the Right Gloves
  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended for handling P110 trifluoroacetate.[15] It is crucial to check the manufacturer's glove compatibility chart for resistance to trifluoroacetic acid.

  • Double Gloving: For enhanced protection, especially during prolonged handling or when working with concentrated solutions, wearing two pairs of gloves is a prudent measure.[7]

  • Glove Integrity: Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.[7]

Body Protection: Shielding Against Spills
  • Laboratory Coat: A standard lab coat is the minimum requirement.

  • Chemical-Resistant Apron or Gown: For procedures with a higher risk of spills or splashes, a chemical-resistant apron or gown worn over the lab coat is essential.[10][11][12][14][15]

  • Full-Body Protection: In the event of a large-scale handling operation or a significant spill, full chemical protective clothing may be necessary.[9]

Respiratory Protection: When Engineering Controls Are Not Enough
  • Work in a Ventilated Area: All handling of P110 trifluoroacetate, especially the solid form and concentrated solutions, should be performed in a well-ventilated area, preferably within a chemical fume hood.[2][3][4]

  • Respirator: If there is a risk of inhaling dust from the solid compound or aerosols from solutions, and engineering controls like a fume hood are not sufficient, a respirator may be required. The specific type of respirator should be determined by a qualified safety professional based on a risk assessment.[11]

Operational Plan: From Receipt to Use

A systematic approach to handling P110 trifluoroacetate from the moment it arrives in the laboratory to its use in experiments is critical for maintaining a safe environment.

Operational_Workflow P110 Trifluoroacetate Handling Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Receiving Receiving Storage Storage Receiving->Storage Inspect & Log Preparation Preparation Storage->Preparation Retrieve Handling Handling Preparation->Handling Use in Experiment Decontamination Decontamination Handling->Decontamination Clean Up Disposal Disposal Decontamination->Disposal Segregate Waste

Caption: A streamlined workflow for the safe handling of P110 trifluoroacetate.

Step-by-Step Handling Protocol:
  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks. Ensure the supplier's label is intact and legible.

  • Storage: Store P110 trifluoroacetate in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and metals.[3] It should be stored in a tightly sealed container.[2][16]

  • Preparation of Solutions:

    • Always work within a certified chemical fume hood.[3][4]

    • Wear all recommended PPE, including double gloves.[7]

    • When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

    • If diluting a solution, always add the acid to water, never the other way around, to prevent a potentially violent exothermic reaction.[7]

  • Experimental Use:

    • Handle all solutions of P110 trifluoroacetate with care, avoiding contact with skin and eyes.[16]

    • Keep containers closed when not in use.

    • Ensure that an eyewash station and safety shower are readily accessible.[7]

Disposal Plan: Managing Waste Responsibly

Proper disposal of P110 trifluoroacetate and any contaminated materials is a critical final step in the handling process to protect both personnel and the environment.[17]

Waste Segregation and Labeling:
  • Solid Waste: Unused P110 trifluoroacetate solid should be disposed of as hazardous chemical waste.

  • Liquid Waste: Aqueous solutions containing P110 trifluoroacetate should be collected in a designated, labeled, and sealed hazardous waste container. The product is an acid, and neutralization may be required before disposal.[5][9]

  • Contaminated Materials: All disposable items that have come into contact with P110 trifluoroacetate, such as pipette tips, gloves, and paper towels, must be collected in a designated hazardous waste container.[3]

Disposal_Plan Waste Disposal Workflow for P110 Trifluoroacetate Waste_Generation Waste Generated (Solid, Liquid, Contaminated PPE) Segregation Segregate Waste Streams Waste_Generation->Segregation Containerization Use Designated, Labeled, Sealed Containers Segregation->Containerization Neutralization Neutralize Acidic Liquid Waste (if required by facility protocol) Containerization->Neutralization Final_Disposal Dispose via Certified Hazardous Waste Vendor Neutralization->Final_Disposal

Caption: A clear and concise workflow for the proper disposal of P110 trifluoroacetate waste.

Disposal Protocol:
  • Consult Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures.

  • Neutralization (for liquid waste): If permitted by your institution's safety protocols, carefully neutralize acidic waste solutions with a suitable base, such as sodium bicarbonate, before collection.[5] This should be done in a fume hood with appropriate PPE.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the chemical name ("P110 trifluoroacetate"), and the primary hazard ("Corrosive").

  • Storage of Waste: Store waste containers in a designated satellite accumulation area until they are collected by your institution's environmental health and safety department or a certified hazardous waste disposal company.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial to minimize harm.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][7] Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][3][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2][7] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

  • Spills:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3]

    • For large spills, contact your institution's emergency response team.

By adhering to these guidelines, researchers can confidently and safely handle P110 trifluoroacetate, ensuring the integrity of their research and the well-being of all laboratory personnel.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

  • Gelest, Inc. (2017). SODIUM TRIFLUOROACETATE. Retrieved from [Link]

  • DENIOS. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium Trifluoroacetate. PubChem. Retrieved from [Link]

  • Amherst College. (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Retrieved from [Link]

  • Safelyio. (2026). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

  • The Chemistry Blog. (2024). Safe Handling of Corrosive Chemicals. Retrieved from [Link]

  • MDPI. (n.d.). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). ECHA: Homepage. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Chemical safety report. Retrieved from [Link]

  • Chemsafe. (2025). 10 Tips Working Safely with corrosives. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]

  • CHEM Trust. (2025). Trifluoroacetic acid (TFA) – FAQ. Retrieved from [Link]

  • Administration for Strategic Preparedness and Response. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Chemical safety report and uses. Retrieved from [Link]

  • Ozone Secretariat. (n.d.). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. Retrieved from [Link]

  • OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • Waters Corporation. (n.d.). Routine Determination of Trifluoroacetic Acid (TFA) and Difluoroacetic Acid (DFA) in Surface and Drinking Water by Direct Inject. Retrieved from [Link]

  • European Chemicals Agency. (2024). Introduction to ECHA's guidance on new CLP hazard classes [Video]. YouTube. Retrieved from [Link]

  • Compliancy Group. (2023). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Q-Peptide Trifluoroacetate. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). European Chemicals Agency. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Heptadecyl trifluoroacetate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Trifluoroacetic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Trifluoroacetate. PubChem. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.